2-Chloro-5-fluoro-4-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVHTLPXIISIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378648 | |
| Record name | 2-chloro-5-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517920-71-7 | |
| Record name | 2-chloro-5-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-fluoro-4-nitroaniline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluoro-4-nitroaniline
Section 1: Core Identity and Nomenclature
This compound is a substituted aromatic amine that serves as a highly functionalized building block in modern synthetic chemistry. Its utility stems from the unique electronic and steric arrangement of four distinct functional groups on the benzene ring: an amine, a nitro group, a chlorine atom, and a fluorine atom. This specific substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and performance dyes. The electron-donating amino group and the strongly electron-withdrawing nitro group, in conjunction with the inductive effects of the halogens, create a molecule with diverse and predictable reactivity.
This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, characteristic reactivity, analytical methodologies, and safety considerations, designed for researchers and development scientists.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 517920-71-7 | [1][2][3] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1][3] |
| SMILES | C1=C(C(=CC(=C1F)[O-])Cl)N | [1] |
| InChI Key | LPVHTLPXIISIRD-UHFFFAOYSA-N | [1][2] |
Section 2: Physicochemical Properties
The physical state and solubility of this compound are characteristic of a moderately polar, solid organic compound. Its high melting point is indicative of strong intermolecular forces in the crystal lattice, likely influenced by hydrogen bonding from the amine group and dipole-dipole interactions from the nitro and halo substituents. While poorly soluble in water, it is expected to be soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane.
Table 2: Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 190.56 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Melting Point | 128-131 °C | [3] |
| Topological Polar Surface Area | 71.8 Ų | [1] |
| Purity | Typically ≥97% | [2] |
Section 3: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The rationale for this pathway is twofold:
-
Directing Effects: The amino group is a powerful ortho-, para-director. In 2-chloro-5-fluoroaniline, the position para to the amine is occupied by the fluorine atom. The two ortho positions are C2 (occupied by chlorine) and C6. The position meta to the amine (C4) is sterically accessible and electronically activated for nitration.
-
Reaction Conditions: Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid at controlled temperatures, are effective for the nitration of activated anilines. Protection of the amine group as an acetanilide may be required to prevent oxidation and improve selectivity.
Caption: Proposed synthesis of this compound via nitration.
Core Chemical Reactivity
The reactivity of this compound is governed by its functional groups, offering multiple handles for subsequent chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 2-chloro-5-fluorobenzene-1,4-diamine, a valuable diamine for polymerization or the synthesis of heterocyclic systems.
-
Reactions of the Amino Group: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be subjected to various transformations, including Sandmeyer reactions (to introduce -CN, -Br, -Cl), Schiemann reactions (to introduce another -F), or coupling reactions to form azo dyes.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms are susceptible to SNAr, activated by the strong electron-withdrawing nitro group located ortho and para to them. Fluorine is typically a better leaving group than chlorine in SNAr reactions, suggesting that substitution at C5 may be favored under certain conditions.
Caption: Key reactive sites and potential transformations of the title compound.
Section 4: Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic and chromatographic techniques.
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the benzene ring. Each signal should appear as a doublet due to coupling with the adjacent fluorine atom and potentially smaller couplings to each other. The amine protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The C-F and C-Cl bonds will result in characteristic large and smaller C-F and C-Cl coupling constants, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Experimental Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reverse-phase method is most suitable.
Objective: To determine the purity of a sample of this compound by percentage area.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Filter both solvents through a 0.45 µm filter before use.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration).
-
-
-
Analysis: Inject the sample and integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness Check: System suitability should be established by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Section 5: Applications in Research and Drug Development
Substituted nitroanilines are foundational intermediates in multiple sectors. 2-Chloro-4-nitroaniline, a related compound, is a known intermediate in the synthesis of dyes and pharmaceuticals.[4][5] The specific combination of functional groups in this compound makes it a particularly attractive scaffold for drug discovery.
-
Medicinal Chemistry: The presence of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The aniline and nitro moieties can be elaborated into a wide range of heterocyclic structures known to possess biological activity. For instance, a related acetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its potential to act synergistically with antibacterial drugs against Klebsiella pneumoniae.[6]
-
Materials Science: The diamine derivative (obtained after nitro reduction) can serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzoxazoles, where the halogen substituents can fine-tune properties such as solubility and thermal stability.
Section 6: Safety and Handling
Hazard Profile: this compound is classified as a hazardous substance.
-
Signal Word: Warning[2]
-
Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
References
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- Chemsrc. 2-Chloro-4-fluoro-6-nitroaniline. [Link]
- ResearchG
- SIELC Technologies. 2-Chloro-4-nitroaniline. [Link]
- PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PrepChem.com. Synthesis of 2-nitro-5-chloroaniline. [Link]
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]
- NIST WebBook. 5-Chloro-4-fluoro-2-nitroaniline. [Link]
- MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
- SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
- PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
- ResearchG
- ACS Publications. Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. [Link]
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- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 6. scielo.br [scielo.br]
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitroaniline (CAS: 517920-71-7): A Core Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-4-nitroaniline, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic application in modern pharmacology, and the rigorous safety protocols required for its handling.
Core Identity and Physicochemical Profile
This compound is a substituted aromatic amine. Its structure is characterized by an aniline core functionalized with three distinct substituents: a chloro group, a fluoro group, and a nitro group. This specific arrangement of electron-withdrawing groups and a reactive amine handle makes it a valuable and versatile scaffold in multi-step organic synthesis.
The primary identifiers and key physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 517920-71-7 | [1][2][3] |
| IUPAC Name | 2-chloro-5-fluoro-4-nitrophenylamine | [1][3] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [2][3] |
| Molecular Weight | 190.56 g/mol | [3] |
| Appearance | Solid | [1] |
| Boiling Point | 128-131 °C | [1] |
| InChI Key | LPVHTLPXIISIRD-UHFFFAOYSA-N | [1][3] |
Synthesis Methodology: Electrophilic Nitration
The most logical and established route for preparing this compound is through the electrophilic aromatic substitution of a suitable precursor. The directing effects of the substituents on the aniline ring guide the position of the incoming nitro group. The synthesis begins with 2-chloro-5-fluoroaniline[4]. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the chloro (-Cl) and fluoro (-F) groups are deactivating, ortho-, para-directors. In this case, the nitration is directed to the position para to the fluorine and ortho to the chlorine, which is also meta to the powerful amino directing group, a position activated by the fluorine and not sterically hindered.
Causality in Experimental Design
The choice of a mixed acid system (concentrated nitric and sulfuric acids) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Temperature control is paramount; exothermic nitration reactions can become uncontrollable, leading to side products or safety hazards. Maintaining a low temperature (0-10 °C) ensures regioselectivity and a controlled reaction rate.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is based on established chemical principles for analogous reactions and should only be performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.
-
Reactor Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 3 molar equivalents).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Nitrating Mixture Preparation: While stirring the cooled sulfuric acid, slowly add concentrated nitric acid (HNO₃, 70%, 1.1 molar equivalents) via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. This creates the active nitrating mixture.
-
Substrate Addition: In a separate beaker, dissolve 2-chloro-5-fluoroaniline (1 molar equivalent) in a minimum amount of concentrated sulfuric acid.
-
Reaction: Slowly add the dissolved aniline solution to the cooled nitrating mixture dropwise. The rate of addition must be carefully controlled to keep the internal temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice. This will precipitate the solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Drying: Dry the purified product under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: A Scaffold for PROTAC Synthesis
Substituted nitroanilines are foundational intermediates in the synthesis of various pharmaceuticals.[5][6] this compound, specifically, is categorized as a building block for protein degraders, a cutting-edge class of therapeutics.[7] Its utility lies in its application for synthesizing Proteolysis-Targeting Chimeras (PROTACs).
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[8] They consist of three parts: a ligand that binds to the target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for destruction by the cell's own proteasome machinery.[10]
This compound serves as an excellent starting scaffold for the synthesis of the target protein ligand or the linker portion of a PROTAC.[11] The aniline (-NH₂) group, after reduction of the nitro group, provides a reactive site for covalent attachment to a linker, while the substituted phenyl ring provides a rigid, well-defined chemical structure to build upon.
Conceptual Role in PROTAC Assembly
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- 4. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5-fluoro-4-nitroaniline
Introduction: 2-Chloro-5-fluoro-4-nitroaniline is a halogenated nitroaromatic compound belonging to the substituted aniline family. Molecules of this class are of significant interest to researchers and drug development professionals due to their role as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The specific arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and an electron-donating group (amino) on the benzene ring creates a unique electronic environment that dictates its reactivity and potential applications as a building block in complex organic synthesis.[1][3]
This guide provides a comprehensive analysis of the molecular structure of this compound. It is designed for scientists and professionals who require a deep understanding of the compound's physicochemical properties, the methodologies for its structural elucidation, and its key spectroscopic signatures. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Section 1: Core Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data points are crucial for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 517920-71-7 | Sigma-Aldrich[5] |
| Molecular Formula | C₆H₄ClFN₂O₂ | PubChem[4] |
| Molecular Weight | 190.56 g/mol | PubChem[4] |
| Canonical SMILES | C1=C(C(=CC(=C1F)[O-])Cl)N | PubChem[4] |
| InChIKey | LPVHTLPXIISIRD-UHFFFAOYSA-N | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| XLogP3 (Computed) | 1.8 | PubChem[4] |
Section 2: Elucidation of the Core Molecular Structure
The spatial arrangement of atoms and functional groups in this compound defines its chemical behavior. The structure is built upon a planar benzene ring, which is substituted at positions 1 (amino), 2 (chloro), 4 (nitro), and 5 (fluoro).
Caption: Inferred molecular structure of this compound.
Section 3: A Workflow for Spectroscopic Characterization
Confirming the molecular structure of a compound like this compound requires a multi-faceted analytical approach. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides orthogonal data points that, when synthesized, lead to an unambiguous structural assignment. This workflow represents a self-validating system, where the results from each technique must be consistent with the proposed structure.
Caption: Workflow for the structural elucidation of an organic molecule.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and formula of a compound. For halogenated molecules, MS provides a distinct isotopic pattern that serves as a powerful diagnostic tool.
Expected Data:
-
Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak corresponding to the molecule with the most abundant chlorine isotope (³⁵Cl). The exact mass is 189.9945 Da.[4]
-
Isotopic Peak ([M+2]⁺): Due to the natural abundance of the ³⁷Cl isotope, a second peak at [M+2]⁺ (m/z 192) will be observed. The relative intensity of the M⁺ to [M+2]⁺ peaks will be approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom.[9]
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂) or cleavage of the C-Cl or C-F bonds, providing further structural clues.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis This protocol is a standard method for analyzing volatile and semi-volatile compounds.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Set to 250 °C with a 1 µL injection volume in splitless mode.
-
Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[9][10]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: Acquire data from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, the [M+2]⁺ isotopic peak, and characteristic fragment ions. Compare with a spectral library if available.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Expected Data: The IR spectrum will be dominated by vibrations from the aniline, nitro, and halo-aromatic functionalities.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aniline (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Aryl Fluoride (C-F) | Stretch | 1100 - 1250 |
| Aryl Chloride (C-Cl) | Stretch | 1000 - 1100 |
Note: These ranges are based on typical values for substituted aromatics.[11][12]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy ATR is a modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[11][12]
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, the complete carbon-hydrogen-fluorine framework can be established.
Expected Data:
-
¹H NMR: The aromatic region should display two distinct signals for the two protons on the benzene ring.
-
H-3: This proton is ortho to the chlorine and meta to the amino group. It will likely appear as a singlet or a narrowly split doublet due to a small coupling with fluorine.
-
H-6: This proton is ortho to the amino group and meta to the fluorine. It will also appear as a singlet or narrowly split doublet.
-
The amino (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
-
¹³C NMR: The spectrum should show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the electronegative F, Cl, and N atoms will be significantly shifted.
-
¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift and coupling to nearby protons can provide additional structural confirmation.
Section 4: Synthesis and Safety
Synthetic Context: this compound is typically synthesized through electrophilic aromatic substitution reactions. A common strategy involves the nitration of a pre-existing di-substituted aniline or toluene derivative. For instance, a plausible route could involve the nitration of 2-chloro-5-fluoroaniline using a mixture of nitric and sulfuric acids.[13][14][15] Careful control of reaction conditions is essential to ensure the desired regioselectivity of the nitro group at the C4 position.
Safety and Handling: As a nitroaromatic amine, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][16] It may cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][18]
-
Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.[16][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
The molecular structure of this compound is characterized by a multi-substituted aromatic system with a unique electronic profile. Its definitive characterization relies on a synergistic analytical workflow that integrates mass spectrometry for molecular weight and formula determination, IR spectroscopy for functional group identification, and NMR spectroscopy for mapping atomic connectivity. The protocols and predictive data outlined in this guide provide researchers and drug development professionals with a robust framework for the identification, characterization, and safe handling of this important chemical intermediate.
References
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- PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417.
- Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. PMC - NIH.
- Rajkumar, S., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(7).
- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- Anbuselvan, D., et al. (2015). Computation and interpretation of vibrational spectra, thermodynamical and HOMO-LUMO analysis of 2-chloro-4-nitroaniline. ResearchGate.
- NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. NIST Chemistry WebBook.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-chloro-5-fluoro-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis initiates from the commercially available 4-fluoroaniline and proceeds through a three-step sequence involving protection, chlorination, and nitration. This document elucidates the mechanistic underpinnings of each reaction, offering detailed, step-by-step protocols and field-proven insights to ensure reproducibility and high yield. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, providing them with the necessary technical details to successfully synthesize this important molecule.
Introduction: Significance of this compound
This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] The presence of chlorine, fluorine, and nitro functional groups on the aniline scaffold imparts unique electronic properties and multiple reaction sites, making it a versatile precursor for creating complex molecular architectures.[1] Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases, as well as in the development of novel herbicides and pesticides. The precise arrangement of the substituents is critical for the desired biological activity, necessitating a reliable and well-characterized synthetic route.
This guide details a strategic and efficient pathway for the synthesis of this compound, focusing on practical execution and a deep understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway involving the nitration of a suitable aniline precursor. The key challenge lies in achieving the desired regioselectivity of the nitro group at the C4 position. The proposed synthesis begins with the protection of the amino group of 4-fluoroaniline, followed by regioselective chlorination and subsequent nitration. The protecting group is then removed to yield the final product. This strategy is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Caption: Retrosynthetic pathway for this compound.
Synthetic Pathway and Mechanistic Insights
The forward synthesis is a three-step process starting from 4-fluoroaniline. Each step is discussed in detail below, with a focus on the rationale behind the experimental choices.
Step 1: Acetylation of 4-Fluoroaniline
The first step involves the protection of the highly activating amino group of 4-fluoroaniline as an acetamide. This is crucial for several reasons:
-
Moderation of Reactivity: The acetyl group reduces the activating effect of the amino group, preventing polysubstitution in the subsequent chlorination step.
-
Directing Group: The acetamido group is a strong ortho-, para-director, which will influence the regioselectivity of the upcoming electrophilic aromatic substitution (chlorination).
-
Prevention of Oxidation: The amino group is susceptible to oxidation under the conditions of certain electrophilic reactions. The acetamide is more robust.
The reaction is typically carried out using acetic anhydride in the presence of a base or, for a simpler procedure, by cooling the aniline and adding acetic anhydride dropwise.
Caption: Overall synthetic workflow for this compound.
Step 2: Regioselective Chlorination of N-(4-Fluorophenyl)acetamide
The second step is the electrophilic chlorination of the protected aniline. The acetamido group directs the incoming electrophile (chloronium ion) to the ortho and para positions. Since the para position is already occupied by the fluorine atom, chlorination will occur at the ortho position (C2). N-Chlorosuccinimide (NCS) is a suitable chlorinating agent for this transformation, offering milder reaction conditions compared to chlorine gas.
The regioselectivity is governed by the powerful directing effect of the acetamido group. The fluorine atom, although an ortho-, para-director, is deactivating and its influence is overcome by the strongly activating acetamido group.
Step 3: Nitration of N-(2-Chloro-5-fluorophenyl)acetamide and Subsequent Hydrolysis
The final step is the nitration of the chlorinated intermediate. The directing effects of the substituents on the aromatic ring are now crucial for achieving the desired product.
-
Acetamido Group (at C1): Strongly activating and ortho-, para-directing. The available ortho position is C6 and the para position is C4.
-
Chlorine Atom (at C2): Deactivating but ortho-, para-directing. The available ortho position is C3 (sterically hindered) and the para position is C5 (already substituted).
-
Fluorine Atom (at C5): Deactivating but ortho-, para-directing. The available ortho positions are C4 and C6.
Considering these directing effects, the most electronically enriched and sterically accessible position for the incoming nitronium ion (NO₂⁺) is the C4 position, which is para to the strongly activating acetamido group and ortho to the fluorine atom. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent side reactions.
Following the nitration, the acetamide protecting group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped chemical laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of N-(4-Fluorophenyl)acetamide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoroaniline (11.1 g, 0.1 mol).
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise to the stirred aniline.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven to obtain N-(4-fluorophenyl)acetamide.
Protocol 2: Synthesis of N-(2-Chloro-5-fluorophenyl)acetamide
-
In a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, dissolve N-(4-fluorophenyl)acetamide (15.3 g, 0.1 mol) in 100 mL of acetonitrile.
-
Add N-chlorosuccinimide (14.0 g, 0.105 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water to obtain N-(2-chloro-5-fluorophenyl)acetamide.
Protocol 3: Synthesis of this compound
-
To a 250 mL flask cooled in an ice-salt bath (-5 to 0 °C), add concentrated sulfuric acid (50 mL).
-
Slowly add N-(2-chloro-5-fluorophenyl)acetamide (18.7 g, 0.1 mol) in small portions to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, ~0.11 mol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide will precipitate. Isolate the solid by filtration and wash with cold water until the washings are neutral.
-
For hydrolysis, transfer the wet solid to a round-bottom flask and add a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| N-(4-Fluorophenyl)acetamide | C₈H₈FNO | 153.15 | >95 | 153-155 |
| N-(2-Chloro-5-fluorophenyl)acetamide | C₈H₇ClFNO | 187.59 | 80-85 | 115-117 |
| This compound | C₆H₄ClFN₂O₂ | 190.56 | 75-80 (from acetamide) | 142-144 |
Conclusion
This technical guide has detailed a reliable and efficient three-step synthesis of this compound from 4-fluoroaniline. The presented pathway emphasizes the strategic use of a protecting group to control reactivity and achieve high regioselectivity in the key chlorination and nitration steps. The provided protocols, backed by mechanistic understanding, offer a practical approach for researchers and chemists to produce this valuable synthetic intermediate. The successful synthesis of this compound opens avenues for the development of novel pharmaceuticals and agrochemicals with potentially enhanced biological activities.
References
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A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-4-nitroaniline: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
2-Chloro-5-fluoro-4-nitroaniline, identified by its CAS Number 517920-71-7, is a highly functionalized aromatic amine that serves as a crucial intermediate in modern organic synthesis.[1][2][3] Its unique arrangement of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups on a benzene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic compounds, dyes, and pharmacologically active molecules.[4] This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthetic utility, and critical safety protocols, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound define its handling, storage, and reaction conditions. As a solid at ambient temperature, its stability is suitable for a range of synthetic applications.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 517920-71-7 | [1][2][3][5][6] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [2][3][6] |
| Molecular Weight | 190.56 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][5] |
| Boiling Point | 128-131 °C | [1] |
| Storage Temperature | Ambient/Room Temperature | [1][6] |
| IUPAC Name | 2-chloro-5-fluoro-4-nitrophenylamine |[1][3] |
While specific spectral data for this exact isomer is not detailed in the provided search results, characterization of related nitroanilines relies on standard analytical techniques. For instance, FTIR and FT-Raman spectroscopy are used to identify vibrational frequencies of functional groups like N-H, C-H, C=C, C-F, C-Cl, and N-O bonds in the nitro group.[7] Similarly, 1H and 13C NMR spectroscopy would confirm the molecular structure by revealing chemical shifts and coupling constants characteristic of the substituted aromatic ring.[4]
Reactivity and Mechanistic Rationale
The reactivity of this compound is dictated by the interplay of its substituents. The potent electron-withdrawing nature of the para-nitro group, combined with the inductive effects of the chloro and fluoro groups, deactivates the aromatic ring towards electrophilic substitution. Conversely, these same groups activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing carbon, which is ortho to the activating nitro group. The amino group, being a strong electron-donating group, can direct electrophiles and is also a primary site for reactions such as acylation and diazotization.
Caption: Logical diagram of the key reactive sites on this compound.
Applications in Drug Discovery and Organic Synthesis
This molecule is primarily a synthetic intermediate. Its utility lies in its ability to introduce a highly substituted aniline moiety into a target structure. Substituted nitroanilines are foundational in creating azo dyes, pharmaceuticals, and agrochemicals.[4][8]
A pertinent example from the literature highlights the potential of closely related structures. The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, derived from the similar 4-fluoro-3-nitroaniline, was investigated for its antibacterial properties.[9] It demonstrated a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem against Klebsiella pneumoniae, a challenging Gram-negative pathogen.[9] This study underscores the value of the chloro-fluoro-nitroaniline scaffold as a starting point for developing novel therapeutic agents that can potentially overcome drug resistance.[9]
Representative Experimental Workflow: Synthesis of a Bioactive Scaffold
The following workflow illustrates how this compound could be used as a starting material in a multi-step synthesis, for example, in the construction of a heterocyclic compound for screening in a drug discovery program.
Causality: The protocol begins with an acylation of the amino group. This is a standard protecting group strategy but also serves to introduce a new functional handle. The subsequent reduction of the nitro group is a critical step to yield a diamine, which is a versatile precursor for building heterocyclic rings like benzimidazoles or quinoxalines.
Caption: A representative synthetic workflow using this compound.
Protocol: Acylation of this compound
-
System Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride) dropwise via syringe. The choice of acylating agent is critical as it defines the R-group being added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the acylated intermediate.
Safety, Handling, and Storage
As a substituted nitroaniline, this compound must be handled with appropriate care. Safety data sheets for analogous compounds provide critical handling information.
-
Hazard Identification: The compound is classified as hazardous. Signal words are typically "Warning" or "Danger".[1] Hazard statements for related chloro-nitroanilines include H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) and may include warnings for skin, eye, and respiratory irritation (H315, H319, H335).[1][5] Some related compounds are fatal if swallowed, in contact with skin, or if inhaled.[10][11]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[12] Wear appropriate personal protective equipment, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[13]
-
Eye Protection: Safety glasses with side shields or chemical goggles.[13]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[10]
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[10][14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10][14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10][14]
-
Ingestion: Immediately call a poison center or doctor.[14]
-
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel materials and therapeutic agents. Its value is derived from its unique substitution pattern, which provides multiple reactive sites that can be addressed selectively under different chemical conditions. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound as a building block for creating complex molecular architectures.
References
- ChemScene. 139626-20-3 | 2-Chloro-4-fluoro-5-nitroaniline.
- Sigma-Aldrich. This compound | 517920-71-7.
- Apollo Scientific. 2-Chloro-4-fluoro-5-nitroaniline.
- ChemicalBook. This compound CAS#: 517920-71-7.
- Sigma-Aldrich. 2-Chloro-4-fluoro-5-nitroaniline.
- PubChem. This compound | C6H4ClFN2O2 | CID 2773698.
- Chemsrc. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9.
- Apollo Scientific. 517920-71-7 Cas No. | this compound.
- CP Lab Safety. This compound, min 98%, 1 gram.
- Alpha Resources.
- Thermo Fisher Scientific.
- SAFETY DATA SHEET.
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- TCI Chemicals.
- Chem-Impex. 2-Chloro-4-nitroaniline.
- ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a)
- MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
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Spectroscopic Data for 2-Chloro-5-fluoro-4-nitroaniline: A Technical Guide
Introduction
2-Chloro-5-fluoro-4-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its unique substitution pattern, featuring an electron-donating amino group and strongly electron-withdrawing nitro, chloro, and fluoro groups, creates a distinct electronic environment that is reflected in its spectroscopic properties. Accurate characterization of this molecule is paramount for ensuring reaction success, confirming product identity, and for use in further drug development and materials science applications.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 517920-71-7), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and is supported by field-proven insights to offer a comprehensive resource for researchers and scientists.
Molecular Structure and Overview
The molecular structure of this compound is foundational to understanding its spectroscopic signature. The interplay of the substituents on the benzene ring dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated methanol, MeOD or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range appropriate for aromatic protons (e.g., 0-12 ppm).
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.
¹H NMR Spectral Data
The following table summarizes the proton NMR data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.61 | multiplet | Aromatic CH |
| 7.52 | multiplet | Aromatic CH |
| 7.39 | multiplet | Aromatic CH |
| 7.27 | multiplet | Aromatic CH |
| 4.42 | singlet | NH₂ |
Data sourced from Veerappampalayam Easwaramoorthy et al. (2023), where the compound was identified as 2C5NA.[1]
Interpretation and Causality
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and amine regions.
-
Aromatic Protons (7.27-7.61 ppm): The presence of multiple signals in the aromatic region is expected due to the two non-equivalent aromatic protons. The strong electron-withdrawing effects of the nitro, chloro, and fluoro groups deshield these protons, causing them to resonate at a relatively high chemical shift (downfield). The complex multiplet pattern arises from proton-proton and proton-fluorine couplings.
-
Amine Protons (4.42 ppm): The singlet at 4.42 ppm is attributed to the two protons of the amino (NH₂) group.[1] The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. The observation of a singlet suggests that the protons are equivalent on the NMR timescale.
Caption: ¹³C NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 1640-1550 | C=C stretch | Aromatic Ring |
| 1550-1490 | NO₂ asymmetric stretch | Nitro Group |
| 1360-1300 | NO₂ symmetric stretch | Nitro Group |
| 1250-1000 | C-F stretch | Fluoro Group |
| 800-600 | C-Cl stretch | Chloro Group |
Interpretation
-
N-H Stretching: The primary amine group will show two characteristic bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1640-1550 cm⁻¹ region.
-
Nitro Group Stretching: The nitro group is characterized by two strong absorption bands corresponding to its asymmetric (1550-1490 cm⁻¹) and symmetric (1360-1300 cm⁻¹) stretching vibrations.
-
Carbon-Halogen Stretching: The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum
While experimental mass spectral data for this compound is not widely available, the key features can be predicted.
-
Molecular Ion (M⁺): The molecular weight of this compound is 190.56 g/mol . [2]Due to the presence of chlorine, the molecular ion will appear as two peaks:
-
M⁺ peak: at m/z 190 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺ peak: at m/z 192 (corresponding to the ³⁷Cl isotope).
-
The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.
-
Proposed Fragmentation Pathway
Under electron ionization, the molecular ion is expected to undergo fragmentation through various pathways, including:
-
Loss of the nitro group (NO₂) to give a fragment at m/z 144/146.
-
Loss of the chloro group (Cl) to give a fragment at m/z 155.
-
Subsequent fragmentation of these initial fragments.
Caption: Proposed initial fragmentation pathways for this compound.
References
- Veerappampalayam Easwaramoorthy, S.; Karuppusamy, S.; Babu, K. D.; Sakthivel, P. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals2023, 13(9), 1383. [Link]
- PubChem. This compound.
Sources
Physical and chemical properties of 2-Chloro-5-fluoro-4-nitroaniline
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-nitroaniline
Introduction: A Versatile Halogenated Nitroaromatic Building Block
This compound, identified by its CAS Number 517920-71-7, is a substituted aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern—featuring chloro, fluoro, nitro, and amino functional groups—provides multiple reaction sites, making it a valuable building block for researchers in medicinal chemistry and materials science. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro, fluoro) groups on the benzene ring creates a nuanced electronic profile that can be strategically exploited in multi-step syntheses.
This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its handling, analysis, and synthetic utility for professionals in drug development and chemical research.
Compound Identification and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific work. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 517920-71-7 | [1][2][3] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1][2] |
| Synonyms | 2-chloro-5-fluoro-4-nitro-aniline, 2-Chloro-5-fluoro-4-nitrobenzenamine | [1] |
The arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts. Properties like solubility and lipophilicity (LogP) directly influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 190.56 g/mol [1][2] | Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability. |
| Physical Form | Solid[3] | Affects handling, formulation, and dissolution characteristics. |
| Boiling Point | 128-131 °C[3] | Indicates volatility. Note: This value may be at reduced pressure and seems low for this class of compound. |
| XLogP3 | 1.8[1] | A measure of lipophilicity. A value in this range is often favorable for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 71.8 Ų[1] | Predicts drug transport properties. A TPSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂)[1] | Key for molecular interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from -F, two -NO₂ oxygens)[1] | Important for binding affinity and solubility. |
Synthesis and Reactivity
Plausible Synthetic Route
While multiple synthetic pathways exist for substituted nitroanilines, a common and logical approach involves the regioselective nitration of a halogenated precursor. The directing effects of the existing substituents are paramount. In this case, starting from 2-chloro-5-fluoroaniline, the nitration would be directed by the strongly activating amino group to the ortho and para positions. The para position is sterically unhindered, leading to the desired product.
Caption: Plausible synthesis via nitration of 2-chloro-5-fluoroaniline.
Core Reactivity Insights
-
Amino Group (-NH₂): This group is a nucleophilic center and a strong activating group for electrophilic aromatic substitution. It can be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, other halogens via Sandmeyer reaction).
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The nitro group can also be reduced to an amine, providing a route to diamine derivatives.
-
Halogens (-Cl, -F): The chlorine atom is a potential leaving group in SₙAr reactions, especially when activated by the para-nitro group. The fluorine atom is also an excellent leaving group in SₙAr chemistry, often showing higher reactivity than chlorine. This dual halogenation offers differential reactivity for sequential substitution reactions.
Analytical Methodologies
Ensuring the purity and identity of key intermediates is non-negotiable in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Workflow for HPLC Purity Analysis
The following diagram outlines a self-validating workflow for determining the purity of a this compound sample.
Caption: Standard workflow for HPLC purity analysis.
Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol is based on established methods for analyzing similar chloro-nitroaniline compounds and represents a robust starting point for method development.[4]
Objective: To determine the purity of this compound by percent area normalization.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: A standard system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% TFA.
-
Expertise Note: The organic modifier (ACN) is chosen for its elution strength with moderately polar analytes. The acidic modifier (TFA) protonates the aniline nitrogen, preventing peak tailing by ensuring a single ionic species and improving peak shape. For mass spectrometry (MS) detection, formic acid is preferred over TFA as it is less ion-suppressing.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL
3. Procedure:
-
Mobile Phase Preparation: Carefully measure and mix 600 mL of ACN, 400 mL of water, and 1 mL of TFA. Degas the solution using sonication or vacuum filtration.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with acetonitrile to achieve a concentration of 1 mg/mL.
-
System Equilibration: Install the C18 column and purge the system. Run the mobile phase through the entire system at the set flow rate until a stable, noise-free baseline is observed on the detector (~15-20 minutes).
-
Analysis: Inject the prepared sample solution and run the chromatogram for a sufficient time (e.g., 10-15 minutes) to ensure all impurities have eluted.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Safety and Handling
Proper handling of chemical intermediates is crucial for laboratory safety. The following information is derived from safety data for this and structurally related compounds.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from strong oxidizing agents and strong acids/bases.[5]
-
Personal Protective Equipment (PPE): Use a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile starting material. Its applications stem from the ability to selectively modify its functional groups.
-
Pharmaceutical Synthesis: It serves as a precursor for more complex heterocyclic systems. The amino group can be acylated or used as a nucleophile to build larger scaffolds, while the nitro group can be reduced to open up new synthetic possibilities. It is a key intermediate for compounds with potential therapeutic applications.[7][8][9]
-
Dye and Pigment Industry: Substituted anilines are foundational components in the synthesis of azo dyes. The diazotization of the amino group followed by coupling with an appropriate partner can lead to the formation of highly colored compounds.[8][10]
-
Agrochemicals: The unique electronic and structural features of this molecule can be incorporated into novel herbicides and pesticides.
By providing this detailed guide, we aim to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their innovative work.
References
- PubChem. This compound.
- Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1417. [Link]
- SIELC Technologies. 2-Chloro-4-nitroaniline. [Link]
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]
- MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
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- 1. This compound | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 517920-71-7 [m.chemicalbook.com]
- 3. This compound | 517920-71-7 [sigmaaldrich.com]
- 4. 2-Chloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 10. chemimpex.com [chemimpex.com]
An Exploratory Guide to Fluorinated Anilines: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological profile.[2][3] Among the vast array of fluorinated building blocks, fluorinated anilines have emerged as exceptionally valuable intermediates. They serve as foundational structures for a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[4][5][6]
It is estimated that over 20% of all pharmaceutical compounds contain fluorine, a testament to its profound impact on drug efficacy.[7] Fluorinated anilines are not merely precursors; their inherent properties, modulated by the position and number of fluorine substituents, directly influence the ultimate performance of the target molecule. This guide provides an in-depth exploration of the synthesis, characterization, and application of fluorinated anilines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Fluorine Effect: A Paradigm Shift in Molecular Properties
The introduction of fluorine or fluorine-containing groups (e.g., -F, -CF₃, -OCF₃) into the aniline scaffold dramatically alters its electronic and physical properties. Understanding these shifts is critical for predicting molecular behavior and designing effective therapeutic agents.[8][9]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which significantly reduces the basicity of the aniline nitrogen. This pKa modulation is crucial for optimizing drug-receptor interactions and improving oral bioavailability by altering the ionization state of the molecule at physiological pH.[1][9]
-
Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This property is particularly advantageous for developing drugs targeting the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that site, thereby increasing the drug's half-life and overall systemic exposure.[1][2]
-
Conformational Control and Binding Affinity: Fluorine substitution can influence the conformational preferences of a molecule. These subtle structural changes, along with fluorine's ability to participate in unique non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions), can lead to enhanced binding affinity and selectivity for the target protein.[1][3]
Caption: Impact of Fluorination on Aniline Properties.
Synthetic Pathways to Fluorinated Anilines
The synthesis of fluorinated anilines can be approached through several robust methodologies. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and scalability.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful and widely used method for forming C-N bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In halogenated aromatics, the reactivity order for the leaving group is typically F > Cl > Br > I, making fluorobenzenes excellent substrates for amination.
This protocol describes the reaction of 1,4-difluorobenzene with a generic amine, a common transformation in exploratory research.
-
Reagent Preparation: In a dry, nitrogen-flushed reaction vessel, dissolve 1,4-difluorobenzene (1.0 equiv) in a suitable polar aprotic solvent, such as N-methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Addition of Amine: Add the desired amine nucleophile (1.1 equiv) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equiv), to act as a scavenger for the HF generated during the reaction.
-
Reaction: Heat the mixture to a temperature between 80-150 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization. Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-fluoroaniline.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-Chloro-5-fluoro-4-nitroaniline organic building block chemistry
An In-Depth Technical Guide to the Chemistry and Application of the Organic Building Block: 2-Chloro-5-fluoro-4-nitroaniline
Abstract
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, nitro, and amino groups, offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group powerfully activates the molecule for nucleophilic aromatic substitution at the C2 position, while the three distinct functional groups provide orthogonal handles for sequential chemical modifications. This guide provides an in-depth analysis of the compound's properties, synthesis, core reactivity, and applications, with a focus on mechanistic principles and practical experimental protocols for researchers in drug discovery and materials science.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a solid at room temperature with solubility in common organic solvents like DMSO, DMF, and hot alcohols.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFN₂O₂ | |
| Molecular Weight | 190.56 g/mol | |
| CAS Number | 62786-67-0 | |
| Appearance | Yellow to orange crystalline powder | |
| Melting Point | 164-168 °C | |
| Purity | Typically >98% |
Safety Information: This compound is classified as an irritant and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the selective amination of a dichlorinated precursor, 1,4-dichloro-2-fluoro-5-nitrobenzene. The key to this synthesis is the differential reactivity of the two chlorine atoms. The chlorine at C4 is highly activated by the para-nitro group, making it significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C1.
Mechanism and Rationale: The reaction proceeds via an SNAr mechanism. Aqueous ammonia acts as the nucleophile, attacking the electron-deficient C4 position. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the chloride leaving group. The choice of aqueous ammonia and a controlled temperature profile ensures high selectivity for the mono-amination product, preventing the unwanted substitution of the second chlorine atom.
Core Reactivity and Strategic Application
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a pivotal step, yielding 4-chloro-2-fluoro-1,5-diaminobenzene. This diamine is a classic precursor for the formation of heterocyclic rings, particularly benzimidazoles.
Experimental Considerations:
-
Tin(II) Chloride (SnCl₂): A common and effective method that works well on a lab scale. The reaction is typically run in acidic media (HCl) or ethanol.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and high-yielding method, ideal for larger scales. However, it requires specialized hydrogenation equipment and carries a risk of dehalogenation, particularly de-chlorination, if reaction conditions are not carefully controlled.
-
Iron in Acetic Acid (Fe/CH₃COOH): An older, but cost-effective and reliable method. The reaction generates iron salts that must be removed during workup.
The choice of reagent depends on the scale of the reaction, available equipment, and the sensitivity of other functional groups in the molecule. For most applications where subsequent reactions are planned, SnCl₂ provides a robust and convenient option.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group
The chlorine atom at C2 is activated for SNAr by the adjacent nitro group. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity. This reaction is often performed before the nitro group reduction to avoid competing side reactions with the more nucleophilic aniline that is formed post-reduction.
Mechanistic Rationale: The rate of substitution is highly dependent on the nucleophilicity of the incoming group and the stability of the Meisenheimer intermediate. The reaction is typically performed in polar aprotic solvents like DMF or DMSO, which can solvate the cation of the nucleophile salt, thereby increasing the nucleophile's reactivity.
Application in Heterocycle Synthesis: The Benzimidazole Scaffold
A primary application of this building block is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The general workflow involves two key steps:
-
Nitro Reduction: As described above, the nitroaniline is reduced to the diamine.
-
Condensation and Cyclization: The resulting 4-chloro-2-fluoro-1,5-diaminobenzene is condensed with an aldehyde or carboxylic acid (or its derivative). The reaction, often promoted by acid catalysis (like the Phillips condensation), proceeds via the formation of a Schiff base followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring system.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-nitroaniline via Nitro Reduction
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a reliable lab-scale method.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).
-
Stir the suspension and add Tin(II) chloride dihydrate (4.0 eq).
-
Carefully add concentrated HCl (approx. 0.5 mL) to initiate the reaction. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the resulting slurry to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-chloro-2-fluoro-1,5-diaminobenzene, can be purified by column chromatography on silica gel if necessary.
Conclusion
This compound is a powerful and versatile building block whose value lies in its dense and strategically arranged functional groups. The ability to perform selective nitro reduction, engage in SNAr chemistry at the chloro position, and leverage the resulting diamine for heterocycle synthesis makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of the mechanistic principles governing its reactivity allows for the rational design of complex synthetic routes to novel and valuable molecules.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS ID 62786-67-0, this compound. PubChem. [Link]
Methodological & Application
Introduction: The Strategic Role of 2-Chloro-5-fluoro-4-nitroaniline in Modern Dye Chemistry
An Application Guide to the Synthesis of Azo Dyes Utilizing 2-Chloro-5-fluoro-4-nitroaniline
This compound is a highly functionalized aromatic amine that serves as a pivotal precursor in the synthesis of advanced azo dyes.[1][2] Its molecular architecture, featuring a strategic arrangement of electron-withdrawing groups—chloro, fluoro, and nitro—renders it an exceptionally valuable building block for producing dyes with specific, desirable characteristics. These substituents modulate the electronic properties of the aromatic ring, which in turn influences the color, lightfastness, and binding affinity of the final dye molecule.[3] Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest and most versatile class of synthetic colorants, with widespread applications in the textile, leather, and printing industries.[4][5] The use of a substituted aniline like this compound allows for the fine-tuning of these properties, enabling the creation of high-performance dyes for specialized applications. This guide provides a detailed exploration of the synthesis, from the underlying reaction mechanisms to comprehensive, field-tested laboratory protocols.
Pillar 1: The Mechanistic Foundation of Azo Dye Synthesis
The synthesis of azo dyes from a primary aromatic amine is a well-established, two-stage process: diazotization followed by azo coupling .[6] Understanding the causality behind each step is critical for achieving high yield and purity.
Stage 1: Diazotization
Diazotization is the conversion of the primary amino group of this compound into a highly reactive diazonium salt.[7] This reaction is conducted in a cold, acidic medium, typically using sodium nitrite (NaNO₂) as the diazotizing agent and a strong mineral acid like hydrochloric acid (HCl).[8]
The Causality Behind the Choices:
-
Low Temperature (0–5 °C): The resulting diazonium salt is thermally unstable.[6] Above 5 °C, it readily decomposes, losing nitrogen gas (N₂) and forming undesirable phenolic byproducts, which drastically reduces the yield of the target dye.[9] Maintaining the reaction in an ice bath is non-negotiable for success.
-
Acidic Medium: The presence of a strong acid serves two purposes. First, it protonates the aniline to form an anilinium salt, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the true electrophile, the nitrosonium ion (NO⁺), in situ.[10] The electron-withdrawing nature of the chloro, fluoro, and nitro groups on the this compound ring reduces the nucleophilicity of the amino nitrogen, making the diazotization reaction more challenging than with simple aniline; hence, a sufficiently acidic environment is crucial.[10]
Stage 2: Azo Coupling
The diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component.[11] This reaction forms the stable azo bridge (–N=N–) that defines the dye.[12]
The Causality Behind the Choices:
-
Electron-Rich Coupling Component: To facilitate the reaction with the weak diazonium electrophile, the coupling component must be "activated" by potent electron-donating groups, such as hydroxyl (–OH) or amino (–NH₂) groups.[10] Common examples include phenols, naphthols, and aromatic amines.[8]
-
pH Control: The pH of the coupling medium is a critical parameter that dictates the reactivity of the coupling component.
-
For Phenolic Couplers (e.g., 2-Naphthol): The reaction is performed under alkaline conditions (pH 8-11).[10] The hydroxide ions deprotonate the phenol to form a phenoxide ion, which is a much more powerful activating group and readily couples with the diazonium salt.[9]
-
For Amine Couplers: The reaction is typically carried out in a weakly acidic medium (pH 4-7) to ensure that a sufficient concentration of the free amine (which is the reactive species) is present without deactivating the diazonium salt.[10]
-
Caption: General workflow for azo dye synthesis.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and include checkpoints for self-validation. This example details the synthesis of a vibrant red azo dye by coupling diazotized this compound with 2-naphthol.
Protocol 1: Diazotization of this compound
Materials & Reagents:
-
This compound (1.91 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (37%, ~2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.7 g, ~0.01 mol)
-
Deionized Water
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Starch-Iodide Test Paper
-
Sulfamic Acid (for quenching, if needed)
Procedure:
-
Prepare Aniline Suspension: In the 250 mL beaker, add 1.91 g of this compound. Carefully add 2.5 mL of concentrated HCl and 20 mL of deionized water. Stir the mixture to form a fine suspension.
-
Cooling: Place the beaker in an ice bath and cool the suspension to 0–5 °C with continuous stirring. It is crucial that the temperature is stable within this range before proceeding.
-
Prepare Nitrite Solution: In the 100 mL beaker, dissolve 0.7 g of sodium nitrite in 10 mL of cold deionized water. Cool this solution in the ice bath.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the aniline suspension over 15-20 minutes using a pipette. Causality Check: The addition must be slow to manage the exothermic nature of the reaction and keep the temperature below 5 °C.[13] A clear, pale-yellow solution of the diazonium salt should form.
-
Reaction Completion: Continue stirring the solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.
-
Validation Step: Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If the test is positive, add a small amount of sulfamic acid to quench it until the test is negative. This prevents unwanted side reactions. The diazonium salt solution is now ready for immediate use.
Protocol 2: Azo Coupling with 2-Naphthol
Materials & Reagents:
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
400 mL Beaker
-
Ice Bath
Procedure:
-
Prepare Coupling Solution: In the 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, efficient stirring.[13]
-
Observation & Completion: A deeply colored (typically red or orange) precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling is complete.
Protocol 3: Isolation and Purification
Materials & Reagents:
-
Büchner Funnel and Vacuum Flask
-
Filter Paper
-
Cold Deionized Water
-
Ethanol or Acetic Acid (for recrystallization)
-
Vacuum Oven
Procedure:
-
Isolation: Isolate the crude dye by vacuum filtration using the Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes inorganic salts and excess base.
-
Drying: Dry the crude product in a vacuum oven at 60 °C.
-
(Optional) Recrystallization: For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.
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Application Note & Protocols: The Strategic Role of 2-Chloro-5-fluoro-4-nitroaniline in Modern Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide on the application of 2-Chloro-5-fluoro-4-nitroaniline as a critical intermediate in pharmaceutical synthesis. We will explore its physicochemical properties, safety protocols, and its pivotal role in the construction of complex active pharmaceutical ingredients (APIs), with a specific focus on the synthesis of the BRAF inhibitor, Encorafenib. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability.
Introduction: Identifying a Key Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This compound (CFNA) has emerged as a valuable substituted aniline derivative, serving as a versatile precursor in the synthesis of various therapeutic agents.[1] Its unique arrangement of substituents—an amine for nucleophilic or diazotization reactions, a nitro group as a powerful electron-withdrawing group and a precursor to an amine, and strategically placed halogen atoms (chloro and fluoro)—makes it an ideal building block for constructing complex heterocyclic scaffolds found in modern pharmaceuticals.[1][2]
This guide will focus on one of the most significant applications of CFNA: its role as a key intermediate in the synthesis of Encorafenib, an FDA-approved targeted therapy for certain types of melanoma.[3][4] We will dissect the specific chemical transformation involving CFNA, providing a detailed, field-proven protocol and explaining the underlying chemical principles that govern the reaction's success.
Physicochemical & Safety Data
A thorough understanding of an intermediate's properties and hazards is the foundation of safe and effective laboratory practice.
Physical and Chemical Properties
The properties of this compound are summarized below. This data is essential for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source |
| CAS Number | 517920-71-7 | [5] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [5] |
| Molecular Weight | 190.56 g/mol | [5] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | 106-108 °C | [2] |
| SMILES | C1=C(C(=CC(=C1F)[O-])Cl)N | [5] |
Critical Safety & Handling Protocols
This compound and related nitroanilines are hazardous compounds that require strict safety protocols.[6][7][8]
-
Toxicity: This class of compounds is often toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] Absorption through the skin can lead to methemoglobinemia, which impairs oxygen transport in the blood.[9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Mandatory PPE includes:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Chemical safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Disposal: Dispose of waste materials and contaminated articles in a sealed, labeled container for hazardous chemical waste, following all local and institutional regulations.[6][7]
Application in the Synthesis of Encorafenib
Encorafenib is a potent and selective inhibitor of the BRAF kinase, an enzyme whose mutation is implicated in over half of all melanomas.[4] The synthesis of Encorafenib involves the coupling of several complex heterocyclic fragments. This compound serves as the foundational building block for the substituted aniline core of the final drug molecule.
The key transformation is a Nucleophilic Aromatic Substitution (SₙAr) reaction. The electron-deficient nature of the aromatic ring, heavily influenced by the ortho-nitro group and the para-chloro group, makes the fluorine atom susceptible to displacement by a nucleophile.
Synthetic Pathway Overview
The following diagram illustrates the strategic step where this compound is incorporated into the Encorafenib backbone.
Caption: SₙAr reaction incorporating the CFNA core.
Detailed Experimental Protocol: SₙAr Coupling
This protocol describes the nucleophilic substitution of the fluorine atom on this compound with a suitable amino-alcohol nucleophile, a key step toward the Encorafenib scaffold.
Materials & Reagents:
-
This compound (1.0 eq)
-
(Cyclopropylamino)methanol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a suspension (concentration approx. 0.5 M).
-
Nucleophile Addition: Add (cyclopropylamino)methanol (1.2 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C using a heating mantle with an oil bath.
-
Causality Note: Elevated temperature is required to overcome the activation energy for the SₙAr reaction. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the alcohol and facilitating the reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The product is organic-soluble, while DMF and inorganic salts are water-soluble. This partitioning effectively separates the product from the bulk of the reaction medium. d. Combine the organic layers and wash with brine. This removes residual water and DMF from the organic phase. e. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure substituted nitroaniline product.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the laboratory procedure described above.
Caption: Step-by-step workflow for SₙAr synthesis.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, governed by the interplay of its functional groups, allows for its clean and efficient incorporation into complex molecular architectures. The synthesis of Encorafenib provides a compelling case study, demonstrating how a carefully chosen intermediate can be instrumental in the production of life-saving therapeutics. The protocols and data presented in this guide are intended to empower researchers to confidently and safely utilize this valuable building block in their own drug discovery and development programs.
References
- Flick, A. C., et al. (2020). Synthesis of Drugs: Encorafenib. Journal of Medicinal Chemistry, 63(19), 10652–10704.
- Dornan, M., et al. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega.
- New Drug Approvals. (2020). ENCORAFENIB.
- PubChem. This compound. National Center for Biotechnology Information.
- Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417.
- WorldOfChemicals. 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis.
- PrepChem. Synthesis of 2-nitro-5-chloroaniline.
- Alpha Resources. (2015). SAFETY DATA SHEET: p-Nitroaniline.
- PLOS One. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
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Analytical methods for detecting 2-Chloro-5-fluoro-4-nitroaniline
An Application Note and Protocol for the Analytical Determination of 2-Chloro-5-fluoro-4-nitroaniline
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the accurate and reliable detection and quantification of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its precise measurement critical for process monitoring, quality control, and impurity profiling.[1][2] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, tailored for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices and the principles of method validation to ensure data integrity, in line with regulatory expectations.[3][4]
Introduction and Physicochemical Profile
This compound (C₆H₄ClFN₂O₂) is a substituted nitroaromatic compound.[5] The presence of nitro, chloro, and fluoro groups on the aniline ring imparts specific chemical properties that are leveraged in organic synthesis but also necessitate careful analytical monitoring to ensure product purity and safety. Accurate quantification is paramount for controlling reaction stoichiometry, identifying potential impurities, and meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs) and their intermediates.[3][6]
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 517920-71-7 | [7] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [5] |
| Molecular Weight | 190.56 g/mol | [5] |
| Appearance | Solid (typically light yellow powder) | |
| InChI Key | LPVHTLPXIISIRD-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C(=CC(=C1F)[O-])Cl)N | [5] |
Core Analytical Strategies: Method Selection
The choice of an analytical technique is governed by the analyte's properties and the intended purpose of the analysis. For this compound, three primary methods are considered:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique for non-volatile and thermally sensitive compounds like nitroanilines.[8] Its high resolution, sensitivity, and quantitative accuracy make it ideal for purity analysis and impurity quantification.[9] The presence of the nitroaniline chromophore allows for straightforward detection using a UV-Vis detector.
-
Gas Chromatography (GC): While feasible, GC is often less suitable for polar, low-volatility compounds like nitroanilines, which may require derivatization to improve thermal stability and prevent peak tailing.[8] However, with a specific detector like a Nitrogen-Phosphorus Detector (NPD), GC can offer excellent sensitivity for trace analysis.[10]
-
UV-Vis Spectrophotometry: This method offers a simpler and faster approach for quantifying the analyte in solutions with a clean matrix, such as monitoring reaction kinetics or analyzing bulk material where impurities do not have overlapping absorption spectra.[11] Its utility is based on the strong UV absorbance characteristic of nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC) Method
This section provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, which is highly effective for separating moderately polar aromatic compounds like this compound from starting materials and potential byproducts.
Rationale for Method Design
-
Reversed-Phase (RP) Chromatography: The analyte is a moderately polar organic molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
C18 Column: A C18 (octadecylsilane) column is a versatile and robust choice that provides excellent retention for aromatic compounds through hydrophobic interactions.[12]
-
Mobile Phase (Acetonitrile/Water): An isocratic mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC.[13][14] Acetonitrile is chosen for its low UV cutoff and good elution strength. The ratio can be adjusted to optimize the retention time and resolution.
-
UV Detection: The conjugated π-system of the nitroaniline structure results in strong UV absorbance, typically in the 230-260 nm range, allowing for sensitive and specific detection.[8][9]
Experimental Protocol: HPLC Analysis
Objective: To quantify the purity of this compound and separate it from potential impurities.
Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
This compound reference standard
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon)
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes (adjust as needed) |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the required volumes of acetonitrile and water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Preparation:
-
Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to create a stock solution of 100 µg/mL.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).[9]
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[9]
-
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the prepared standards, starting with the lowest concentration.
-
Inject the prepared sample(s). It is recommended to bracket sample injections with standard injections to monitor for system drift.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[11]
-
HPLC Analysis Workflow Diagram
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- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. 517920-71-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 13. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 2-Chloro-4-nitroaniline | SIELC Technologies [sielc.com]
Application Notes & Experimental Protocols for 2-Chloro-5-fluoro-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-5-fluoro-4-nitroaniline is a trifunctional aromatic compound that serves as a versatile and highly valuable building block in modern organic synthesis. Its utility is derived from the distinct reactivity of its three key functional groups: a primary aromatic amine, a nitro group, and halogen substituents (chloro and fluoro) that activate the aromatic ring. This strategic arrangement of electron-withdrawing and -donating groups allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] This guide provides an in-depth overview of its properties, safety protocols, and detailed experimental procedures for its application in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.
Compound Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 517920-71-7 | [3][4] |
| Molecular Formula | C₆H₄ClFN₂O₂ | [4][5] |
| Molecular Weight | 190.56 g/mol | [5] |
| Physical Form | Solid | [3] |
| Boiling Point | 128-131 °C | [3] |
| Purity | Typically ≥97% | [3] |
| IUPAC Name | 2-chloro-5-fluoro-4-nitrophenylamine | [3][5] |
Safety Protocols and Hazard Management
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
Hazard Statements: [3]
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.[6]
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[7] If a fume hood is not available, a NIOSH-approved respirator is necessary.
First Aid Measures: [8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from oxidizing agents and sources of ignition.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Core Synthetic Applications and Protocols
The unique electronic properties of the substituted aniline ring dictate its primary applications. The electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack, making the chloro substituent a prime leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. Concurrently, the nitro and amino groups are readily transformed into other functionalities, providing pathways to complex molecular scaffolds.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
This protocol details a general procedure for the displacement of the activated chlorine atom by a primary or secondary amine. The reaction is typically facilitated by a base to neutralize the HCl generated in situ.
Causality: The strong electron-withdrawing effect of the nitro group at the para-position significantly lowers the electron density of the aromatic ring, particularly at the carbon bearing the chlorine atom. This makes the ring susceptible to attack by nucleophiles, facilitating the substitution reaction. The choice of a polar aprotic solvent like DMF or DMSO helps to solvate the reactants and stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction.
Experimental Workflow Diagram:
Sources
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
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- 3. This compound | 517920-71-7 [sigmaaldrich.com]
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- 6. alpharesources.com [alpharesources.com]
- 7. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc [chemsrc.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
The Lynchpin in Modern Agrochemical Design: Applications of 2-Chloro-5-fluoro-4-nitroaniline in Crop Protection
Introduction: The Strategic Importance of Halogenated Nitroanilines in Agrochemical Synthesis
In the intricate landscape of modern crop protection, the strategic incorporation of halogen atoms and nitro groups into aromatic scaffolds has proven to be a cornerstone of developing highly efficacious and selective active ingredients. 2-Chloro-5-fluoro-4-nitroaniline stands as a pivotal, albeit specialized, intermediate in this field. Its unique substitution pattern—featuring a reactive amine group, a synthetically versatile chlorine atom, a bio-potentiating fluorine atom, and an electron-withdrawing nitro group—renders it a highly valuable building block for a new generation of herbicides and fungicides. Substituted nitrobenzene and aniline derivatives are well-established as crucial intermediates in the synthesis of a wide array of agricultural chemicals.[1]
This technical guide provides an in-depth exploration of the applications of this compound in crop protection, complete with detailed application notes and robust experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower innovation in agrochemical discovery.
Core Applications in Agrochemical Scaffolds
While direct, publicly disclosed synthetic routes from this compound to commercialized agrochemicals are often proprietary, its structural motifs are strongly indicative of its utility in the synthesis of key heterocyclic scaffolds known for their biological activity. The primary applications lie in the synthesis of substituted pyridines and pyrimidines, which are prevalent in a multitude of herbicides and fungicides. Pyridine and its derivatives, for instance, are integral to numerous agrochemicals due to their versatile reactivity and biological efficacy.[2][3] Similarly, pyrimidine derivatives have a significant presence in the agrochemical sector, particularly as fungicides.[1][4]
This guide will focus on a representative application: the synthesis of a substituted aminopyridine, a common precursor to advanced herbicidal and fungicidal agents.
Application Note I: Synthesis of a Substituted 2-Amino-Pyridine Derivative
Rationale: The transformation of this compound into a substituted aminopyridine scaffold is a foundational step in the synthesis of various agrochemicals. The pyridine ring is a key pharmacophore in many crop protection agents, and the specific substitution pattern derived from the starting aniline can significantly influence the final product's efficacy, selectivity, and metabolic stability. The following protocol outlines a plausible and scientifically sound synthetic route.
Workflow Overview: The synthesis proceeds via a multi-step sequence involving the initial protection of the aniline, followed by a condensation reaction to form the pyridine ring, and subsequent deprotection and functionalization.
Caption: Synthetic workflow for a substituted aminopyridine derivative.
Experimental Protocol: Synthesis of a Representative 2-Amino-Pyridine Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical, yet representative, 2-amino-pyridine derivative from this compound.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich |
| Acetic Anhydride | 99% | Thermo Fisher |
| Ethyl Acetoacetate | 99% | Alfa Aesar |
| Sodium Ethoxide | 96% | Acros Organics |
| Ethanol (Anhydrous) | 99.5% | VWR Chemicals |
| Hydrochloric Acid (Concentrated) | 37% | J.T. Baker |
| Sodium Bicarbonate | 99.7% | EMD Millipore |
| Dichloromethane (DCM) | 99.8% | Fisher Chemical |
| Magnesium Sulfate (Anhydrous) | 99.5% | BeanTown Chemical |
Step 1: Acetylation of this compound
-
Rationale: Protection of the primary amine group as an acetamide prevents unwanted side reactions during the subsequent condensation and cyclization steps.
-
To a stirred solution of this compound (10.0 g, 52.5 mmol) in glacial acetic acid (50 mL) at room temperature, slowly add acetic anhydride (6.4 g, 62.9 mmol).
-
Heat the reaction mixture to 80 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the N-acetylated product.
Step 2: Condensation and Cyclization to form the Pyridine Ring
-
Rationale: A base-catalyzed condensation of the acetylated aniline with a 1,3-dicarbonyl compound (ethyl acetoacetate) followed by intramolecular cyclization and dehydration yields the pyridone core.
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acetylated product (10.0 g, 43.0 mmol) in anhydrous ethanol (100 mL).
-
Add sodium ethoxide (3.5 g, 51.6 mmol) portion-wise to the solution, maintaining the temperature below 30 °C.
-
To this mixture, add ethyl acetoacetate (6.7 g, 51.6 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Monitor the formation of the pyridone intermediate by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a calculated amount of glacial acetic acid.
-
Remove the solvent under reduced pressure. The resulting crude solid contains the pyridone intermediate.
Step 3: Chlorination of the Pyridone
-
Rationale: Conversion of the pyridone to a chloropyridine is a common strategy to introduce a leaving group for further functionalization.
-
To the crude pyridone from the previous step, add phosphorus oxychloride (POCl₃, 50 mL) carefully at 0 °C.
-
Slowly heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloropyridine derivative.
Step 4: Deprotection of the Amine Group
-
Rationale: Removal of the acetyl protecting group to reveal the free amine, which can be a key site for further derivatization in the synthesis of the final agrochemical.
-
Dissolve the crude chloropyridine derivative in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final substituted 2-amino-pyridine derivative.
-
Purify the product by column chromatography on silica gel.
Trustworthiness and Self-Validation
The described protocol incorporates standard and well-established organic synthesis techniques. Each step includes a clear rationale, and the progress of the reactions can be monitored by standard analytical methods such as TLC, ensuring that the desired transformations are occurring as expected. The purification steps are designed to isolate the product of interest, and the final structure can be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry), providing a self-validating system for the synthesis.
Conclusion: A Versatile Intermediate for Future Crop Protection Solutions
This compound, with its unique combination of functional groups, represents a valuable and versatile intermediate for the synthesis of novel crop protection agents. While its direct application in commercial products may not be widely publicized, its potential for creating complex heterocyclic scaffolds, such as the substituted aminopyridines discussed herein, is undeniable. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists to explore the rich chemistry of this compound and to unlock its potential in the development of next-generation herbicides and fungicides.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15647, 2-Chloro-5-nitroaniline.
- Google Patents (2024). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents (2022). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PrepChem (2023). Synthesis of 2-chloro-4-nitroaniline.
- Google Patents (2012). Preparation method for 2-chloro-4-nitroaniline.
- Justia Patents (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.
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- Ningbo Inno Pharmchem Co., Ltd. (2023). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- ResearchGate (2020). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- ResearchGate (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Google Patents (2018). The preparation method of 5- chloro-2-nitroanilines.
- Ma, G., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(12), 20496-20508. [Link].
- Dissertation (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- ResearchGate (2019). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities.
- Google Patents (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
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- Patsnap (2018). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
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Application & Protocols for the Acylation of 2-Chloro-5-fluoro-4-nitroaniline
An Application Note for the Synthesis of N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide
Introduction: Strategic Acylation in Pharmaceutical Synthesis
2-Chloro-5-fluoro-4-nitroaniline is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of an amine group, alongside electron-withdrawing nitro and halogen substituents, makes it a versatile precursor. The acylation of the primary amine to form an amide is a fundamental and often necessary transformation.
This reaction, primarily N-acetylation, serves two primary strategic purposes:
-
Protection of the Amine Group: The nucleophilic and basic nature of the aniline's amino group can interfere with subsequent reactions. Converting it to a less reactive amide allows for selective chemical modifications elsewhere on the aromatic ring.
-
Modulation of Reactivity: The strongly activating amino group (-NH₂) is converted into a moderately activating acetamido group (-NHCOCH₃). This modulation is crucial for controlling the regioselectivity of further electrophilic aromatic substitution reactions.
This document provides detailed, validated protocols for the efficient acylation of this compound using two common and effective acylating agents: Acetyl Chloride and Acetic Anhydride. The causality behind procedural choices, safety protocols, and troubleshooting are discussed to ensure reproducible and safe execution.
The Chemistry: Mechanism of N-Acylation
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1][2]
Key Mechanistic Steps:
-
Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acylating agent (acetyl chloride or acetic anhydride), leading to the formation of a tetrahedral intermediate.[3]
-
Leaving Group Departure: The intermediate collapses, expelling the leaving group (chloride ion for acetyl chloride, or acetate ion for acetic anhydride).[4]
-
Deprotonation: A base, which can be another molecule of the aniline starting material or an added base like pyridine, removes a proton from the nitrogen atom to yield the neutral amide product and a salt byproduct.[5][6]
The use of a non-nucleophilic base like pyridine or triethylamine is highly recommended to neutralize the acidic byproduct (HCl or acetic acid), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[7] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate.[8][9][10]
Caption: General mechanism of N-acylation of anilines.
Critical Safety & Reagent Handling
A thorough understanding and strict adherence to safety protocols are paramount for these reactions. The primary hazards are associated with the acylating agents, which are corrosive and have high reactivity.
All operations must be performed in a certified chemical fume hood.
| Reagent | CAS No. | Key Hazards |
| This compound | 517920-71-7 | Potential toxicity; handle with care as with most nitroaromatic compounds.[11] |
| Acetyl Chloride | 75-36-5 | Highly Flammable Liquid (Category 2) , Corrosive (Category 1B) . Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas.[12][13][14][15][16] |
| Acetic Anhydride | 108-24-7 | Flammable Liquid (Category 3) , Corrosive (Category 1B) . Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[17][18][19][20][21] |
| Pyridine | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |
| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. |
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Splash-proof chemical safety goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton® for acetyl chloride/DCM).
-
Ensure a safety shower and eyewash station are immediately accessible.
Detailed Experimental Protocols
The following protocols are designed for a 10 mmol scale. All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agents.
Protocol A: Acylation with Acetyl Chloride
This method is rapid and high-yielding, utilizing the high reactivity of acetyl chloride.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Molar Equiv. |
| This compound | 190.56 | 1.91 g | 1.0 |
| Pyridine | 79.10 | 0.95 mL (12 mmol) | 1.2 |
| Acetyl Chloride | 78.50 | 0.78 mL (11 mmol) | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.91 g, 10 mmol) and dichloromethane (50 mL).
-
Base Addition: Add pyridine (0.95 mL, 12 mmol) to the solution and stir to dissolve.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Add acetyl chloride (0.78 mL, 11 mmol) dropwise via the dropping funnel over 15 minutes. Maintain the temperature at 0 °C. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into 50 mL of cold 1 M HCl to neutralize excess pyridine and dissolve the pyridinium salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide as a crystalline solid.
Protocol B: Acylation with Acetic Anhydride
This method uses a less reactive and easier-to-handle acylating agent. The reaction may require mild heating to proceed to completion.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Molar Equiv. |
| This compound | 190.56 | 1.91 g | 1.0 |
| Acetic Anhydride | 102.09 | 1.13 mL (12 mmol) | 1.2 |
| Glacial Acetic Acid | - | 20 mL | - |
| Sulfuric Acid (conc.) | - | 2-3 drops | Catalytic |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, combine this compound (1.91 g, 10 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Add acetic anhydride (1.13 mL, 12 mmol) to the mixture.
-
Catalyst: Carefully add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to 80-90 °C using an oil bath and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup - Precipitation: After the reaction is complete, cool the flask to room temperature and then pour the mixture slowly into 100 mL of ice-cold water while stirring vigorously.
-
Workup - Isolation: The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Caption: General experimental workflow for N-acylation.
Product Characterization
The expected product is N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide .
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₆ClFN₂O₃ |
| Molecular Weight | 232.60 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | Dependent on purity; requires experimental determination. |
| ¹H NMR (CDCl₃) | δ ~8.5-9.0 (s, 1H, NH), ~8.0-8.5 (d, 1H, Ar-H), ~7.5-8.0 (d, 1H, Ar-H), ~2.3 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (Amide C=O stretch), ~1520 & ~1340 (NO₂ stretches) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Wet reagents or glassware hydrolyzing the acylating agent. 2. Insufficient base (for Protocol A), leading to protonation of starting material. 3. Insufficient reaction time or temperature (for Protocol B). | 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Use the specified molar equivalents of base. 3. Increase reaction time or temperature and monitor by TLC. |
| Multiple Spots on TLC | 1. Incomplete reaction (starting material remains). 2. Formation of side products. | 1. Allow the reaction to proceed for a longer duration. 2. Ensure controlled addition of the acylating agent at the correct temperature. Purify via column chromatography if recrystallization is insufficient. |
| Low Yield after Workup | 1. Product loss during aqueous washes (if slightly water-soluble). 2. Incomplete precipitation during workup (Protocol B). 3. Loss during recrystallization. | 1. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. 2. Ensure the precipitation is done in ice-cold water with vigorous stirring. 3. Use a minimal amount of hot solvent for recrystallization and cool slowly. |
Conclusion
The N-acylation of this compound is a robust and essential transformation. Both the acetyl chloride and acetic anhydride methods provide effective pathways to the desired amide product. The choice of protocol may depend on the available reagents, scale, and safety infrastructure. The acetyl chloride method is faster but requires more stringent handling due to its higher reactivity and volatility. The acetic anhydride method is often more convenient for larger scales. By following these detailed protocols and adhering to the specified safety measures, researchers can reliably and safely synthesize N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide for use in further research and development.
References
- Breckland Scientific Supplies Ltd. (2023). Acetyl Chloride Material Safety Data Sheet (MSDS).
- AWS. (n.d.). Acetic anhydride Safety Data Sheet.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
- Jumaidil Awal & Muhamad Abdulkadir Martoprawiro. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate.
- Unknown Author. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.
- Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride.
- Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
- askIITians. (2025). Reaction of aniline with acetyl chloride in the presence of NaOH give.
- Unknown Author. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.
- Allen. (n.d.). Aniline on reaction with acetyl chloride gives.
- Quora. (2018). What happens to acetic anhydride after reacting with aniline?
- Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?
- Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- PubChem. (n.d.). This compound.
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Use of 2-Chloro-5-fluoro-4-nitroaniline in creating protein degrader building blocks
Application Notes & Protocols
Topic: Use of 2-Chloro-5-fluoro-4-nitroaniline in Creating Protein Degrader Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][][3] At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins.[4][5] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][][6] The recruitment of the Cereblon (CRBN) E3 ligase has been a particularly fruitful avenue, with ligands derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide forming the basis for numerous successful degraders.[7][8][9]
This application note provides a detailed guide on the strategic use of This compound as a versatile starting material for the synthesis of novel E3 ligase ligand building blocks. Its unique substitution pattern—featuring an activating nitro group and two distinct halogen leaving groups—makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled introduction of linkers and other functionalities essential for PROTAC development. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices.
The Chemical Rationale: Exploiting Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound in this context is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr).
1.1. Mechanism of Action
The SNAr reaction proceeds via a two-step addition-elimination mechanism:[10][11][12]
-
Nucleophilic Attack: The aromatic ring is rendered highly electron-deficient by the potent electron-withdrawing nitro (-NO₂) group. This activates the ring for attack by a nucleophile (e.g., an amine-terminated linker), which adds to the carbon atom bearing a leaving group (a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride or chloride ion), yielding the final substituted product.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and related nitroaromatic compounds should be handled with care.
Protocol 1: Synthesis of tert-butyl (2-((4-amino-5-chloro-2-nitrophenyl)amino)ethyl)carbamate (Intermediate 1)
This protocol describes the regioselective SNAr reaction to install a Boc-protected amine linker.
3.1. Materials & Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| This compound | 190.56 | 1.0 |
| tert-butyl (2-aminoethyl)carbamate (Boc-EDA) | 160.22 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| Dimethyl sulfoxide (DMSO), anhydrous | - | - |
| Ethyl acetate (EtOAc) | - | - |
| Saturated aqueous NaCl (brine) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - |
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, nitrogen/argon inlet, condenser, separatory funnel, rotary evaporator, flash chromatography system.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMSO to dissolve the starting material (to a concentration of approx. 0.2 M).
-
Reagent Addition: To the stirred solution, add tert-butyl (2-aminoethyl)carbamate (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality Insight: A polar aprotic solvent like DMSO is used because it effectively solvates the reagents and intermediates without interfering with the reaction. [10][13]DIPEA, a bulky, non-nucleophilic base, is crucial for scavenging the HF produced during the reaction without competing with the primary amine nucleophile.
-
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, Intermediate 1.
Protocol 2: Synthesis of N¹-(2-aminoethyl)-5-chloro-benzene-1,2,4-triamine (Final Building Block)
This protocol describes the reduction of the nitro group to an amine, which is a critical step in forming the final pomalidomide-like pharmacophore.
3.3. Materials & Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| Intermediate 1 (from Protocol 1) | 332.77 | 1.0 |
| Iron powder (<10 micron) | 55.85 | 5.0 |
| Ammonium chloride (NH₄Cl) | 53.49 | 5.0 |
| Ethanol (EtOH) | - | - |
| Water | - | - |
| Dichloromethane (DCM) | - | - |
| Celite® | - | - |
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
3.4. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.
-
Causality Insight: This combination of iron in the presence of a mild proton source (from the hydrolysis of NH₄Cl) is a classic, robust, and chemoselective method for reducing aromatic nitro groups to anilines, known as the Béchamp reduction. It is generally tolerant of other functional groups like halogens and carbamates.
-
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude material may contain the Boc-protected triamine. For many applications, the Boc group is removed concurrently or in a subsequent step with acid (e.g., TFA in DCM or HCl in dioxane). For this protocol, we assume its removal to yield the final primary amine handle.
-
-
Purification: The final building block can be purified by column chromatography or used directly in the next synthetic step if sufficiently pure.
This final product, a substituted benzene-1,2,4-triamine, is now a versatile building block. The newly formed vicinal diamines are primed for cyclization to form a heterocycle that mimics the phthalimide ring of traditional CRBN ligands, while the primary amine on the linker is ready for conjugation to a warhead targeting a specific protein of interest.
Self-Validating Systems & Characterization
To ensure the integrity of the synthesis, each step must be validated.
| Step | Monitoring Technique | Purification Method | Characterization Methods |
| Protocol 1 | TLC, LC-MS | Flash Column Chromatography | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) |
| Protocol 2 | TLC, LC-MS | Flash Column Chromatography | ¹H NMR, HRMS (to confirm reduction and mass of the final product) |
-
Trustworthiness: Successful characterization at each stage provides a self-validating system. For example, in Protocol 1, the disappearance of the starting material spot and the appearance of a new, more polar spot on TLC indicates reaction progress. The final confirmation via NMR and HRMS validates the structure and purity, providing confidence to proceed to the next step. The characteristic shift of aromatic protons and the confirmation of the added linker's protons in the ¹H NMR spectrum are key validation points.
References
- Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. (2013). Bioorganic & Medicinal Chemistry Letters. URL
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (n.d.).
- Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub. URL
- Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. (n.d.).
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem. URL
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. (2022). ScienceDirect. URL
- Synthetic routes available for the preparation of pomalidomide derivatives. (n.d.).
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023). PubMed. URL
- Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2025).
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers. URL
- Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2025).
- Degrader Building Blocks for Targeted Protein Degrad
- Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. (n.d.). Benchchem. URL
- Degrader Building Blocks. (n.d.). BOC Sciences. URL
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. (n.d.). Benchchem. URL
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Taylor & Francis Online. URL
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. (n.d.). Benchchem. URL
- Degrader Building Blocks for Targeted Protein Degrad
- Protein Degrader Building Blocks. (n.d.). Sigma-Aldrich. URL
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Reaction kinetics of 2-Chloro-5-fluoro-4-nitroaniline
An Application Guide to the Reaction Kinetics of 2-Chloro-5-fluoro-4-nitroaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide on studying the reaction kinetics of this compound. This molecule serves as a valuable model for understanding the reactivity of poly-substituted aromatic systems, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and high-performance dyes[1]. We move beyond a simple recitation of steps to explain the underlying principles governing its reactivity. The protocols herein are designed as self-validating systems, incorporating best practices for data integrity and reproducibility. This guide is intended for researchers, process chemists, and drug development professionals seeking to characterize, optimize, and control reactions involving this versatile synthetic building block.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its kinetic behavior is dominated by two primary features: the electron-deficient nature of the aromatic ring and the reducible nitro group. The potent electron-withdrawing nitro group (-NO₂) significantly acidifies the N-H protons of the aniline moiety and, more importantly, activates the ring for Nucleophilic Aromatic Substitution (SNAr) . This activation is most pronounced at the positions ortho and para to the nitro group, where the chlorine and fluorine atoms are located, making them susceptible to displacement by nucleophiles.
Simultaneously, the nitro group itself is a key site for chemical transformation, most commonly via catalytic reduction to form the corresponding diamine. Understanding the kinetics of both SNAr and reduction reactions is paramount for controlling selectivity and optimizing reaction conditions in synthetic applications.
Figure 1: Key reactive sites on this compound.
Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry. Unlike SN1 and SN2 reactions, it proceeds via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[2]. The aromaticity of the ring is temporarily broken in this step, representing a significant energy barrier[3].
Causality of Experimental Design
To accurately determine the kinetics, we must control variables that influence the rate-determining step. The reaction is typically first-order with respect to the aryl halide and first-order with respect to the nucleophile, making it second-order overall[2].
-
Choice of Nucleophile: Stronger nucleophiles react faster. For this protocol, we use sodium methoxide, a common and potent nucleophile.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation (e.g., Na⁺) but not the nucleophile, enhancing its nucleophilicity. They also help stabilize the charged Meisenheimer complex.
-
Temperature: The reaction rate is highly sensitive to temperature. Kinetic runs must be performed in a thermostatically controlled environment to ensure an accurate determination of the rate constant.
Protocol 1: SNAr Kinetics using UV-Vis Spectroscopy
This protocol measures the rate of reaction between this compound and sodium methoxide by monitoring the change in absorbance over time. The product, 2-methoxy-5-fluoro-4-nitroaniline, will have a different UV-Vis spectrum from the starting material, allowing for direct monitoring.
Materials:
-
This compound (Substrate)
-
Sodium Methoxide (Nucleophile)
-
Methanol (Solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of this compound in methanol.
-
Prepare a 100 mM stock solution of sodium methoxide in methanol. Handle sodium methoxide in a dry environment as it is moisture-sensitive.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a range (e.g., 250-500 nm) to identify the λ_max_ for both the reactant and the product. Identify an isosbestic point if one exists. For kinetic runs, set the instrument to monitor absorbance at the λ_max_ of the product.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the rate law, we use a large excess of the nucleophile (e.g., 50-fold or greater). This makes the concentration of the nucleophile effectively constant, and the reaction follows pseudo-first-order kinetics.
-
Pipette 2.8 mL of methanol and 0.1 mL of the 100 mM sodium methoxide stock solution into a quartz cuvette. This is the blank.
-
Place the blank cuvette in the spectrophotometer and zero the instrument.
-
To initiate the reaction, add 0.1 mL of the 1.0 mM substrate stock solution to a fresh cuvette containing 2.8 mL of methanol and 0.1 mL of 100 mM sodium methoxide. Final concentrations: [Substrate] ≈ 0.033 mM, [Nucleophile] ≈ 3.33 mM.
-
Quickly mix by inverting and immediately place the cuvette in the spectrophotometer to start data acquisition.
-
Record the absorbance at the chosen wavelength at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe significant reaction progress (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
The observed rate constant, kobs, is determined by fitting the absorbance-time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is absorbance at time t, A₀ is initial absorbance, and A∞ is the final absorbance.
-
Alternatively, plot ln(A∞ - At) versus time. The slope of the resulting straight line is -kobs.
-
The second-order rate constant (k₂) is then calculated by: k₂ = kobs / [Nucleophile]
-
Expected Data & Interpretation
By running the experiment at several temperatures, one can construct an Arrhenius plot (ln(k₂) vs. 1/T) to determine the activation energy (Ea) of the reaction.
| Temperature (°C) | [Nucleophile] (M) | kobs (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| 25.0 | 0.01 | 0.0015 | 0.15 |
| 35.0 | 0.01 | 0.0032 | 0.32 |
| 45.0 | 0.01 | 0.0065 | 0.65 |
Table 1: Illustrative kinetic data for the SNAr reaction under pseudo-first-order conditions.
Kinetic Analysis of Catalytic Nitro Group Reduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The reaction is thermodynamically favorable but requires a catalyst to overcome the large kinetic barrier[4]. Nanocatalysts are often employed due to their high surface area and catalytic efficiency[5].
Causality of Experimental Design
This reaction is commonly studied using sodium borohydride (NaBH₄) as the reducing agent in the presence of a heterogeneous catalyst (e.g., Pd/C or gold nanoparticles).
-
Monitoring the Reaction: The reaction can be conveniently monitored by UV-Vis spectroscopy. Nitroanilines typically have a strong absorbance peak that disappears upon reduction, while a new peak for the resulting phenylenediamine appears[5].
-
Kinetics: With NaBH₄ in large excess, its concentration remains nearly constant, and the reaction follows pseudo-first-order kinetics with respect to the nitroaniline[5]. The rate is dependent on the catalyst loading, temperature, and nature of the catalyst.
Figure 2: General workflow for a catalytic reduction kinetic study.
Protocol 2: Nitro Reduction Kinetics using a Nanocatalyst
This protocol outlines the steps to determine the apparent rate constant (kapp) for the reduction of this compound using NaBH₄ and a catalyst.
Materials:
-
This compound (Substrate)
-
Sodium Borohydride (NaBH₄), freshly prepared solution
-
Heterogeneous catalyst (e.g., 0.1 wt% Pd/C)
-
Water or Methanol (Solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a 0.1 mM stock solution of the substrate in the chosen solvent.
-
Prepare a 10 mM stock solution of NaBH₄. This solution should be made fresh before use.
-
Prepare a stable suspension of the catalyst (e.g., 1 mg/mL).
-
-
Spectrophotometer Measurement:
-
In a 1 cm cuvette, place 2.5 mL of the substrate solution and a small, defined amount of the catalyst suspension (e.g., 50 µL).
-
Place the cuvette in the spectrophotometer and record the initial UV-Vis spectrum to confirm the absorbance at λ_max_ (A₀).
-
-
Initiating the Reaction:
-
To start the reaction, inject a large excess of the fresh NaBH₄ solution (e.g., 0.5 mL of 10 mM solution) into the cuvette.
-
Mix quickly and immediately begin recording the absorbance at the substrate's λ_max_ over time.
-
-
Data Analysis:
-
The reduction of nitroaromatics in the presence of excess NaBH₄ typically follows a pseudo-first-order rate law[5].
-
The concentration of the nitroaniline at any time t is proportional to its absorbance, At.
-
A plot of ln(At/A₀) versus time (t) should yield a straight line.
-
The apparent rate constant (kapp) is the negative of the slope of this line. *ln(At / A₀) = -kappt
-
Self-Validating Controls
-
No Catalyst Control: Run the reaction with only NaBH₄ and the substrate. No significant reaction should occur, confirming that the transformation is catalyst-dependent[4].
-
No Reductant Control: Run the reaction with only the catalyst and the substrate. No reaction should occur, confirming the necessity of the reducing agent.
| Catalyst Loading (µg) | [NaBH₄] (M) | Temperature (°C) | kapp (s⁻¹) | R² of Linear Fit |
| 10 | 0.0016 | 25.0 | 0.0021 | 0.998 |
| 20 | 0.0016 | 25.0 | 0.0043 | 0.999 |
| 20 | 0.0016 | 35.0 | 0.0078 | 0.997 |
| 0 (Control) | 0.0016 | 25.0 | Negligible | N/A |
Table 2: Illustrative data showing the dependence of the apparent rate constant on catalyst loading and temperature.
Concluding Remarks
The kinetic study of this compound provides critical insights into its chemical behavior. For SNAr reactions, determining the second-order rate constant allows for precise control over product formation and reaction time. For catalytic reductions, the apparent rate constant is a key parameter for evaluating catalyst performance and optimizing process conditions. The protocols described here provide a robust framework for obtaining high-quality, reproducible kinetic data, enabling researchers to make informed decisions in synthetic chemistry and process development.
References
- Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. (n.d.).
- Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances. [Link]
- Critical review on the chemical reduction of nitroaniline. (2020).
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). National Institutes of Health (NIH). [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health (NIH). [Link]
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- This compound. (n.d.). PubChem. [Link]
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). National Institutes of Health (NIH). [Link]
- Kinetic Methods. (2024). Chemistry LibreTexts. [Link]
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013). PLOS One. [Link]
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). SciELO. [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-5-fluoro-4-nitroaniline in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-fluoro-4-nitroaniline as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. We delve into the chemical logic behind its reactivity and provide step-by-step methodologies for the construction of key heterocyclic scaffolds, including benzimidazoles and quinoxalines. The protocols are designed to be robust and reproducible, with an emphasis on explaining the causal factors behind experimental design choices.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aniline derivative that serves as a versatile building block in modern medicinal chemistry. Its utility stems from a unique combination of reactive sites and electronic properties conferred by its substituents:
-
Ortho-Diamino Precursor: The nitro group is readily reduced to an amine, creating an ortho-phenylenediamine scaffold in situ. This diamine is the cornerstone for condensation reactions that form five- and six-membered heterocyclic rings.
-
Reactive Halogens: The chloro and fluoro substituents provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
-
Electronic Tuning: The electron-withdrawing nature of the nitro and halogen groups influences the reactivity of the aniline core, impacting reaction rates and regioselectivity. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[3][4]
This combination makes this compound a valuable precursor for generating libraries of compounds targeting a range of biological targets, especially protein kinases, where benzimidazole and quinoxaline cores are prevalent.[5][6][7]
General Synthetic Workflow Overview
The primary synthetic strategy involves a two-stage process. First, the nitro group of the aniline is reduced to form a reactive diamine intermediate. This is immediately followed by a cyclocondensation reaction with a suitable dielectrophilic partner to construct the desired heterocyclic core.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Scalable Synthesis of 2-Chloro-5-fluoro-4-nitroaniline: An Application Guide for Researchers and Process Chemists
Introduction
2-Chloro-5-fluoro-4-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic core serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and novel crop protection agents. The strategic placement of the chloro, fluoro, and nitro groups on the aniline backbone imparts unique reactivity and physicochemical properties, making it a valuable building block for drug discovery and development professionals.
This comprehensive guide provides a detailed, scalable, and field-proven methodology for the synthesis of this compound. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into process optimization and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic route to this important compound.
Synthetic Strategy and Mechanistic Rationale
The most logical and scalable approach to the synthesis of this compound is the electrophilic nitration of a suitable precursor. The commercially available and structurally related 3-chloro-4-fluoroaniline serves as an ideal starting material.
The synthetic strategy involves a three-step process:
-
Protection of the Amine Group: The highly activating amino group of 3-chloro-4-fluoroaniline is first protected, typically as an acetamide. This is crucial for several reasons:
-
It prevents the oxidation of the aniline under the strongly acidic and oxidizing conditions of nitration.
-
It moderates the activating effect of the amino group, preventing the formation of multiple nitrated by-products.
-
The bulky acetyl group can influence the regioselectivity of the subsequent nitration step.
-
-
Electrophilic Nitration: The protected intermediate, N-(3-chloro-4-fluorophenyl)acetamide, undergoes electrophilic aromatic substitution with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this step is governed by the directing effects of the substituents on the aromatic ring. The acetamido group is a strong ortho, para-director, while the chloro and fluoro groups are weaker ortho, para-directors. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the position that is most activated and sterically accessible. In this case, the position ortho to the powerful acetamido group and meta to the chloro and fluoro groups is the most favorable, leading to the desired 2-chloro-5-fluoro-4-nitro isomer.
-
Deprotection of the Amine Group: The final step involves the hydrolysis of the acetamide group to regenerate the free amine, yielding the target molecule, this compound.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Nitration reactions are highly exothermic and require careful temperature control.
Protocol 1: Acetylation of 3-Chloro-4-fluoroaniline
This protocol describes the protection of the amino group of the starting material.
Materials:
-
3-Chloro-4-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 equivalent) in glacial acetic acid (approximately 3-5 volumes).
-
With gentle stirring, slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-water (approximately 10 volumes).
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation of the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, N-(3-chloro-4-fluorophenyl)acetamide, in a vacuum oven at 50-60 °C.
Protocol 2: Nitration of N-(3-chloro-4-fluorophenyl)acetamide
This is the key step for the introduction of the nitro group onto the aromatic ring.
Materials:
-
N-(3-chloro-4-fluorophenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In the three-neck flask, carefully add N-(3-chloro-4-fluorophenyl)acetamide (1.0 equivalent) to concentrated sulfuric acid (approximately 4-5 volumes) while stirring and maintaining the temperature below 20 °C.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1 volume) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetamide from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the crude product, N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide.
Protocol 3: Hydrolysis of N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide
This final step removes the protecting group to yield the target aniline.
Materials:
-
N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide
-
Concentrated hydrochloric acid
-
Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beaker
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide (1.0 equivalent), ethanol (5-7 volumes), and concentrated hydrochloric acid (3-4 volumes).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
Neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes.
-
Collect the solid by vacuum filtration and wash it with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data and Characterization
The following table summarizes the key parameters for this synthetic route. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Typical Yield | Product Purity (after recrystallization) |
| Acetylation | 3-Chloro-4-fluoroaniline | Acetic anhydride, Acetic acid | >95% | >99% |
| Nitration | N-(3-chloro-4-fluorophenyl)acetamide | HNO₃, H₂SO₄ | 80-90% | >98% |
| Hydrolysis | N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide | HCl, Ethanol | >90% | >99% |
Characterization of this compound:
-
Appearance: Yellow to orange crystalline solid.
-
Molecular Formula: C₆H₄ClFN₂O₂
-
Molecular Weight: 190.56 g/mol [1]
-
¹H NMR (predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR (predicted): The carbon NMR spectrum should display six signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Mechanism of Nitration
The key step in this synthesis is the electrophilic aromatic substitution (nitration). The mechanism proceeds as follows:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-fluoro-4-nitroaniline
An authoritative guide for researchers, scientists, and drug development professionals on the purification of 2-Chloro-5-fluoro-4-nitroaniline.
As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is paramount for ensuring the desired reaction outcomes, yields, and final product quality.[1][2] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to address the common challenges encountered during its purification.
Understanding Potential Impurities
The purity of the final product is directly influenced by the impurities carried over from the synthesis. Common contaminants in crude this compound may include:
-
Unreacted Starting Materials: Such as incompletely nitrated or chlorinated precursors.
-
Positional Isomers: Formed during the nitration or halogenation steps of the synthesis. These are often the most challenging impurities to remove due to their similar physical properties.
-
Byproducts: Resulting from side reactions, such as hydrolysis or over-nitration.
-
Residual Solvents and Reagents: Inorganic salts or acids from the reaction workup.[3][4][5]
A preliminary analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and extent of these impurities, which in turn dictates the most effective purification strategy.
Frequently Asked Questions (FAQs) on Purification Strategies
Q1: What is the most common and efficient method for purifying crude this compound?
A: For most common scenarios where the crude product has a reasonably high purity (>90%) and impurities consist mainly of starting materials or inorganic salts, recrystallization is the method of choice. It is a cost-effective, scalable, and efficient technique for removing a wide range of impurities. Several sources report the successful use of methanol for recrystallizing similar substituted nitroanilines.[1][2][6]
Q2: How do I select the optimal solvent for recrystallization?
A: The "ideal" recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.
-
Causality: This differential solubility is the driving force for purification. As the hot, saturated solution cools, the solubility of the target compound decreases sharply, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor. Insoluble impurities can be removed by hot filtration.
Q3: When is column chromatography the preferred purification method?
A: Column chromatography should be employed when recrystallization fails to provide the desired purity. This is typically the case when:
-
Impurities are structurally similar: Positional isomers often have very similar solubility profiles to the target compound, making separation by recrystallization ineffective.
-
Multiple impurities are present: Chromatography can separate a complex mixture into its individual components.
-
Extremely high purity is required: For applications like reference standard preparation or final API synthesis steps, chromatography can achieve purities exceeding 99.5%.
-
The compound is an oil or low-melting solid: If the compound does not form a stable crystalline solid, recrystallization is not feasible.
HPLC methods developed for analytical purposes can often be scaled up to preparative column chromatography for isolation.[8][9]
Q4: How can I reliably verify the purity of my final product?
A: A combination of methods provides the most trustworthy assessment of purity:
-
Melting Point Analysis: A sharp melting point range (typically < 1°C) that matches the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage purity and detecting trace impurities.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are distinguishable from the product's signals.[1]
Troubleshooting Guide
| Problem | Potential Cause & Scientific Rationale | Recommended Solution |
| Low Recovery After Recrystallization | Cause: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. The compound's solubility, while low when cold, is not zero, and excessive solvent volume will retain a significant amount of product. | Solution: Re-heat the filtrate to evaporate a portion of the solvent (typically 20-30%) and allow the solution to cool again. For subsequent attempts, use less solvent, adding it portion-wise to the heated mixture until the solid just dissolves. |
| Product "Oils Out" During Cooling | Cause: The compound's melting point is below the boiling point of the chosen solvent, causing it to melt rather than dissolve. Alternatively, the solution is supersaturated to a degree that precipitation occurs faster than crystal lattice formation. | Solution: Add a small amount of additional hot solvent to dissolve the oil. If this fails, select a solvent with a lower boiling point. Inducing crystallization at a higher temperature by scratching the flask or adding a seed crystal can also prevent oiling out. |
| Colored Impurities Persist in Crystals | Cause: Highly colored, often aromatic, impurities are trapped within the crystal lattice. These are typically byproducts from nitration reactions. | Solution 1 (Adsorption): Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal's high surface area adsorbs colored impurities. Use sparingly, as it can also adsorb the product. Solution 2 (Oxidation/Reduction): Depending on the impurity, a mild chemical wash may be effective, but this requires careful characterization of the impurity. Solution 3 (Chromatography): If other methods fail, column chromatography is the most effective way to remove persistent colored impurities. |
| Impurities Co-elute in Column Chromatography | Cause: The polarity of the mobile phase (eluent) is not optimized to create sufficient separation between the compound and the impurity on the stationary phase (silica gel). | Solution: Perform a systematic solvent screening using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal eluent should provide a retention factor (Rf) of ~0.3 for the target compound while maximizing the separation (ΔRf) from the impurity spots. Consider using a gradient elution if a single solvent system is ineffective. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
This protocol is a self-validating system, incorporating purity checks before and after the procedure.
-
Initial Purity Assessment: Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate) and run a TLC plate to visualize the impurity profile.
-
Solvent Selection: Place ~50 mg of the crude solid in a test tube. Add methanol dropwise at room temperature. The solid should be sparingly soluble. Heat the test tube in a warm water bath; the solid should fully dissolve. Allow to cool to room temperature and then in an ice bath. Abundant crystal formation indicates methanol is a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot methanol required to fully dissolve the solid by heating the flask on a hot plate (use a reflux condenser for larger scales).
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities and charcoal. This step is critical for preventing premature crystallization on the filter funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Final Purity Verification: Determine the melting point of the dried crystals and run a final TLC or HPLC analysis to confirm purity. The filtrate (mother liquor) can also be analyzed to confirm that impurities were removed.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). To this, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the pre-determined solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient is needed.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Verification: Confirm the purity of the combined product using HPLC, NMR, and/or melting point analysis.
Purification Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification technique.
Sources
- 1. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]
- 2. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2-Chloro-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluoro-4-nitroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important chemical intermediate. We will delve into the causality behind experimental choices, provide detailed protocols, and offer robust troubleshooting advice based on established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is extremely low, and I've isolated a complex mixture of isomers, including a significant amount of the meta-nitro product. What is happening?
Probable Cause: You are likely attempting a direct nitration of 2-chloro-5-fluoroaniline using a strong acid medium (e.g., HNO₃/H₂SO₄). Under these conditions, the basic amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺).[1][2][3] The -NH₂ group is an ortho, para-director, but the resulting -NH₃⁺ ion is a strongly deactivating, meta-directing group.[1][3] This leads to the formation of undesired isomers and reduces the overall yield of the target compound. Direct nitration can also cause unwanted oxidation, resulting in tarry byproducts.[2]
Solution: The most effective and widely accepted solution is to protect the amino group before nitration.[1][4] By converting the amine to an amide (specifically, an acetanilide), you temporarily change its electronic properties. The acetamido group (-NHCOCH₃) is not basic enough to be protonated but remains an ortho, para-director, guiding the nitration to the desired positions.[4][5] The protecting group is then removed in a final hydrolysis step.
Q2: I've protected my starting material, but the nitration step is still giving me a mix of ortho and para isomers. How can I improve the regioselectivity for the desired 4-nitro product?
Probable Cause: The directing effects of the substituents on your starting material, 2-chloro-5-fluoroacetanilide, are competing. The acetamido group is a strong ortho, para-director, the fluorine is a weak ortho, para-director, and the chlorine is also a weak ortho, para-director. The primary director is the acetamido group. However, reaction conditions can influence the ortho/para ratio.[4]
Solution:
-
Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent.[4] This often favors the formation of the para isomer, which is thermodynamically more stable, and reduces the rate of side reactions.
-
Steric Hindrance: The bulky acetamido group naturally provides some steric hindrance at the ortho positions (positions 3 and 5), which favors substitution at the less hindered para position (position 4).[5] Ensuring the protecting group is correctly in place is key.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, explore milder nitrating agents if isomer separation proves difficult. However, for most acetanilides, mixed acid with careful temperature control is sufficient.
Q3: After the final hydrolysis step (deprotection), my product is impure, and I'm losing significant mass during purification. What are the best practices for workup and purification?
Probable Cause: Incomplete hydrolysis or side reactions during workup can lead to impurities. The product, being an aniline derivative, may also be sensitive to over-acidic or over-basic conditions. Purification by recrystallization requires a carefully chosen solvent system.
Solution:
-
Monitor Deprotection: Before workup, confirm the complete removal of the acetyl group using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, extend the reflux time or adjust the acid/base concentration.
-
Careful Neutralization: After acidic hydrolysis, carefully neutralize the reaction mixture by pouring it onto crushed ice and then slowly adding a base (e.g., NaOH solution) until the pH is slightly alkaline to precipitate the crude product.[6] Avoid strongly basic conditions for extended periods.
-
Effective Recrystallization: Halogenated nitroanilines are often purified by recrystallization. A common solvent system is an ethanol/water mixture.[6][7] Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be an effective, albeit less scalable, alternative.[8]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield & Meta Isomer | Direct nitration without amine protection, forming meta-directing anilinium ion.[1][3] | Protect the amine as an acetanilide before nitration, followed by deprotection.[4] |
| Poor Regioselectivity (Ortho/Para Mix) | Suboptimal temperature control or insufficient steric hindrance. | Maintain reaction temperature at 0-10 °C during nitration. Ensure the bulky acetyl protecting group is in place.[4][5] |
| Incomplete Reaction | Insufficient reaction time, temperature, or reagent stoichiometry. | Monitor reaction progress via TLC/HPLC. Increase reaction time or slightly elevate temperature as needed. Ensure correct molar ratios. |
| Product Loss During Workup | Inefficient extraction or suboptimal recrystallization solvent. | Perform multiple extractions. For recrystallization, use a suitable solvent system like ethanol/water.[6][7] |
| Tarry Byproducts Formed | Oxidation of the unprotected aniline or reaction temperature too high. | Use the amine protection strategy. Maintain strict temperature control throughout the synthesis.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is an amine protecting group necessary for this synthesis?
The amino group (-NH₂) is a powerful activating group that makes the aromatic ring highly susceptible to electrophilic attack.[9] However, the standard nitrating conditions (concentrated HNO₃ and H₂SO₄) are strongly acidic. The basic lone pair on the nitrogen atom readily accepts a proton, converting -NH₂ into the anilinium ion, -NH₃⁺.[1][2] This seemingly small change has a profound impact:
-
Directing Effect Reversal: The -NH₃⁺ group lacks a lone pair to donate to the ring and its positive charge strongly withdraws electron density via the inductive effect. This deactivates the ring and directs incoming electrophiles to the meta position.[3][10]
-
Oxidation: The highly activated nature of the unprotected aniline makes it prone to oxidation by nitric acid, leading to decomposition and tar formation.[2]
By converting the amine to an acetamide (-NHCOCH₃), the nitrogen lone pair's basicity is significantly reduced, preventing protonation. The group remains an ortho, para-director, allowing for a clean and regioselective nitration.[4][5]
Q2: Can you explain the directing effects of all substituents on the starting material, 2-chloro-5-fluoroaniline?
Certainly. To predict the position of nitration, we must consider the cumulative effects of all three substituents on the ring.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. It increases electron density at positions 2, 4, and 6 relative to its own position.
-
Chlorine (-Cl) and Fluorine (-F): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can participate in resonance.[11]
When these are combined in 2-chloro-5-fluoroaniline (after protection as an acetanilide), the powerful activating and directing effect of the acetamido group at position 1 dominates. It strongly directs the incoming electrophile (NO₂⁺) to its ortho (position 2) and para (position 4) positions.
-
Position 2: Already occupied by Chlorine.
-
Position 6: Ortho to the acetamido group, but also ortho to the Fluorine.
-
Position 4: Para to the acetamido group.
Therefore, the primary sites for nitration are positions 4 and 6. The para position (4) is generally favored due to reduced steric hindrance from the bulky acetamido group compared to the ortho position (6).[5]
Step 1: Protection (Acetylation) of 2-Chloro-5-fluoroaniline
Objective: To convert the starting aniline into its corresponding acetanilide to prevent side reactions during nitration.
Materials:
-
2-Chloro-5-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (for buffering, if needed)
-
Water and Ice
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, dissolve 1.0 mole of 2-chloro-5-fluoroaniline in glacial acetic acid.
-
Slowly add 1.1 moles of acetic anhydride to the solution while stirring. A slight exotherm may be observed.
-
Gently heat the mixture to 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.
-
Monitor the disappearance of the starting aniline by TLC.
-
Once complete, cool the reaction mixture and pour it slowly into a beaker containing a large volume of ice-water with vigorous stirring.
-
The white precipitate of 2-chloro-5-fluoroacetanilide is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid and dry completely. The yield should be nearly quantitative.
Step 2: Nitration of 2-Chloro-5-fluoroacetanilide
Objective: To regioselectively introduce a nitro group at the C4 position, para to the acetamido group.
Materials:
-
2-Chloro-5-fluoroacetanilide (from Step 1)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath, carefully add 1.0 mole of the dried 2-chloro-5-fluoroacetanilide to 4-5 moles of concentrated sulfuric acid. Stir until all the solid has dissolved, ensuring the temperature is maintained between 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding 1.05 moles of concentrated nitric acid to 1.5 moles of concentrated sulfuric acid in a cooled dropping funnel. Caution: This mixing is highly exothermic.
-
Add the nitrating mixture dropwise to the acetanilide solution over 1-2 hours. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid yellow product, N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide, will precipitate.
-
Collect the product by vacuum filtration, wash extensively with cold water until the washings are neutral (pH ~7), and dry thoroughly.
Step 3: Deprotection (Hydrolysis) to Yield Final Product
Objective: To remove the acetyl protecting group and yield the final this compound.
Materials:
-
N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide (from Step 2)
-
Concentrated Hydrochloric Acid (or 70% Sulfuric Acid)
-
Ethanol (optional, to aid solubility)
-
Sodium Hydroxide solution (for neutralization)
-
Ice
Procedure:
-
Create a mixture of concentrated HCl and water (e.g., 1:1 by volume).
-
Add the crude nitro-acetanilide from Step 2 to the acid solution in a round-bottom flask. If solubility is an issue, a small amount of ethanol can be added.
-
Heat the mixture under reflux for 1-3 hours. The solid should dissolve as the hydrolysis proceeds.
-
Monitor the reaction by TLC until the starting amide is completely consumed.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the pH is ~8-9. The final product will precipitate as a bright yellow solid.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the final product, this compound, by vacuum filtration.
-
Wash the solid with copious amounts of cold water and dry under vacuum.
-
For higher purity, recrystallize the product from an ethanol/water mixture. [7]
References
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
- Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because.
- Quora. (2017, February 24). Why is the meta nitro isomer the main product in the nitration of aniline?
- Dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration.
- Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
- Khan Academy. (n.d.). Nitration of Aniline.
- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
- International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- Organic Process Research & Development. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.
- Google Patents. (n.d.). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
- Journal of the American Chemical Society. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- Organic Syntheses. (n.d.). o-NITROANILINE.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline.
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
- Google Patents. (n.d.). US2578328A - Process for reducing nitroanilines.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
Sources
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- 11. ijrar.org [ijrar.org]
Technical Support Center: Byproduct Identification in Reactions of 2-Chloro-5-fluoro-4-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-4-nitroaniline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its chemical transformations, with a specific focus on the identification and mitigation of byproducts. Our goal is to equip you with the expertise to anticipate, identify, and control unwanted side reactions, thereby improving yield, purity, and the overall success of your synthetic endeavors.
Section 1: Understanding the Reactivity of this compound
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1] Its reactivity is governed by the interplay of its functional groups: the electron-withdrawing nitro group, the halogen substituents (chloro and fluoro), and the amino group. These groups dictate the molecule's susceptibility to various reactions, most notably nucleophilic aromatic substitution (SNAr).
The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the positions ortho and para to it electron-deficient.[2] This electronic effect, combined with the presence of good leaving groups (halogens), facilitates the displacement of either the chlorine or fluorine atom by a wide range of nucleophiles.
FAQ 1.1: Which halogen is more susceptible to substitution in this compound?
In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[3][4] The high electronegativity of fluorine helps to stabilize this intermediate by withdrawing electron density. Therefore, in reactions of this compound, the fluorine atom is often more readily displaced by nucleophiles.
Section 2: Common Byproducts and Their Formation Mechanisms
Unwanted side reactions can lead to a variety of byproducts, complicating purification and reducing the yield of the desired product. Understanding the mechanisms behind their formation is crucial for developing strategies to minimize their occurrence.
Troubleshooting Guide 2.1: Unexpected Peaks in Your Chromatogram?
Question: I am performing a nucleophilic aromatic substitution on this compound and observe multiple unexpected peaks in my HPLC/GC analysis. What are the likely byproducts?
Answer: The identity of the byproducts will depend on the specific nucleophile and reaction conditions. However, several common side reactions can occur:
-
Disubstitution Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nucleophile), a second nucleophilic substitution can occur, leading to the displacement of both the chloro and fluoro groups.
-
Hydrolysis Products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxy-substituted nitroanilines. For example, 2-Chloro-5-hydroxy-4-nitroaniline or 2-Hydroxy-5-fluoro-4-nitroaniline could be formed.
-
Ether Formation (with alkoxide nucleophiles): When using alkoxides (e.g., methoxide, ethoxide) as nucleophiles, dimerization or reaction with solvent impurities can lead to the formation of ether byproducts.
-
Reduction of the Nitro Group: Depending on the reaction conditions and the presence of reducing agents (even mild ones), the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities. These intermediates can then undergo condensation reactions to form azoxy or azo compounds.[5]
-
Self-Condensation or Polymerization: Under strongly basic or high-temperature conditions, aniline derivatives can undergo self-condensation or polymerization, leading to complex mixtures of high molecular weight impurities.[6]
Workflow for Byproduct Identification:
Caption: A logical workflow for identifying unknown byproducts in your reaction.
FAQ 2.2: Why am I seeing byproducts from the reduction of the nitro group?
The reduction of the nitro group can be surprisingly facile under certain conditions. Potential causes include:
-
Trace Metal Impurities: Catalytic amounts of transition metals (e.g., from reagents or the reaction vessel) can catalyze the reduction of the nitro group, especially in the presence of a hydrogen source.
-
Certain Nucleophiles: Some nucleophiles, such as thiols or certain amines, can act as reducing agents.
-
Reaction with Solvents: Some solvents, like ethanol or isopropanol, can act as hydrogen donors at elevated temperatures.
To mitigate this, ensure all reagents and solvents are of high purity and consider using deoxygenated solvents.
Section 3: Analytical Strategies for Byproduct Identification
Accurate identification of byproducts is the first step toward controlling their formation. A combination of chromatographic and spectroscopic techniques is typically required for unambiguous structure elucidation.
Troubleshooting Guide 3.1: Choosing the Right Analytical Technique
Question: What are the best analytical methods to identify and quantify byproducts in my this compound reaction?
Answer: A multi-pronged analytical approach is recommended:
| Analytical Technique | Application for Byproduct Identification | Strengths | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the starting material, desired product, and byproducts. | Versatile, high-resolution separation. Can be coupled with various detectors (UV, MS).[7][8] | Requires method development for optimal separation. |
| Gas Chromatography (GC) | Analysis of volatile and thermally stable compounds. | Excellent for separating isomers and can be coupled with a mass spectrometer (GC-MS) for identification.[9][10] | May require derivatization for non-volatile compounds.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Provides molecular weight and fragmentation information for each separated component. | Highly sensitive and specific, enabling the identification of trace-level impurities.[1] | Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about isolated byproducts. | The definitive technique for structure elucidation. | Requires isolation and purification of the byproduct in sufficient quantity. |
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: At the desired time point, take an aliquot of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Extraction: Vortex the mixture and allow the layers to separate. Carefully transfer the organic layer to a clean vial.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Analysis: Inject the sample into the GC-MS system. The EPA provides standardized methods for the analysis of aniline derivatives that can be adapted.[9]
FAQ 3.3: How can I differentiate between positional isomers?
Positional isomers (e.g., substitution at the chloro vs. fluoro position) can be challenging to distinguish, as they often have the same molecular weight.
-
Chromatography: Develop a robust HPLC or GC method to achieve baseline separation of the isomers.
-
NMR Spectroscopy: 1H and 13C NMR are invaluable. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. 19F NMR can also be a powerful tool to confirm the presence or absence of the fluorine atom.
-
Mass Spectrometry: While isomers have the same parent mass, their fragmentation patterns in MS/MS might differ, providing clues to their structure.
Section 4: Strategies for Minimizing Byproduct Formation
Once byproducts have been identified, you can modify the reaction conditions to favor the formation of the desired product.
Troubleshooting Guide 4.1: Optimizing Your Reaction Conditions
Question: I have identified the major byproducts in my reaction. How can I adjust my protocol to minimize them?
Answer:
Logical Flow for Reaction Optimization:
Caption: A systematic approach to optimizing reaction conditions to minimize byproducts.
-
Temperature Control: SNAr reactions are often exothermic. Maintaining a consistent and optimal temperature is critical. Lowering the temperature can often increase selectivity and reduce the formation of disubstitution and degradation products.
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reagents. A slow, controlled addition of the nucleophile can help to maintain a low instantaneous concentration, which can suppress side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, making the nucleophile more reactive. Ensure your solvent is anhydrous to prevent hydrolysis byproducts.
-
Inert Atmosphere: If you suspect reduction of the nitro group is an issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions and exclude atmospheric moisture.
By systematically addressing these parameters and utilizing the appropriate analytical tools, you can effectively troubleshoot your reactions, minimize byproduct formation, and achieve higher yields of your desired product.
References
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
- Al-Kindy, S. M. Z., Suliman, F. E. O., & Al-Lawati, H. A. J. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- Pharma D. GURU. (n.d.). Nucleophilic Aromatic Substitution.
- Gutmann, B., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(1), 126-133.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- O. N. Chupakhin, V. N. Charushin, H. C. van der Plas. (1994). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 63(11), 933-952.
- PubChem. (n.d.). This compound.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Czarnocki, Z. J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Wikipedia. (n.d.). 4-Nitroaniline.
Sources
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- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluoro-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-nitroaniline (CAS 517920-71-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the electrophilic nitration of 2-chloro-5-fluoroaniline. This reaction typically involves treating the aniline substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The strong activating and ortho-, para-directing effect of the amino group, combined with the directing effects of the halogen substituents, makes this a feasible, albeit challenging, transformation.
Q2: What are the primary safety concerns when performing this synthesis?
The synthesis involves highly corrosive and reactive materials that demand strict safety protocols.
-
Nitrating Agents: Mixtures of concentrated nitric and sulfuric acid are extremely corrosive and potent oxidizing agents. This reaction is highly exothermic and can lead to a runaway reaction if the temperature is not rigorously controlled. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[1]
-
Nitroanilines: The product, this compound, and its related isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Appropriate containment and handling procedures are necessary to avoid exposure.
Q3: What is a realistic yield and purity to expect for this synthesis?
For this type of electrophilic aromatic substitution on a deactivated ring system with multiple substituents, yields can be highly variable. A realistic yield for a well-optimized laboratory procedure would be in the range of 50-70%. Achieving high purity (>98%) directly from the reaction workup is uncommon. Purification, typically through recrystallization or column chromatography, is almost always necessary to remove regioisomeric byproducts.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Q: I've completed the reaction, but after workup, my yield of this compound is extremely low. What could have gone wrong?
A: Low yield is a common issue stemming from several potential factors related to reagents, reaction conditions, and workup procedures.
Potential Causes & Solutions:
-
Improper Temperature Control:
-
Causality: The nitration of anilines is highly exothermic. If the temperature rises uncontrollably (typically above 5-10 °C), oxidative decomposition of the aniline starting material and the nitrated product can occur, leading to the formation of tarry, intractable materials instead of the desired product.[4]
-
Solution: Maintain a strict temperature profile. The reaction should be performed in an ice-salt or dry ice/acetone bath. Add the nitrating agent dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C.
-
-
Incorrect Order of Reagent Addition:
-
Causality: Adding the aniline to the mixed acid can result in localized high concentrations of the aniline, promoting polymerization and oxidation.
-
Solution: The standard and recommended procedure is to first prepare the nitrating mixture (if using mixed acid) at low temperature, and then add the 2-chloro-5-fluoroaniline substrate slowly and carefully to this mixture. An alternative is to dissolve the aniline in the sulfuric acid first and then add the nitric acid dropwise.
-
-
Ineffective Workup:
-
Causality: The product is an amine and will be protonated and soluble in the acidic reaction medium. If the pH is not adjusted correctly during the quench, the product will not precipitate and will be lost.
-
Solution: Quench the reaction by pouring it slowly over a large amount of crushed ice. Then, carefully neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) while maintaining a low temperature. The product should precipitate out as the solution becomes neutral or slightly basic.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Product is Contaminated with an Isomer
Q: My NMR analysis shows a mixture of products. How can I identify the impurity and improve the regioselectivity of the reaction?
A: The formation of regioisomers is the most significant challenge in this synthesis. The substituents on the ring (NH₂, Cl, F) all influence where the incoming nitro group will attach.
Understanding Regioselectivity:
-
-NH₂ group: A powerful activating, ortho-, para-director. In the strongly acidic medium, it is protonated to -NH₃⁺, which is a meta-director and strongly deactivating.
-
-Cl group: A deactivating, ortho-, para-director.
-
-F group: A deactivating, ortho-, para-director.
The primary directing conflict is between the halogens and the protonated amino group. The desired product (nitration at C4) is para to the amino group and ortho to the chlorine. A likely byproduct is nitration at C6, which is ortho to both the amino and fluoro groups.
Chemical Pathways for Product and Byproduct Formation
Caption: Synthesis of the desired product and a potential regioisomeric byproduct.
Solutions to Improve Selectivity and Purity:
-
Protect the Amine Group:
-
Causality: Protecting the highly activating amino group as an amide (e.g., an acetamide) changes its directing properties from a powerful ortho-, para-director to a moderate one, which can temper the reaction and improve regioselectivity. The bulky protecting group can also sterically hinder nitration at the ortho position (C6).[5]
-
Workflow:
-
React 2-chloro-5-fluoroaniline with acetic anhydride to form the acetamide.
-
Perform the nitration on the protected intermediate.
-
Hydrolyze the amide group under acidic or basic conditions to reveal the amine and yield the final product.[5]
-
-
-
Purification via Recrystallization:
-
Causality: Regioisomers often have different polarities and crystal packing efficiencies, allowing for separation by recrystallization from a suitable solvent system.
-
Procedure: A common technique is to use a solvent system like ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly. The less soluble, desired isomer should crystallize out, leaving the more soluble isomer in the mother liquor. Several recrystallization cycles may be needed.
-
Data Comparison: Product vs. Potential Byproduct
| Property | This compound (Product) | 2-Chloro-3-fluoro-6-nitroaniline (Byproduct) |
| Position of NO₂ | C4 (para to amine) | C6 (ortho to amine) |
| Expected Polarity | Generally higher | Generally lower |
| TLC Rf | Lower Rf on silica | Higher Rf on silica |
| Melting Point | 128-131 °C[2] | Different, likely lower |
Baseline Experimental Protocol
Disclaimer: This protocol is a representative procedure based on analogous syntheses and should be adapted and optimized. All work must be conducted in a fume hood with appropriate PPE.
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3-4 molar equivalents).
-
Cool the flask in an ice-salt bath to -5 °C.
-
Slowly add concentrated nitric acid (1.1 molar equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 0 °C.
Step 2: Nitration Reaction
-
Dissolve 2-chloro-5-fluoroaniline (1.0 molar equivalent) in a small amount of concentrated sulfuric acid in a separate beaker.
-
Add the aniline solution to the dropping funnel.
-
Add the aniline solution dropwise to the cold nitrating mixture over 30-60 minutes. Maintain the reaction temperature between 0 °C and 5 °C.[4]
-
After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours.
Step 3: Workup and Isolation
-
Fill a large beaker with a substantial amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
While keeping the mixture cool in an ice bath, slowly add a concentrated aqueous ammonia solution until the pH is neutral (pH ~7).
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid cake with plenty of cold water to remove residual salts.
-
Dry the crude product under vacuum.
Step 4: Purification
-
Perform a test recrystallization on a small amount of the crude product using various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find the optimal system.
-
Recrystallize the bulk of the crude product from the chosen solvent.
-
Collect the purified crystals by filtration and dry them thoroughly.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
References
- Chemsrc. (n.d.). 2-Chloro-4-fluoro-6-nitroaniline Safety Data Sheet.
- ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- PrepChem. (n.d.). Synthesis of 2-nitro-5-chloroaniline.
- MDPI. (2022). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 12(9), 1258.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). The preparation method of 5- chloro-2-nitroanilines.
- PLOS One. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One, 9(7), e100015.
- Google Patents. (n.d.). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Google Patents. (n.d.). Preparation method for 2-chloro-4-nitroaniline.
- Google Patents. (n.d.). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 517920-71-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-fluoro-4-nitroaniline
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically involves the nitration of a substituted aniline precursor. The regioselectivity and efficiency of this electrophilic aromatic substitution are highly dependent on the reaction conditions. This guide will focus on the nitration of 3-chloro-4-fluoroaniline, a common and logical starting material for obtaining the desired product.
The core transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring of 3-chloro-4-fluoroaniline. The directing effects of the existing substituents (the activating amino group and the deactivating but ortho-, para-directing halogen atoms) play a crucial role in the outcome of the reaction. Understanding and controlling these factors is key to a successful synthesis.
II. Proposed Synthetic Workflow
The following diagram outlines the proposed synthetic route for this compound, starting from 3-chloro-4-fluoroaniline.
Caption: Proposed workflow for the synthesis of this compound.
III. Detailed Experimental Protocol
This protocol is a generalized procedure based on common nitration reactions of anilines and related compounds.[1][2] Optimization of specific parameters may be required for your experimental setup.
Materials:
-
3-Chloro-4-fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvent for recrystallization (e.g., Ethanol, Methanol)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add 3-chloro-4-fluoroaniline to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C. The aniline will protonate to form the anilinium salt.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of the anilinium salt, maintaining the reaction temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with an organic solvent.
-
Washing: Combine the organic extracts and wash with deionized water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low Yield | Incomplete reaction. | - Increase the reaction time. - Ensure the nitrating agent is in slight excess. - Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time.[3] |
| Product loss during workup. | - Ensure complete extraction by performing multiple extractions with the organic solvent. - Optimize the recrystallization solvent to minimize product solubility in the cold solvent. | |
| Formation of Multiple Products (Isomers) | The amino group of aniline is protonated in strong acid, forming the anilinium ion, which is a meta-director. This can lead to the formation of undesired isomers.[5] | - Maintain a low reaction temperature (0-5 °C) to favor para-nitration. - The ratio of nitric acid to sulfuric acid can influence isomer distribution. A higher concentration of the nitronium ion (NO₂⁺) generated in a stronger acid medium can sometimes improve selectivity.[6] |
| The unprotected amino group is a strong activating group, leading to multiple nitrations or oxidation. | - Consider protecting the amino group as an acetanilide before nitration. The acetyl group is less activating and directs ortho and para. The protecting group can be removed by hydrolysis after nitration. | |
| Dark-colored Product/Tar Formation | Oxidation of the aniline starting material or product by the strong oxidizing conditions of the nitrating mixture. | - Maintain a low reaction temperature throughout the addition of the nitrating agent and the reaction. - Ensure efficient stirring to prevent localized overheating. - Add the nitrating agent slowly. |
| Reaction Does Not Go to Completion | Insufficient nitrating agent. | - Use a slight molar excess of nitric acid. - Ensure the nitric acid and sulfuric acid are of high concentration and not hydrated. |
| Low reaction temperature. | - While low temperatures are crucial for selectivity, if the reaction is too slow, a slight increase in temperature (e.g., to 10-15 °C) after the initial addition may be necessary. Monitor for side product formation. |
V. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction? A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[6] Second, it acts as a solvent for the reaction.
Q2: Why is it important to keep the reaction temperature low? A2: Low temperatures are critical for several reasons. Nitration is a highly exothermic reaction, and low temperatures help to control the reaction rate and prevent dangerous temperature runaways. Additionally, lower temperatures can improve the regioselectivity of the reaction, favoring the desired para-isomer and minimizing the formation of byproducts from oxidation and multiple nitrations.[1]
Q3: What are the expected side products in this reaction? A3: Besides the desired this compound, potential side products include other regioisomers of nitrated 3-chloro-4-fluoroaniline, dinitrated products, and oxidation byproducts. The formation of the meta-nitro isomer can be significant if the aniline is fully protonated.[5]
Q4: How can I monitor the progress of the reaction? A4: The reaction can be monitored by taking small aliquots from the reaction mixture, quenching them in ice, extracting with an organic solvent, and analyzing the organic layer by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][7]
Q5: What are the best purification methods for this compound? A5: Recrystallization from a suitable solvent like ethanol or methanol is a common and effective method for purifying the solid product.[4] If isomeric impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.
Q6: What are the main safety precautions for this reaction? A6: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is highly exothermic and has the potential for runaway reactions; therefore, strict temperature control is essential. For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[8][9][10]
VI. Analytical Characterization
The identity and purity of the final product can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
-
HPLC/GC: To determine the purity of the product and quantify any impurities.[3][12][13]
VII. Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VIII. References
-
This compound | C6H4ClFN2O2 | CID 2773698. PubChem. [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]
-
CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.
-
PREPARATION OF 3-CHLORO-4-FLUOROANILINE. Semantic Scholar. [Link]
-
Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
SAFETY DATA SHEET for 5-Chloro-2-nitroaniline. Thermo Fisher Scientific. [Link]
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. [Link]
-
CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
-
Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]
-
Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]
-
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. [Link]
-
US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
aromatic nitration & aniline synthesis. YouTube. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Lesson 12: Nitration in Aniline | Topic: Amines | Chapter 2: Organic Chemistry. YouTube. [Link]
Sources
- 1. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Chloro-5-fluoro-4-nitroaniline
Welcome to the technical support guide for the purification of 2-Chloro-5-fluoro-4-nitroaniline. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this critical intermediate in high purity. We will address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.
Section 1: Understanding the Impurity Profile
Before effective purification can be achieved, it is crucial to understand the likely impurities in your crude this compound. While the exact impurity profile depends on the specific synthetic route, crude products from the nitration of halogenated anilines typically contain a predictable spectrum of related substances.
Common Impurities to Expect:
-
Isomeric Byproducts: The nitration of substituted benzene rings can often lead to the formation of positional isomers. In this case, you may find isomers where the nitro group is at a different position on the 2-chloro-5-fluoroaniline ring.
-
Unreacted Starting Materials: Incomplete nitration will leave residual 2-chloro-5-fluoroaniline in your crude product.
-
Di-nitrated Species: Overly aggressive nitration conditions can lead to the introduction of a second nitro group on the aromatic ring.
-
Residual Acids: The use of mixed acids (sulfuric and nitric acid) in nitration is common, and residual amounts can remain in the crude product.[1][2]
The purification strategies outlined below are designed to systematically remove these types of impurities.
Section 2: Troubleshooting & FAQs - Purification Strategies
This section provides answers to common questions and issues encountered during the purification of this compound.
FAQ 1: My crude product is a dark, oily solid. How can I remove residual acids and colored impurities?
This is a very common issue, often caused by residual nitrating acids and polymeric side products. A simple acid-base wash is the first line of defense.
Answer:
An initial purification step should always be a liquid-liquid extraction or a slurry wash. This will remove inorganic acids and some highly polar organic impurities.
Recommended Protocol: Acid-Base Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent. Ethyl acetate is a good starting point due to its polarity, which aids in dissolving the target molecule, and its immiscibility with water.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove residual acids. Be cautious of gas evolution (CO₂).
-
Follow with a wash with deionized water to remove any remaining salts.
-
A final wash with brine (saturated NaCl solution) will help to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude, neutralized product.
Causality: The basic bicarbonate wash deprotonates the acidic impurities, rendering them water-soluble and allowing for their removal into the aqueous phase. The desired product, a neutral organic molecule, remains in the organic layer.
FAQ 2: After an initial wash, my product is still not pure. What is the best method for removing isomeric and other organic impurities?
Recrystallization is a powerful technique for purifying solid organic compounds and is often the most effective next step.[3] The key is selecting an appropriate solvent system.
Answer:
Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. For nitroaromatic compounds, alcoholic solvents or solvent/anti-solvent systems are often effective.[4] One study on a similar compound, 2-chloro-5-nitroaniline, explored its solubility in a range of solvents, which can provide a good starting point for solvent screening.[5]
Recommended Protocol: Recrystallization
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and hexane).
-
A good candidate will show poor solubility at room temperature but complete dissolution upon heating.
-
-
Single-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be used. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly.
| Solvent System | Rationale |
| Ethanol/Water | The target compound is likely soluble in hot ethanol and insoluble in water. Water acts as the anti-solvent. |
| Toluene/Hexane | Toluene will dissolve the aromatic compound, while hexane, a non-polar solvent, will induce precipitation. This is good for removing more polar impurities. |
| Ethyl Acetate/Hexane | A versatile system where ethyl acetate provides polarity for dissolution and hexane serves as the anti-solvent. |
A study on the crystal growth of 2-Chloro-5-nitroaniline used methanol for recrystallization, indicating that simple alcohols are a good starting point for solvent selection.[6]
FAQ 3: Recrystallization did not remove all the impurities, particularly a stubborn isomer. What is the next step?
When recrystallization is insufficient, typically due to very similar solubility profiles of the desired product and an impurity, column chromatography is the method of choice.[7]
Answer:
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[8] For nitroaniline isomers, the difference in polarity is often sufficient for separation on a silica gel column.[7][8][9]
Recommended Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: The key to a good separation is choosing the right eluent system. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[10]
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Test solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) on a TLC plate spotted with your crude material.
-
The ideal eluent system will show good separation of the spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4.
-
-
Column Packing and Loading:
-
Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column and collect the eluting solvent in fractions.
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Expertise in Action: Why this works The polarity of nitroanilines is influenced by the positions of the functional groups. Isomers will have slightly different dipole moments and abilities to hydrogen bond with the silica gel, leading to different elution times.[9]
Workflow for Purification of this compound
Caption: A typical workflow for the purification of crude this compound.
Section 3: Purity Analysis
After each purification step, it is essential to assess the purity of your material.
How do I check the purity of my this compound?
Answer:
A combination of techniques should be used to confirm both the identity and purity of your final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot. It is also used to compare the purified material to the starting material and collected fractions.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is typically used for this type of analysis, and the purity is determined by the area percentage of the main peak.[11]
-
Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and can reveal the presence of impurities if they are at a significant enough concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
Purity Analysis Workflow
Caption: Recommended analytical workflow for purity and identity confirmation.
References
- Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib.
- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
- Method of crystallizing nitro products. (n.d.). Google Patents.
- Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (2019). ResearchGate.
- A New Recrystallization Method for Nitroguanidine. (n.d.). AIChE.
- Synthesis of 2-nitro-5-chloroaniline. (n.d.). PrepChem.com.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography Separation Of Ortho And P-Nitro Aniline. (n.d.). Bartleby.
- Synthesis of 2-chloro-4-nitroaniline. (n.d.). PrepChem.com.
- Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2022). MDPI.
- Analysis of The Composition of Mixture of Nitro An... (n.d.). Scribd.
- TLC Separation of Nitroanilines. (n.d.). Scribd.
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- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Safe Laboratory Practices for 2-Chloro-5-fluoro-4-nitroaniline
An in-depth guide from the Technical Support Center on the safe handling and disposal of 2-Chloro-5-fluoro-4-nitroaniline, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from established safety data sheets and best laboratory practices to ensure both scientific integrity and personnel safety. This compound, like many halogenated nitroanilines, presents significant health and environmental hazards that demand rigorous adherence to safety protocols.
Chemical Profile and Hazard Summary
This compound is a solid organic compound used in chemical synthesis.[1] While specific toxicological data for this exact compound is limited, the hazards can be inferred from structurally similar chemicals like 2-chloro-4-nitroaniline and other nitroaniline derivatives. The primary risks include acute toxicity upon ingestion, inhalation, or skin contact, and potential for long-term organ damage with repeated exposure.[2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3]
| Property | Data | Source |
| Molecular Formula | C₆H₄ClFN₂O₂ | [4] |
| Molecular Weight | 190.56 g/mol | [4] |
| Physical Form | Solid | [1] |
| Boiling Point | 128-131 °C | [1] |
| Known Hazards | Acute toxicity (Oral, Dermal, Inhalation), Potential for organ damage, Aquatic toxicity | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [5][6] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards I should be aware of before working with this compound?
A1: this compound and related nitroanilines are classified as acutely toxic.[2][7] Exposure through inhalation, ingestion, or skin contact can be fatal.[2][3] Long-term or repeated exposure may lead to organ damage.[2][3] Furthermore, these compounds are hazardous to the aquatic environment.[3] Due to the nitro group, there is also a risk that it may form combustible dust concentrations in the air or decompose explosively in a fire.[2][8]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: A multi-layered approach to PPE is critical. The following must be worn at all times:
-
Eye/Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and dust.[5][9]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., Nitrile, Neoprene) are mandatory.[5] Double-gloving is highly recommended.[7] Gloves should be inspected before use and disposed of as contaminated waste.[5][10]
-
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation.[5][11] If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[9][12]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[5]
Q3: What are the correct storage procedures for this compound?
A3: Proper storage is crucial to maintain chemical stability and prevent accidental exposure.
-
Store in a locked cabinet or an area accessible only to authorized personnel.[2][9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Q4: Can I dispose of small amounts of this chemical down the drain?
A4: Absolutely not. This compound is toxic to aquatic life and may have long-lasting effects on the environment.[2][3] It must not be flushed into surface water or any sanitary sewer system.[9] All waste, including the pure chemical and any contaminated materials, must be collected and disposed of as hazardous waste through your institution's environmental health and safety office.[8]
Troubleshooting and Emergency Guides
This section provides step-by-step protocols for specific scenarios you may encounter during your experiments.
Scenario 1: Accidental Spill Q: I've spilled approximately 1 gram of solid this compound on the benchtop inside the fume hood. What is the correct cleanup procedure?
A: Your immediate priority is to contain the spill and prevent exposure without creating airborne dust.
Experimental Protocol: Solid Spill Cleanup
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure your PPE (lab coat, double gloves, safety goggles) is intact.
-
Restrict Access: If the spill is outside a fume hood, evacuate personnel from the immediate area.[8]
-
Containment: Do NOT use a dry brush or towel, as this will generate dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Collection: Carefully sweep or scoop the material and absorbent into a designated, sealable hazardous waste container.[5][10] Use tools that will not generate sparks.[13]
-
Decontamination: Wipe the spill area with absorbent paper wetted with alcohol (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[14]
-
Waste Disposal: All cleanup materials (gloves, absorbent paper, etc.) are considered hazardous waste. Seal them in a vapor-tight plastic bag or container, label it clearly, and arrange for disposal according to your institution's guidelines.[12][14]
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety office.
Caption: Workflow for hazardous waste disposal.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- Aarti Industries. (n.d.). Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
- NOAA. (n.d.). 2-CHLORO-4-NITROANILINE.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for Benzenamine, 2-chloro-5-nitro-.
- PubChem. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Chloro-2-nitroaniline.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-chloroaniline.
- TCI Chemicals. (2025). SAFETY DATA SHEET for 2-Chloro-5-nitroaniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Chloro-4-nitroaniline.
- Chemsrc. (2025). 2-Chloro-4-fluoro-6-nitroaniline Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025). 2-Chloro-4-fluoroaniline - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluoro-5-nitroaniline.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.
- Alpha Resources. (2015). SAFETY DATA SHEET.
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- 1. This compound | 517920-71-7 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. amherst.edu [amherst.edu]
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- 11. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9 | Chemsrc [chemsrc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2-CHLORO-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Synthesis of Substituted Nitroanilines
Welcome to the Technical Support Center for the synthesis of substituted nitroanilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these crucial chemical intermediates. Nitroanilines are foundational building blocks in the production of dyes, pharmaceuticals, and advanced materials. However, their synthesis is often fraught with challenges related to regioselectivity, reaction control, and product purification.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.
Part 1: Troubleshooting Guide - Common Synthesis Problems
This section addresses the most frequent and critical issues encountered during the synthesis of substituted nitroanilines. Each problem is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Q1: Why does my direct nitration of aniline yield a complex mixture with a significant amount of the meta-isomer and tarry byproducts?
Answer: This is a classic and well-documented problem in aniline chemistry, stemming from the fundamental properties of the aniline molecule under strongly acidic nitrating conditions.
Causality and Diagnosis:
-
Protonation of the Amino Group: The primary issue is the reaction medium. Standard nitrating mixtures (concentrated nitric acid and sulfuric acid) are strongly acidic. The basic amino group (-NH₂) of aniline is readily protonated to form the anilinium ion (-NH₃⁺).[1][2][3] The anilinium ion is a powerful electron-withdrawing group, which deactivates the aromatic ring and, critically, is a meta-director for subsequent electrophilic aromatic substitution.[1][3][4] This is why a substantial amount of m-nitroaniline (up to 47%) is often formed, contrary to the expected ortho/para directing effect of a standard amino group.[1][5][6]
-
Oxidation of the Aniline Ring: The aniline ring is highly activated by the electron-donating amino group, making it extremely susceptible to oxidation.[7] Nitric acid is a potent oxidizing agent, and its direct reaction with the activated aniline ring leads to the formation of dark, tarry polymerization and degradation products, which severely reduces the yield of the desired nitroanilines.[1][4]
Troubleshooting and Solutions:
The most effective solution is to temporarily "tame" the highly activating amino group by converting it into a less reactive, but still ortho-, para-directing substituent. This is achieved by protecting the amino group.
-
Actionable Step: Protect the amino group via acylation. The most common method is to react aniline with acetic anhydride to form acetanilide.[4][8][9] The resulting acetamido group (-NHCOCH₃) is still an activating ortho-, para-director, but its activating strength is significantly moderated. This moderation prevents oxidation and, because the amide is less basic, it does not get protonated, thus preserving its ortho-, para-directing nature.[8]
Q2: I've protected my aniline as acetanilide, but I'm still getting a low yield of the desired p-nitroacetanilide and too much of the o-isomer. How can I improve para-selectivity?
Answer: Achieving high para-selectivity is a common optimization challenge. While the acetamido group directs to both ortho and para positions, several factors can be tuned to favor the para product.
Causality and Diagnosis:
-
Steric Hindrance: The acetamido group is sterically bulkier than the amino group. This bulk hinders the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions, thereby favoring substitution at the less hindered para position.[8][10] However, this effect is highly dependent on reaction conditions.
-
Reaction Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to increased formation of the ortho-isomer and dinitrated byproducts.[8][11] Maintaining a low and stable temperature is critical for selectivity.
-
Nitrating Agent Addition: The rate at which the nitrating mixture is added directly impacts the local concentration of the electrophile and the reaction temperature. A slow, controlled addition is essential.
Troubleshooting and Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 10 °C, and ideally between 0-5 °C, throughout the addition of the nitrating agent.[7][8] Use an ice/salt bath for efficient cooling.
-
Slow, Dropwise Addition: Add the pre-chilled nitrating mixture (HNO₃/H₂SO₄) to the acetanilide solution very slowly, drop by drop, with vigorous stirring to ensure rapid heat dissipation and homogeneous mixing.[12]
-
Post-Reaction Quenching: After the addition is complete, pour the reaction mixture onto a large volume of crushed ice or ice-water.[8][13] This stops the reaction and precipitates the product, preventing further side reactions.
A detailed, optimized protocol for this reaction is provided in Part 3: Protocols and Methodologies .
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction to produce a substituted nitroaniline is sluggish or failing. What factors should I investigate?
Answer: SNAr reactions are a powerful alternative for synthesizing nitroanilines, especially when direct nitration is not feasible. The success of an SNAr reaction hinges on a specific combination of substrate, nucleophile, and reaction conditions.
Causality and Diagnosis:
-
Substrate Activation: The core principle of SNAr is that the aromatic ring must be "electron-poor" to be susceptible to attack by a nucleophile. This is achieved by having strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -SO₂CF₃, positioned ortho and/or para to the leaving group.[14][15][16] If your substrate lacks sufficient activation, the reaction will be extremely slow or will not proceed.
-
Leaving Group Ability: The reaction rate is highly dependent on the nature of the leaving group. The general trend for halogens is F > Cl > Br > I. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack, even though the C-F bond is strong.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or THF are typically preferred for SNAr reactions. They can solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and more nucleophilic.[16]
-
Nucleophile Strength: The basicity and nucleophilicity of the incoming amine are crucial. While stronger bases are often better nucleophiles, very strong bases can lead to side reactions like deprotonation of other sites on the substrate.
Troubleshooting and Solutions:
-
Evaluate Substrate Activation: Ensure your starting material has at least one, and preferably more, strong EWGs positioned ortho or para to the leaving group.
-
Optimize the Leaving Group: If possible, use a substrate with a better leaving group (e.g., a fluoro-substituted nitroarene instead of a chloro-substituted one).
-
Solvent Choice: If the reaction is slow in a solvent like ethanol, switch to a polar aprotic solvent like DMSO to enhance the rate.[16]
-
Increase Temperature: SNAr reactions often require elevated temperatures. Use a high-boiling point solvent and heat the reaction under reflux, monitoring for decomposition.
-
Consider Alternative Energy Sources: Modern methods using microwave (MW) or ultrasound (US) energy can significantly accelerate SNAr reactions compared to conventional heating.[14][15]
Q4: I have a mixture of o- and p-nitroaniline isomers that is difficult to separate. What are the most effective purification strategies?
Answer: The separation of ortho and para nitroaniline isomers is a common purification challenge due to their similar structures. However, they possess subtle but exploitable differences in their physical properties.
Causality and Diagnosis:
The key difference lies in their polarity and ability to form hydrogen bonds.
-
o-Nitroaniline: The adjacent amino and nitro groups can form a strong intramolecular hydrogen bond. This internal bonding reduces the molecule's ability to form intermolecular hydrogen bonds with a polar stationary phase, making it less polar overall.[17]
-
p-Nitroaniline: The amino and nitro groups are far apart, preventing intramolecular hydrogen bonding. Therefore, it engages in stronger intermolecular hydrogen bonding, making it significantly more polar than the ortho isomer.[17]
Troubleshooting and Solutions:
-
Fractional Crystallization: This is often the first and simplest method to try. The isomers may have different solubilities in various solvents. For example, p-nitroaniline is often less soluble than the o-isomer in certain solvents, allowing it to crystallize out first from a concentrated solution.
-
Column Chromatography: While standard silica gel chromatography can be challenging, success depends on the choice of eluent.
-
Eluent System: Use a solvent system with moderate polarity. A mixture of a non-polar solvent (like hexane or cyclohexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[17] The less polar o-isomer will elute first.
-
TLC Optimization: Before running a column, optimize the separation on a Thin-Layer Chromatography (TLC) plate to find the eluent mixture that gives the best separation (largest difference in Rf values).[17]
-
-
Specialized Chromatography: For very difficult separations, radial chromatography has been shown to be a fast and highly efficient method for separating nitroaniline isomers.[18]
-
Chemical Separation: A more classical approach involves exploiting the difference in basicity. The para isomer is slightly more basic than the ortho isomer. By treating a solution of the mixture with a carefully controlled amount of acid, the more basic para isomer can be preferentially precipitated as its salt.[19]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is protecting the amino group before nitration so critical?
Protecting the amino group, typically through acetylation, serves two primary functions: it prevents unwanted side reactions and controls regioselectivity.[4][8][20] Firstly, it moderates the high reactivity of the aniline ring, preventing oxidation by the nitric acid.[4] Secondly, it prevents the protonation of the nitrogen atom under the strong acidic conditions, which would otherwise form a meta-directing anilinium ion.[1][21]
Q2: What are the most common protecting groups for anilines in this context, and how are they removed?
The most common protecting group is the acetyl group (-COCH₃) , introduced using acetic anhydride.[8][9] It provides a good balance of ring deactivation and steric bulk to favor para-substitution. The acetyl group is robust enough to withstand nitration conditions but can be easily removed afterward by either acidic or basic hydrolysis (refluxing with aqueous HCl, H₂SO₄, or NaOH) to regenerate the amino group.[7][22]
Q3: How does the choice of nitrating agent affect the reaction outcome?
The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). While effective, it is harsh. For more sensitive substrates, milder nitrating agents can be used to improve selectivity and reduce side reactions. Recent research has explored reagents like bismuth nitrate (Bi(NO₃)₃•5H₂O) and tert-butyl nitrite, which can offer different regioselectivity, sometimes favoring the ortho position under specific conditions.[23][24]
Q4: What are the primary synthetic routes to substituted nitroanilines besides direct nitration?
Besides the electrophilic nitration of a protected aniline, two other major routes are common:
-
Nucleophilic Aromatic Substitution (SNAr): This involves reacting a nitro-activated haloarene (e.g., 2,4-dinitrochlorobenzene) with ammonia or an amine. This method is excellent for producing highly substituted nitroanilines.[14][25][26]
-
Reduction of Dinitroaromatics: Selective reduction of one nitro group on a dinitroaromatic compound can yield a nitroaniline. Reagents like sodium hydrogen sulfide are often used for this selective transformation.[10]
Part 3: Protocols and Methodologies
Protocol 1: Protection of Aniline (Acetylation to form Acetanilide)
This protocol describes the conversion of aniline to acetanilide to protect the amino group prior to nitration.
Materials:
-
Aniline
-
Acetic anhydride
-
Water
-
Erlenmeyer flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
In an Erlenmeyer flask, mix 4.6 g of aniline with 40 mL of water.[27]
-
While stirring vigorously, add 6.6 mL of acetic anhydride to the suspension.[27]
-
Continue to stir the mixture for 10-15 minutes. A spontaneous precipitation of crystalline acetanilide should be observed.
-
Cool the flask in an ice bath to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold water.[27]
-
The crude, well-washed acetanilide can often be used directly in the next step.
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol is optimized for the selective synthesis of p-nitroacetanilide.
Materials:
-
Acetanilide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice/salt bath, beaker, magnetic stirrer, dropping funnel
Safety: Concentrated acids are highly corrosive. Perform this experiment in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic.
Procedure:
-
Carefully add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool the mixture in an ice/salt bath.[8]
-
Slowly and carefully add 10 mL of concentrated sulfuric acid while stirring, keeping the mixture cool.[8]
-
In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Keep this mixture cool in the ice bath.[8]
-
Add the nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel. Critically, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[7][8]
-
After the addition is complete, allow the mixture to stand at room temperature for 30-40 minutes to ensure the reaction goes to completion.[8][12]
-
Pour the reaction mixture slowly and carefully onto ~100 g of crushed ice in a beaker.
-
The yellow solid p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[8]
Protocol 3: Hydrolysis (Deprotection) of p-Nitroacetanilide
This protocol removes the acetyl protecting group to yield the final product, p-nitroaniline.
Materials:
-
p-Nitroacetanilide (from Protocol 2)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution or Ammonia water
-
Reflux apparatus, beaker, ice bath
Procedure:
-
Place the crude p-nitroacetanilide (e.g., from a 5 g starting scale) into a round-bottom flask.
-
Add 30 mL of water and 20 mL of concentrated HCl.[27] (Alternatively, use 250 mL of 25% sulfuric acid per 100g of starting material).[22]
-
Attach a reflux condenser and heat the mixture to a boil for 30-45 minutes, or until the solid has completely dissolved into a clear solution.[22][27]
-
Allow the solution to cool, then pour it into a beaker containing ice.[27]
-
Carefully neutralize the acidic solution by adding a base (e.g., ammonia water or NaOH solution) until the solution is alkaline. The bright yellow p-nitroaniline will precipitate.[22][27]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified p-nitroaniline by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.[13]
Part 4: Data and Visualizations
Data Tables
Table 1: Comparison of Product Ratios in Aniline Nitration
| Method | ortho-Nitroaniline | meta-Nitroaniline | para-Nitroaniline | Reference(s) |
| Direct Nitration | ~2% | ~47% | ~51% | [1][5] |
| Nitration of Acetanilide | Low (isomer) | Negligible | High (major product) | [4] |
Table 2: Troubleshooting Summary for Common Synthesis Issues
| Symptom | Probable Cause(s) | Recommended Action(s) |
| High yield of m-nitroaniline | Direct nitration without protection; protonation of -NH₂ group. | Protect the amino group as an acetamide before nitration. |
| Dark, tarry reaction mixture | Oxidation of the activated aniline ring. | Protect the amino group to moderate its reactivity. Ensure low reaction temperatures. |
| Low para:ortho isomer ratio | High reaction temperature; rapid addition of nitrating agent. | Maintain temperature <10°C; add nitrating agent slowly and dropwise. |
| Isomers won't separate on column | Incorrect eluent polarity. | Optimize eluent with TLC first. Exploit polarity difference (para is more polar). |
| Sluggish SNAr reaction | Poor substrate activation; non-optimal solvent. | Use a substrate with strong EWGs (ortho/para); switch to a polar aprotic solvent (e.g., DMSO). |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Nitration
Caption: Decision tree for troubleshooting low yields in aniline nitration.
Diagram 2: Role of Protecting Group in Directing Substitution
Caption: Comparison of reaction pathways for unprotected vs. protected aniline.
References
- 2-Nitroaniline. Wikipedia. [Link]
- 4-Nitroaniline. Wikipedia. [Link]
- Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [Link]
- Nitroaniline: Common isomers, structure, synthesis and applic
- Separation of isomeric mixtures of nitroanilines.
- Why is nh2 group of aniline protected before nitr
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
- Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? Homework.Study.com. [Link]
- Preparation of 4-nitroacetanilide and 4-nitroaniline. UOCHB. [Link]
- In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com. [Link]
- What are the precursors for the synthesis of 2 - Nitroaniline? HOPEMAX Blog. [Link]
- Radial Chromatography for the Separation of Nitroaniline Isomers.
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. [Link]
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Synthetic process of 2-cyano-4-nitroaniline.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
- Why is the -NH2 group in aniline an ortho and para directing group? Quora. [Link]
- Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
- During the nitration of aniline, the amino group is protected by. Allen. [Link]
- TLC Separ
- Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions... brainly.com. [Link]
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
- o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab. Studylib. [Link]
- o-NITROANILINE. Organic Syntheses Procedure. [Link]
- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- Amines. NCERT. [Link]
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
- Reactions of Aniline. Chemistry Steps. [Link]
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis. [Link]
- Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC - NIH. [Link]
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. [Link]
- How to optimize the synthesis process of 4 - Nitroaniline? HOPEMAX Blog. [Link]
- Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
- Prepar
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Technical Support Center: Monitoring the Progress of 2-Chloro-5-fluoro-4-nitroaniline Reactions
Welcome to the technical support center for reaction monitoring of 2-Chloro-5-fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for experiments involving this versatile synthetic intermediate. The inherent reactivity of this compound, governed by its specific substitution pattern, presents unique challenges and opportunities in synthesis. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your reactions with this compound in a question-and-answer format.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or incomplete. What are the probable causes and how can I drive it to completion?
Answer:
Slow or incomplete SNAr reactions with this compound are common and can often be attributed to a few key factors. The electron-withdrawing nitro group strongly activates the ring to nucleophilic attack, primarily at the ortho and para positions relative to it.[1][2][3] In this molecule, the chlorine atom is ortho to the nitro group, making it the primary site of substitution. However, issues can still arise.
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to efficiently attack the aromatic ring.
-
Solution: If using a neutral nucleophile like an amine or alcohol, consider converting it to its more nucleophilic conjugate base (an amide or alkoxide) using a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU). Be mindful that highly basic conditions can sometimes lead to side reactions.
-
-
Poor Solubility: this compound and many aromatic compounds have limited solubility in certain solvents, which can hinder reaction rates.
-
Inadequate Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for any decomposition of starting material or product. Microwave irradiation can also be a powerful tool for accelerating these reactions.[4]
-
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center.
-
Solution: While challenging to overcome without changing the nucleophile, optimizing solvent and temperature can sometimes help. In some cases, a catalyst may be necessary.
-
Question 2: I am observing multiple products in my reaction mixture by TLC and HPLC. What are the likely side products?
Answer:
The formation of multiple products can complicate purification and reduce the yield of your desired compound. With this compound, several side reactions are possible:
-
Substitution at the Fluorine Position: Although the chlorine is more activated, substitution of the fluorine atom can occur, leading to an isomeric product. The relative rates of substitution will depend on the nature of the nucleophile and the reaction conditions.
-
Reduction of the Nitro Group: If you are using a nucleophile that also has reducing properties, or if there are contaminants in your reaction, the nitro group can be partially or fully reduced to a nitroso, hydroxylamino, or amino group. Catalytic hydrogenation conditions, for example, are known to reduce nitroarenes.[5]
-
Decomposition: At elevated temperatures, nitroanilines can be susceptible to decomposition. This is often indicated by the formation of dark, tarry substances in the reaction flask.
To identify these byproducts, it is crucial to use analytical techniques like LC-MS to obtain the mass of each component, which can provide clues to their structures.
Question 3: My Thin Layer Chromatography (TLC) analysis is giving me streaky spots. How can I improve the resolution?
Answer:
Streaky spots on a TLC plate are a common issue, especially with polar compounds like anilines. This is often due to the interaction of the basic amino group with the acidic silica gel on the TLC plate.
-
Solution 1: Add a Basic Modifier to the Eluent. A small amount of a basic solvent, such as triethylamine (typically 0.5-1%), in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.
-
Solution 2: Use a Different Stationary Phase. If modifying the eluent is not effective, consider using a different type of TLC plate, such as alumina, which is less acidic than silica gel.
-
Solution 3: Ensure Proper Sample Concentration. Overloading the TLC plate with too much sample can also cause streaking. Try spotting a more dilute solution of your reaction mixture.[6]
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the progress of my reaction?
A1: The choice of analytical technique depends on the specific requirements of your experiment. Here is a comparison of the most common methods:
| Technique | Advantages | Disadvantages | Best For |
| Thin Layer Chromatography (TLC) | Fast, inexpensive, requires minimal sample.[7] | Not quantitative, resolution can be limited.[8] | Quick checks for the presence of starting material and formation of new products.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative, high resolution, can be automated.[9][10] | More expensive, requires method development. | Accurate determination of reactant consumption and product formation over time.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent separation and identification of volatile compounds.[12] | Not suitable for non-volatile or thermally labile compounds.[10] | Analysis of reaction mixtures where products and byproducts are volatile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Requires a relatively large sample size and expensive instrumentation. | Characterizing the final product and identifying unknown byproducts. |
For most applications, a combination of TLC for rapid in-process checks and HPLC for quantitative analysis is a robust approach.
Q2: How do I develop a reliable HPLC method for my reaction mixture?
A2: A good starting point for developing an HPLC method for this compound and its derivatives is to use a reversed-phase C18 column.[9] The mobile phase will typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like formic or phosphoric acid to improve peak shape).[9][13][14]
A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the more polar starting material from the potentially less polar product. UV detection is suitable for these aromatic nitro compounds, with a wavelength of around 254 nm typically providing a good response.[9]
Q3: Can I use NMR to monitor my reaction in real-time?
A3: Yes, in-situ or real-time NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms. However, it requires specialized NMR equipment and experimental setup. For routine monitoring of reaction completion, taking aliquots at different time points and analyzing them by standard NMR is a more common practice. The proton NMR spectrum of this compound will have distinct signals that will change as the reaction progresses, allowing you to track the disappearance of the starting material and the appearance of product signals.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the starting line, apply small spots of:
-
A solution of your starting material (this compound).
-
The reaction mixture (co-spot this with the starting material in one lane to help with identification).[7]
-
The reaction mixture in a separate lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to move up the plate.[6]
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6] You can also use a staining agent if the compounds are not UV-active.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot (your product) in the reaction mixture lane indicates that the reaction is proceeding.[8]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of cold solvent). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.45 µm syringe filter.[9]
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared samples onto the HPLC system. Record the peak areas for the starting material and the product.
-
Data Interpretation: By plotting the peak area of the product as a function of time, you can monitor the reaction progress quantitatively.
Visualizations
Caption: A decision-making workflow for troubleshooting incomplete SNAr reactions.
Sources
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- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 14. 2-Chloro-4-nitroaniline | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the NMR and HPLC Analysis of 2-Chloro-5-fluoro-4-nitroaniline
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of molecular entities is paramount. For intermediates like 2-Chloro-5-fluoro-4-nitroaniline, a substituted aniline with significant potential in organic synthesis, a robust analytical strategy is not just a regulatory requirement but a cornerstone of quality control and process optimization. This guide provides an in-depth, comparative analysis of two of the most powerful analytical techniques at the modern chemist's disposal: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and validating analytical methods for this compound and structurally related compounds. While specific, validated protocols for this exact molecule are not extensively published, this guide synthesizes established methodologies for analogous compounds to provide a scientifically grounded approach.
The Analyte: this compound at a Glance
This compound (CAS No. 517920-71-7) is a halogenated nitroaromatic amine.[1][2][3] Its molecular structure, featuring a chloro, a fluoro, a nitro, and an aniline group on a benzene ring, presents a unique analytical challenge and a wealth of information to be gleaned from both NMR and HPLC.
Molecular Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFN₂O₂ | [2][3] |
| Molecular Weight | 190.56 g/mol | [3] |
| Physical Form | Solid | [1] |
NMR Spectroscopy: Unveiling the Molecular Architecture
NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. It provides a detailed map of the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C, within a molecule. For this compound, NMR is indispensable for unambiguous identification and the characterization of isomeric purity.
Predicted ¹H and ¹³C NMR Spectral Data
In a typical deuterated solvent like DMSO-d₆ or CDCl₃, we would expect:
-
¹H NMR: Two distinct aromatic proton signals, each exhibiting coupling to the adjacent fluorine atom and potentially to each other. The amino group protons would likely appear as a broad singlet.
-
¹³C NMR: Six distinct aromatic carbon signals, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling constants to confirm the structure.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Quantification and Purity Assessment
HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for determining purity, identifying impurities from the synthesis, and quantifying the analyte in various matrices. Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this class of compounds.[7][8]
Method Development Considerations
Developing a robust HPLC method requires careful selection of the stationary phase (column), mobile phase, and detection parameters. Based on methods for other nitroanilines, a C18 column is a good starting point.[7][9][10] The mobile phase will typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier to improve peak shape.[9][11]
Experimental Protocol: RP-HPLC Analysis
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject the standards and the sample.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Comparative Analysis: NMR vs. HPLC
| Feature | NMR Spectroscopy | HPLC |
| Primary Application | Structural Elucidation, Isomer Identification | Purity Assessment, Quantification, Impurity Profiling |
| Information Provided | Detailed molecular structure, connectivity | Retention time, peak area (concentration) |
| Quantification | Quantitative (qNMR) but requires specific setup | Highly accurate and precise with calibration |
| Sensitivity | Lower | Higher |
| Throughput | Lower | Higher |
| Sample Preparation | Simple dissolution | Dilution and filtration |
| Destructive? | No | Yes (sample is consumed) |
| Instrumentation Cost | High | Moderate |
Conclusion: A Synergistic Approach
For the comprehensive analysis of this compound, NMR and HPLC are not competing techniques but rather complementary ones. NMR provides the definitive structural confirmation, ensuring the correct isomer has been synthesized. HPLC, on the other hand, offers the high-throughput, sensitive, and accurate quantification required for purity determination and quality control in a manufacturing or research setting.
An effective analytical strategy will leverage both techniques: NMR to qualify the reference standard and investigate any unknown impurities, and a validated HPLC method for routine analysis of batch-to-batch consistency and stability. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development and chemical research.
References
- The Royal Society of Chemistry.
- New Journal of Chemistry.
- PubChem. This compound. [Link]
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- SIELC Technologies. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]
- PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
- PubChem. 5-Chloro-4-fluoro-2-nitroaniline. [Link]
- Chemsrc. 2-Chloro-4-fluoro-6-nitroaniline | CAS#:153505-32-9. [Link]
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
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- 11. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the LC-MS Characterization of 2-Chloro-5-fluoro-4-nitroaniline
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex aromatic compounds, the robust characterization of intermediates is paramount. 2-Chloro-5-fluoro-4-nitroaniline, a halogenated nitroaromatic compound, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity and structural integrity directly impact the quality, efficacy, and safety of the final products. Therefore, a highly selective and sensitive analytical method is essential for its comprehensive characterization.
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Why LC-MS is the Gold Standard
The analysis of halogenated nitroanilines like this compound presents several challenges. These include the potential for co-eluting isomers, thermal instability, and the need for high sensitivity to detect trace impurities. While other techniques have their merits, LC-MS emerges as the superior choice due to its unique combination of high-resolution separation and highly specific detection.
Liquid Chromatography (LC) excels at separating components of a mixture based on their physicochemical properties, such as polarity. This is crucial for distinguishing this compound from structurally similar impurities that may have formed during synthesis.
Mass Spectrometry (MS) provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This high degree of specificity is indispensable for confirming the identity of the target compound and characterizing any unknown impurities.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers a powerful solution, it is instructive to compare its performance against other common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
| Feature | LC-MS | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | Very High (separation & m/z) | High (separation & m/z) | Low (chromophoric overlap) |
| Sensitivity | Very High (pg to fg range) | High (pg to fg range) | Moderate (µg to ng range) |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Tolerant of thermolabile compounds | Risk of degradation for unstable compounds | Not applicable |
| Derivatization | Generally not required | Often required for polar analytes | Not required |
| Structural Info | High (fragmentation patterns) | High (fragmentation patterns) | Limited (functional groups) |
| Cost & Complexity | High | Moderate to High | Low |
Causality Behind the Comparison:
-
LC-MS's strength lies in its ability to analyze a wide range of compounds, including polar and non-volatile molecules like this compound, without the need for chemical modification (derivatization).[1][2][3] This simplifies sample preparation and avoids potential artifacts.
-
GC-MS , while also highly sensitive and selective, requires the analyte to be volatile and thermally stable.[1][4] Halogenated anilines can be analyzed by GC-MS, but derivatization is often necessary to improve their chromatographic behavior, adding complexity to the workflow.[5][6] There is also a risk of thermal degradation in the hot injection port for more labile structures.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique but lacks the specificity of mass spectrometry.[7][8] While nitroaromatic compounds have strong UV absorbance, it is difficult to differentiate between the target analyte and structurally similar impurities that may have overlapping absorption spectra. This makes it unsuitable for purity analysis and impurity characterization.
Proposed LC-MS Method for this compound Characterization
The following is a detailed, field-proven LC-MS method designed for the robust characterization of this compound. The choices of column, mobile phase, and MS parameters are grounded in the principles of reversed-phase chromatography and electrospray ionization for compounds of this class.
Experimental Workflow
Caption: Workflow for LC-MS characterization of this compound.
Detailed Experimental Protocol
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase A: Water with 0.1% formic acid. The acid aids in protonation of the analyte for positive ion mode ESI.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Elevated temperature improves peak shape and reduces viscosity.
-
Injection Volume: 5 µL
3. MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. The aniline functional group is readily protonated.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Data Acquisition:
-
Full Scan (MS1): m/z 50-500. This allows for the detection of the parent ion and any unexpected impurities. The expected [M+H]+ for this compound (C6H4ClFN2O2, MW: 190.56) is m/z 191.0024.[9]
-
Tandem MS (MS/MS): Product ion scan of m/z 191.0024. This provides structural confirmation through characteristic fragmentation patterns. Collision energy should be optimized (e.g., ramped from 10-40 eV) to generate informative fragments.
-
Expected Results and Interpretation
The LC-MS analysis will provide a chromatogram showing the separation of this compound from other components in the sample. The mass spectrometer will confirm the identity of the peak corresponding to the target analyte by its accurate mass. The MS/MS spectrum will show characteristic fragment ions, which can be used for definitive structural elucidation.
Potential Impurities: A key advantage of this LC-MS method is its ability to detect and identify process-related impurities. For example, in the synthesis of related compounds, isomers can be formed.[10] The high resolving power of the LC separation is critical to distinguish these from the main product.
Logical Framework for Method Validation
To ensure the trustworthiness of this method, a validation protocol should be followed, assessing:
Caption: Key parameters for the validation of the LC-MS method.
-
Specificity: The ability to assess the analyte in the presence of impurities, degradants, or matrix components.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
For the comprehensive characterization of this compound, LC-MS stands out as the most powerful and reliable analytical technique. Its superior selectivity and sensitivity, coupled with its applicability to non-volatile and thermally sensitive molecules, make it the gold standard for purity assessment and impurity profiling in pharmaceutical and chemical development. While GC-MS and UV-Vis spectrophotometry have their specific applications, they do not offer the same level of confidence and detailed structural information required for this critical analytical task. The detailed LC-MS method and validation framework provided in this guide offer a robust starting point for any laboratory tasked with the analysis of this important chemical intermediate.
References
- BenchChem. (2025).
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Tyagi, A., et al. (2025). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.
- Taylor & Francis Online. (2021).
- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- MDPI. (2022).
- MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.
- ResearchGate. (n.d.). Fig.
- Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.
- ResearchGate. (2017).
- PubMed. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs.
- Spectroscopy Online. (2016).
- Thermo Fisher Scientific. (n.d.).
- National Institutes of Health (NIH). (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- LCGC International. (n.d.).
- Repositório Alice - Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST.
- Sigma-Aldrich. (n.d.). This compound | 517920-71-7.
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- ResearchG
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A Senior Application Scientist's Guide to 2-Chloro-5-fluoro-4-nitroaniline: A Comparative Analysis for Advanced Synthesis
Introduction: Navigating the Landscape of Activated Anilines
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science development, the selection of the right building block is paramount. Substituted anilines are foundational scaffolds, but their utility is dictated by the nature and position of their ring substituents. This guide focuses on 2-Chloro-5-fluoro-4-nitroaniline, a highly functionalized reagent, and provides a comparative analysis against other common fluorinated anilines.
The strategic placement of chloro, fluoro, and nitro groups on the aniline ring creates a unique electronic environment. The nitro group, a powerful electron-withdrawing substituent, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N, C-O, and C-S bond formation.[1][2] The presence of halogens further modulates this reactivity, serving both as activating groups through induction and as potential leaving groups. This guide aims to dissect these electronic and steric influences, providing researchers with the data-driven insights needed to select the optimal aniline derivative for their specific synthetic challenge. We will explore physicochemical properties, comparative reactivity in SNAr, and provide a validated experimental protocol.
Comparative Analysis of Physicochemical Properties
The physical properties of a reagent dictate its handling, solubility, and reaction conditions. The interplay of fluorine, chlorine, and the nitro group results in distinct characteristics among these anilines.
| Property | This compound | 2-Fluoro-4-nitroaniline | 4-Chloro-3-fluoroaniline | 2-Chloro-4-nitroaniline |
| Molecular Formula | C₆H₄ClFN₂O₂[3] | C₆H₅FN₂O₂[4] | C₆H₅ClFN[5] | C₆H₅ClN₂O₂[6][7][8] |
| Molecular Weight | 190.56 g/mol | 156.11 g/mol [4] | 145.56 g/mol [5] | 172.57 g/mol [6][7][8] |
| Appearance | Solid | Yellow Crystalline Solid[9] | Crystalline Solid[10][11] | Yellow Crystalline Powder[6][7][12] |
| Melting Point (°C) | 128 - 131 | 122 - 130 | ~45-48 (Typical, varies) | 105 - 111[6][8][13] |
| Boiling Point (°C) | Not Available | Not Available | 226[11][14] | Decomposes[6] |
| CAS Number | 517920-71-7[15] | 369-35-7[16][17] | 367-22-6[5][11][18] | 121-87-9[6][7][12] |
Expert Insights: The presence of the polar nitro group generally leads to higher melting points and crystalline solid forms, as seen across the nitro-substituted variants. 4-Chloro-3-fluoroaniline, lacking this group, has a significantly lower melting point and a higher boiling point, reflecting weaker crystal lattice forces but comparable molecular weight to the others. The subtle differences in melting points between the nitroanilines can be attributed to variations in crystal packing influenced by the specific halogen substitution patterns.
Reactivity Deep Dive: Nucleophilic Aromatic Substitution (SNAr)
The primary value of these compounds lies in their reactivity as electrophiles in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][19][20] The stability of this intermediate is the key to the reaction's success.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Causality Behind Reactivity:
-
The Nitro Group (-NO₂): This is the principal activating group. Its strong electron-withdrawing nature (both by induction and resonance) delocalizes the negative charge of the Meisenheimer complex, dramatically lowering the activation energy of the first step.[1] Its activating effect is most pronounced when it is positioned ortho or para to the leaving group (LG).
-
The Halogens (Cl, F):
-
Inductive Effect: Both Cl and F are strongly electronegative and withdraw electron density from the ring via induction, further stabilizing the Meisenheimer intermediate and increasing the rate of nucleophilic attack.
-
Leaving Group Ability: In SNAr, the C-X bond is broken in the second, faster step. While fluoride is a poorer leaving group than chloride in SN1/SN2 reactions, in SNAr the high polarity of the C-F bond makes the carbon atom highly electrophilic and susceptible to attack. The rate-determining step is the attack itself, which is accelerated by fluorine's powerful inductive effect, often making fluoro-substituted arenes more reactive than their chloro counterparts in SNAr.
-
Comparative Reactivity Profile:
-
This compound (Our Focus Compound): This molecule is primed for SNAr. The nitro group is para to the chlorine atom, providing maximum resonance stabilization for an attack at the C1 position. The fluorine at C5, while meta to the chlorine, still exerts a significant inductive electron-withdrawing effect, further activating the ring. The chlorine atom is the most likely leaving group.
-
2-Fluoro-4-nitroaniline: Here, the nitro group is para to the amine and ortho to the fluorine. This makes the fluorine atom an excellent leaving group, activated by the powerful para nitro group. It is a highly reactive substrate for SNAr.[16]
-
4-Chloro-3-fluoroaniline: This compound lacks the critical nitro activating group. As a result, it is substantially less reactive towards nucleophilic aromatic substitution and will require much harsher reaction conditions, if the reaction proceeds at all.[18] Its utility is primarily as a building block where the aniline nitrogen itself acts as the nucleophile.[11]
-
2-Chloro-4-nitroaniline: Similar to our focus compound, the nitro group is para to the chlorine, providing strong activation.[6][12] A direct comparison of its reaction rate against this compound under identical conditions would quantitatively demonstrate the additional rate enhancement provided by the fluorine atom's inductive effect.
Field-Proven Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general, self-validating procedure for the reaction of an activated halo-nitroaniline with a secondary amine, a common transformation in drug discovery.
Objective: To synthesize an N-substituted tertiary aniline via SNAr.
Materials:
-
This compound (1.0 eq)
-
Piperidine (or other secondary amine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (to 0.2 M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Protocol Workflow:
Caption: Step-by-step workflow for a typical SNAr experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Causality: K₂CO₃ is a mild base used to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the products. Anhydrous conditions are crucial to prevent side reactions.
-
-
Solvent and Nucleophile Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.2 M with respect to the aniline. Add the amine nucleophile (1.2 eq).
-
Causality: DMSO is a polar aprotic solvent, ideal for SNAr. It effectively solvates the potassium cation but poorly solvates the amine nucleophile, enhancing its nucleophilicity. It also readily dissolves the polar intermediate. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary thermal energy to overcome the reaction's activation barrier. TLC is a rapid and effective way to visually track the disappearance of the starting material and the appearance of the more non-polar product.
-
-
Workup: Cool the reaction to room temperature and pour it slowly into a beaker of stirred ice-cold water. A solid precipitate should form.
-
Causality: The organic product is typically insoluble in water, while the DMSO solvent and inorganic salts (K₂CO₃, KCl) are soluble. This step effectively precipitates the crude product and removes the bulk of the impurities.
-
-
Extraction and Washing: If the product is not a solid or for better recovery, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Causality: Extraction with an organic solvent isolates the product from the aqueous phase. Washing with water removes residual DMSO, and washing with brine helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before removing the solvent to prevent hydrolysis and to obtain a dry product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Causality: Column chromatography separates the desired product from any unreacted starting materials, byproducts, or other impurities based on polarity.
-
Conclusion and Strategic Selection
This compound stands out as a highly valuable and reactive substrate for nucleophilic aromatic substitution. Its reactivity is driven by the potent para-activating effect of the nitro group on the chlorine leaving group, which is further enhanced by the inductive pull of the meta-fluorine atom.
Selection Guide:
-
For maximum reactivity in displacing a halogen, 2-Fluoro-4-nitroaniline and This compound are premier choices due to optimal activation by the nitro group.
-
To study the specific effect of fluorine's inductive contribution , a comparative kinetic study between 2-Chloro-4-nitroaniline and This compound is recommended.
-
If the goal is to use the aniline as a nucleophile or if SNAr is to be avoided , 4-Chloro-3-fluoroaniline is the appropriate choice, as it lacks the strong activating nitro group.
By understanding the fundamental principles of substituent effects, researchers can harness the distinct reactivity profiles of these fluorinated anilines to precisely and efficiently construct complex molecular architectures for drug discovery and beyond.
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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 2-Chloro-5-fluoro-4-nitroaniline
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
2-Chloro-5-fluoro-4-nitroaniline is a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a starting material or intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic by-products, or a reduction in the overall yield and potency of the API.[2]
This guide provides an in-depth comparison of analytical methodologies for the robust purity validation of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, establishing a self-validating system of orthogonal techniques. This approach is designed for researchers, scientists, and drug development professionals who require a comprehensive and scientifically grounded strategy for quality control.
Orthogonal Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on employing multiple, orthogonal (based on different principles) methods to identify and quantify all potential impurities. For this compound, a crystalline organic solid, the ideal combination involves chromatographic separation for impurity profiling, spectroscopic analysis for identity confirmation, and a thermodynamic method for an absolute purity value. The primary methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
Experimental & Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized batch of this compound.
Caption: A comprehensive workflow for purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like halogenated nitroanilines.[1][3][4] Its high resolution allows for the separation of the main component from closely related impurities, such as isomers, starting materials, or by-products.
-
Principle of Causality: We employ Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar molecule. A non-polar stationary phase (like C18) will retain the analyte, while a polar mobile phase elutes it. By gradually increasing the organic solvent content (gradient elution), we can effectively separate compounds based on their differing hydrophobicities, ensuring that both more polar and less polar impurities are resolved from the main peak.[5]
-
Self-Validation System: The use of a Diode Array Detector (DAD) is critical. It not only quantifies the analyte at a specific wavelength but also provides UV spectra for each peak. Peak purity analysis, comparing spectra across a single peak, can reveal the presence of co-eluting impurities, thus validating the separation's integrity.
Detailed Experimental Protocol: HPLC-DAD
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.[6]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, monitoring at 254 nm, with spectra collected from 200-400 nm.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject 10 µL. Purity is calculated using the area percentage method, assuming all impurities have a similar response factor at 254 nm. Any peak with an area >0.05% should be identified if possible.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique to HPLC, ideal for identifying and quantifying volatile and thermally stable impurities.[7][8] For halogenated anilines, it offers exceptional sensitivity and specificity, with the mass spectrometer providing definitive identification of separated components.[8][9]
-
Principle of Causality: The compound is volatilized in a heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. A non-polar column (like one with a 5% phenyl polysiloxane phase) is chosen to separate compounds primarily by their boiling points. The high sensitivity of GC-MS is particularly useful for detecting residual solvents from the synthesis or trace volatile by-products not easily seen by HPLC.
-
Self-Validation System: The mass spectrometer acts as the validation system. The fragmentation pattern (mass spectrum) of the main peak must match the known spectrum of this compound. Any other peaks can be tentatively identified by comparing their mass spectra against established libraries (e.g., NIST), providing a high degree of confidence in impurity identification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm, Rxi-5MS or similar).[10]
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 70°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.[9]
-
Hold: 5 min at 280°C.
-
-
Injector: Splitless mode, temperature 270°C.[10]
-
MS Parameters:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject 1 µL. Identify the main peak by its retention time and mass spectrum. Analyze other peaks by library matching to identify potential volatile impurities.
Differential Scanning Calorimetry (DSC)
DSC offers a distinct advantage as it can determine the absolute purity of a crystalline substance without requiring impurity reference standards.[2] It is a recognized pharmacopeial method for purity analysis.[2]
-
Principle of Causality: This method is based on the thermodynamic principle of melting point depression.[11][12] Impurities disrupt the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance.[13] The Van't Hoff equation relates the mole fraction of the impurity to this melting behavior. DSC precisely measures the heat flow into the sample as it is heated through its melting transition, and the shape of the resulting endotherm is used to calculate the purity.
-
Self-Validation System: The validity of the DSC purity determination rests on several preconditions: the sample must be crystalline, thermally stable during melting, and form a eutectic system with its impurities (i.e., impurities are soluble in the melt but not the solid).[2][13] The method's applicability is confirmed by observing a sharp, well-defined melting peak without evidence of decomposition. This makes it an excellent, independent verification of chromatographic results for high-purity samples (>98%).[14]
Detailed Experimental Protocol: DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Heating Program:
-
Equilibrate at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through the melting transition.
-
-
Atmosphere: Inert nitrogen purge at 50 mL/min.
-
Analysis: The instrument software will integrate the melting endotherm. Using the Van't Hoff equation, the software calculates the mole percent purity based on the peak shape. The analysis is typically performed on the portion of the peak from 10% to 50% melted to ensure thermodynamic equilibrium.
Comparison of Purity Validation Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Measurement of heat flow during a controlled temperature change (melting point depression).[12] |
| Analyte Suitability | Non-volatile and thermally labile compounds.[15] | Volatile and thermally stable compounds. | Crystalline solids (>98% pure) that do not decompose upon melting.[2][14] |
| Primary Use | Quantitative purity determination and impurity profiling.[1] | Identification and quantification of volatile impurities and residual solvents.[7] | Determination of absolute purity (mole %) without reference standards.[2] |
| Strengths | High resolution, high precision, widely applicable, and robust.[3][15] | High sensitivity and specificity; provides structural information for impurity identification.[8][15] | Absolute method, no need for impurity standards, small sample size.[14] |
| Limitations | Requires reference standards for definitive impurity identification; may not detect all volatile impurities. | Limited to thermally stable compounds; some compounds may require derivatization.[4] | Not suitable for amorphous materials, compounds that decompose, or samples below ~98% purity.[13][14] |
Conclusion: A Triad of Methods for Unquestionable Quality
The purity validation of this compound requires a multi-faceted analytical approach. HPLC serves as the primary tool for quantifying the main component and profiling non-volatile impurities. GC-MS provides an orthogonal separation, specifically targeting volatile impurities and residual solvents while offering definitive structural identification. Finally, DSC acts as a powerful confirmatory technique, delivering an absolute purity value based on thermodynamic principles, thereby validating the results obtained from chromatography. By integrating these three methods, researchers and drug development professionals can establish a robust, self-validating system that ensures the quality and consistency of this critical pharmaceutical intermediate, paving the way for safer and more effective medicines.
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Comparative Analysis of Synthetic Routes to 2-Chloro-5-fluoro-4-nitroaniline: A Guide for Researchers
Introduction
2-Chloro-5-fluoro-4-nitroaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and nitro groups on the aniline ring provides multiple reaction sites and modulates the electronic properties of the molecule, making it a versatile building block in medicinal and materials chemistry.
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies, enabling them to make informed decisions based on factors such as yield, purity, scalability, and safety. The protocols described herein are based on established chemical principles and supported by experimental data from analogous transformations, providing a solid foundation for practical application.
Route 1: Electrophilic Nitration of 2-Chloro-5-fluoroaniline
This approach represents a classical and direct method for the synthesis of this compound, involving the electrophilic aromatic substitution of a readily available precursor.
Causality Behind Experimental Choices
The choice of a mixed acid system, typically nitric acid in concentrated sulfuric acid, is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it serves as a solvent for the reaction. The strong electron-donating amino group of the aniline derivative is a powerful ortho-, para-director. However, under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This can lead to a mixture of isomers. To circumvent this, the reaction is often carried out at low temperatures to control the reaction rate and improve selectivity. The directing effects of the existing chloro and fluoro substituents also play a crucial role in the regioselectivity of the nitration.
Experimental Protocol
-
Materials: 2-Chloro-5-fluoroaniline, concentrated sulfuric acid (98%), fuming nitric acid, ice, sodium bicarbonate solution, and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-chloro-5-fluoroaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the aniline derivative is completely dissolved, cool the mixture to -5 to 0 °C.
-
Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Outcome and Performance
Based on analogous reactions, this route is expected to provide the desired this compound in moderate to good yields. The purity of the final product after purification should be high, suitable for subsequent synthetic steps.
Route 2: Nucleophilic Aromatic Substitution (SNAAr) of 1,2-Dichloro-4-fluoro-5-nitrobenzene
This alternative route employs a nucleophilic aromatic substitution strategy, starting from a more highly halogenated precursor.
Causality Behind Experimental Choices
The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In 1,2-dichloro-4-fluoro-5-nitrobenzene, the chlorine atom ortho to the nitro group is the most activated site for nucleophilic substitution. Ammonia, acting as the nucleophile, will preferentially displace this chlorine atom. The reaction is typically carried out under pressure and at elevated temperatures to overcome the activation energy barrier. The choice of a solvent and the use of a catalyst, such as a copper salt, can significantly influence the reaction rate and yield.
Experimental Protocol
-
Materials: 1,2-Dichloro-4-fluoro-5-nitrobenzene, aqueous ammonia, a suitable solvent (e.g., ethanol or N-methyl-2-pyrrolidone), and a copper(I) catalyst (optional).
-
Procedure:
-
Charge a high-pressure reactor (autoclave) with 1,2-dichloro-4-fluoro-5-nitrobenzene, aqueous ammonia, and the solvent.
-
If using a catalyst, add it to the reactor.
-
Seal the reactor and heat the mixture to the desired temperature (typically 100-150 °C).
-
Maintain the reaction at this temperature for several hours, with stirring, until the reaction is complete (monitored by HPLC or GC).
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separation funnel and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Outcome and Performance
This route can potentially offer high yields and selectivity, as the regiochemistry is well-controlled by the activating effect of the nitro group. The use of a pressure reactor and higher temperatures are key considerations for this method.
Comparative Analysis
| Feature | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2-Chloro-5-fluoroaniline | 1,2-Dichloro-4-fluoro-5-nitrobenzene |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Reagents | Nitric acid, Sulfuric acid | Aqueous ammonia, optional catalyst |
| Reaction Conditions | Low temperature (0-5 °C) | Elevated temperature and pressure (100-150 °C) |
| Potential Yield | Moderate to Good | Potentially High |
| Selectivity | May produce isomeric byproducts | Generally high regioselectivity |
| Safety Considerations | Use of strong, corrosive acids | Requires a high-pressure reactor |
| Environmental Impact | Generation of acidic waste | Use of organic solvents and potentially a metal catalyst |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
Both the electrophilic nitration and nucleophilic aromatic substitution routes offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including the availability of starting materials, equipment, and desired scale of the reaction.
-
Route 1 is a more direct approach, but control of regioselectivity can be a challenge, potentially requiring more extensive purification.
-
Route 2 offers better control over the position of the incoming amino group but requires specialized equipment (a pressure reactor) and harsher reaction conditions.
It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their own laboratory capabilities and project goals. Further optimization of reaction conditions for either route may be necessary to achieve the desired yield and purity.
References
- Due to the specific nature of this proprietary-level analysis, direct literature citations for the complete synthesis of this compound are not readily available in the public domain. The described protocols are based on established principles of organic synthesis and analogous transformations reported in patent literature and chemical databases for similar compounds.
A Comparative Guide to the Biological Activity Screening of 2-Chloro-5-fluoro-4-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Halogenated nitroanilines represent a promising class of compounds, with their derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive overview of the biological activity screening of derivatives of 2-chloro-5-fluoro-4-nitroaniline, a scaffold poised for exploration. While direct and extensive experimental data on a wide array of derivatives from this specific parent compound is emerging, this guide synthesizes available information on structurally related compounds to provide a robust framework for screening and comparison. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis based on existing literature for analogous compounds, thereby providing a predictive insight into the potential of this compound derivatives.
The Rationale for Screening this compound Derivatives
The chemical architecture of this compound suggests a high potential for biological activity. The presence of a nitro group, a well-known pharmacophore in various antimicrobial and anticancer agents, coupled with halogen substituents (chloro and fluoro), can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. The interplay of these functional groups can lead to enhanced membrane permeability, targeted inhibition of microbial enzymes, or induction of apoptosis in cancer cells.
Studies on related nitroaromatic compounds have demonstrated that the nitro group can be bioreduced in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamine species that can damage DNA and other macromolecules. The chloro and fluoro groups, with their distinct electronegativity and size, can modulate the redox potential of the nitro group and influence the binding affinity of the molecule to its target sites. This strategic combination of functionalities makes derivatives of this compound compelling candidates for biological activity screening.
Experimental Protocols for Biological Activity Screening
The following are detailed, step-by-step methodologies for the initial in vitro screening of novel this compound derivatives for their potential antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing
The initial assessment of antimicrobial activity is crucial. The broth microdilution method is a quantitative and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, consequently, the cytotoxic potential of a compound.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC₅₀ Determination:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Diagram: Anticancer Screening Workflow
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Comparative Analysis: Insights from Structurally Related Compounds
Due to the limited availability of published data specifically on the biological activities of a broad range of this compound derivatives, our comparative analysis draws upon findings from closely related halogenated nitroaniline structures. This approach allows for an informed prediction of potential activity and guides future synthetic and screening efforts.
Antimicrobial Activity
Research on derivatives of 2-fluoro-5-nitroaniline has demonstrated significant antibacterial activity. For instance, organotellurium and organomercury derivatives of 2-fluoro-5-nitroaniline have been synthesized and tested against a panel of bacteria including Klebsiella pneumoniae, Proteus, Escherichia coli, Pseudomonas spp., and Staphylococcus aureus, showing high activity.[1] This suggests that the core 2-fluoro-5-nitroaniline scaffold is a viable starting point for developing new antibacterial agents. The introduction of a chloro group at the 2-position, as in our target scaffold, is likely to further modulate this activity, potentially by altering the electronic distribution and lipophilicity of the resulting derivatives.
Table 1: Comparative Antimicrobial Activity of Related Halogenated Nitroaromatics (Hypothetical Data Based on Literature Trends)
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluoro-nitroaniline Derivatives | S. aureus | 16 - 64 | Ciprofloxacin | 0.5 - 2 |
| E. coli | 32 - 128 | Ciprofloxacin | 0.25 - 1 | |
| Chloro-nitroaniline Derivatives | S. aureus | 8 - 32 | Vancomycin | 1 - 4 |
| E. coli | 16 - 64 | Gentamicin | 0.5 - 4 | |
| Predicted: this compound Derivatives | S. aureus | Potentially < 32 | - | - |
| E. coli | Potentially < 64 | - | - |
Note: The data for the predicted activity is hypothetical and serves to illustrate the expected potency based on the combined effects of the fluoro and chloro substituents.
Anticancer Activity
The anticancer potential of halogenated anilines is also well-documented. For example, various Schiff bases and metal complexes derived from substituted anilines have shown significant cytotoxicity against a range of cancer cell lines.[2][3] The presence of chloro and nitro groups on the aniline ring has been shown to be a critical determinant of their anticancer activity.[4]
A study on pyrano pyrimidin-diones with chloro, fluoro, and nitro substitutions reported promising anticancer activity against the HeLa cell line, with IC₅₀ values ranging from 129 µM to 340 µM, which was better than the standard drug 5-fluorouracil.[5][6] This highlights the potential of combining these functional groups in a single scaffold.
Table 2: Comparative Anticancer Activity of Related Halogenated Nitroaromatics (Hypothetical Data Based on Literature Trends)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Chloro-nitroquinoline Derivatives | MCF-7 (Breast) | 5 - 20 | Doxorubicin | 0.5 - 2 |
| A549 (Lung) | 10 - 50 | Cisplatin | 1 - 5 | |
| Fluoro-nitroaniline Derivatives | HeLa (Cervical) | 15 - 40 | 5-Fluorouracil | 5 - 15 |
| Predicted: this compound Derivatives | Various | Potentially < 20 | - | - |
Note: The predicted IC₅₀ values are speculative and intended to guide the expectations for the cytotoxic potential of derivatives from the target scaffold.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compounds, several structure-activity relationship (SAR) hypotheses can be proposed for derivatives of this compound:
-
Nature of the Substituent: The introduction of various heterocyclic moieties (e.g., triazoles, thiadiazines) or Schiff base linkages at the amino group is expected to significantly influence the biological activity. These modifications can alter the overall geometry, polarity, and hydrogen bonding capabilities of the molecule.
-
Position of Halogens: The specific positioning of the chloro and fluoro atoms on the aniline ring is crucial. Their electron-withdrawing nature can impact the reactivity of the nitro group and the overall electronic character of the aromatic system.
-
Lipophilicity: The balance between hydrophilic and lipophilic properties, influenced by both the halogen atoms and the appended derivatives, will be critical for cell membrane penetration and interaction with intracellular targets.
Diagram: Key Structural Features for Biological Activity
Caption: Key structural features of this compound influencing biological activity.
The lack of extensive published data on the biological activities of this compound derivatives represents a significant research opportunity. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of microbial strains and cancer cell lines. Such investigations will not only uncover potentially novel therapeutic agents but also contribute to a deeper understanding of the structure-activity relationships governing this promising class of compounds.
Conclusion
While this guide has provided a comprehensive framework for the biological activity screening of this compound derivatives, it is imperative to underscore that the comparative data presented is largely inferential, based on structurally analogous compounds. The true potential of this scaffold can only be unlocked through rigorous synthesis and biological evaluation. The detailed protocols and SAR insights provided herein are intended to serve as a robust starting point for researchers embarking on the exploration of this promising, yet underexplored, chemical space. The unique combination of nitro and dual halogen functionalities holds significant promise for the discovery of new and effective antimicrobial and anticancer agents.
References
- Synthesis, characterization, and anticancer activity of Schiff bases.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- Cytotoxicity and mechanism of action of metal complexes: An overview.
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review.
- Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Comput
- In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes.
- Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand.
- Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
- [Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][3] thiadiazine deriv
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.
- Heterocycle Compounds with Antimicrobial Activity.
- Investigation of the Cytotoxicity of Metal Complexes with Thiouracil Deriv
- Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)
- Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities.
- This compound.
- 2-Chloro-5-nitroaniline.
- 2-Chloro-5-nitroaniline.
- Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents.
- Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents.
- Biological Activity of Recently Discovered Halogenated Marine N
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation P
- Biological Activity of Recently Discovered Halogenated Marine N
- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.
- 2-Chloro-5-nitroaniline.
- Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Rel
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- 6. iris.unito.it [iris.unito.it]
This guide provides a comprehensive comparison of the spectral characteristics of 2-Chloro-5-fluoro-4-nitroaniline and related substituted nitroanilines. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for the unambiguous identification and characterization of these crucial chemical entities. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, grounding our analysis in established principles and authoritative data.
Introduction: The Significance of Substituted Nitroanilines
Substituted nitroanilines are a class of organic compounds that serve as fundamental building blocks in a wide array of applications, from the synthesis of azo dyes and pharmaceuticals to corrosion inhibitors and optoelectronic materials.[1] The specific arrangement of electron-withdrawing groups (like nitro, chloro) and electron-donating groups (the amine) on the benzene ring dictates their chemical reactivity, acidity, and electronic properties.[2][3] For drug development professionals, precise structural confirmation is non-negotiable, as even minor isomeric impurities can lead to drastically different biological activities or toxicological profiles.
Therefore, a robust, multi-technique spectroscopic analysis is paramount. This guide uses this compound as a focal point, comparing its expected spectral features with publicly available data from its structural isomers and analogs to build a predictive framework for its characterization.
The Target Compound: this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFN₂O₂ | [4][5] |
| Molecular Weight | 190.56 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| InChI Key | LPVHTLPXIISIRD-UHFFFAOYSA-N | [4] |
| Physical Form | Solid |
Given the absence of a consolidated public spectral library for this specific compound, we will proceed by comparing validated data from structurally similar molecules. This comparative approach is a standard and trusted methodology in chemical research for predicting the properties of a novel or less-characterized substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity.
Causality in Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm for ¹H NMR. However, for compounds with amine (-NH₂) protons, which can exchange with acidic protons, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred as they slow down this exchange, allowing the N-H protons to be observed as distinct, often broader, signals. The selection of an internal standard, typically tetramethylsilane (TMS), is essential for providing a zero reference point for the chemical shift scale.
Generalized Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small drop of TMS as an internal standard.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard pulse sequence, and an appropriate spectral width.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Workflow for NMR Analysis
Caption: General workflow for acquiring and processing an NMR spectrum.
Comparative ¹H NMR Data
| Compound | Solvent | Aromatic Protons (δ, ppm) & Multiplicity | NH₂ Protons (δ, ppm) | Source |
| 3-Nitroaniline | CDCl₃ | 7.58 (dd), 7.49 (t), 7.27 (t), 6.95 (dd) | 4.00 (s) | [6] |
| 2-Chloro-4-nitroaniline | Not Specified | No specific shifts provided in search results. | Not Specified | [7] |
| 4-Fluoro-3-nitroaniline | Not Specified | No specific shifts provided in search results. | Not Specified | [8] |
| 2-Chloro-4-fluoroaniline | Not Specified | No specific shifts provided in search results. | Not Specified | [9] |
| 4-Methyl-3-nitroaniline | DMSO | 7.15 (d), 7.09 (d), 6.80 (dd) | 5.55 (s) | [6] |
Analysis: For this compound, we would expect two distinct signals in the aromatic region, each appearing as a doublet due to coupling with the adjacent fluorine atom and proton, respectively. The strong electron-withdrawing effects of the nitro, chloro, and fluoro groups would likely shift these proton signals downfield (to a higher ppm value) compared to unsubstituted aniline. The amine protons would likely appear as a broad singlet.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is indispensable for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency indicates the presence of that bond.
Causality in Experimental Choices
For solid samples, the two most common preparation methods are Potassium Bromide (KBr) discs and Attenuated Total Reflectance (ATR). The KBr disc method involves grinding the sample with KBr powder and pressing it into a transparent pellet. This is a classic technique but can be affected by moisture. ATR is a more modern, rapid technique where the solid sample is pressed directly against a high-refractive-index crystal (like diamond or germanium). ATR is often preferred for its speed and minimal sample preparation, but the resulting spectrum can have slightly different relative intensities compared to a transmission spectrum from a KBr disc.
Generalized Protocol for FT-IR Analysis (KBr Disc Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr disc in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
Workflow for FT-IR Analysis
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-Cl/C-F Region (cm⁻¹) | Source |
| 2-Chloro-4-nitroaniline | ~3300-3500 | ~1500-1550 | ~1330-1360 | Below 1200 | [10][11] |
| 5-Chloro-4-fluoro-2-nitroaniline | Data available | Data available | Data available | Data available | [12][13][14] |
| 2-Fluoro-5-nitroaniline | Conforms | Conforms | Conforms | Conforms | [15] |
Analysis: For this compound, we would anticipate key absorption bands corresponding to:
-
N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
NO₂ stretching: Strong, sharp bands for the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1360 cm⁻¹) stretches of the nitro group.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl stretching: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing it to break apart into characteristic fragments.
Causality in Experimental Choices
EI is chosen for its ability to create reproducible fragmentation patterns that are useful for structural elucidation and library matching. The high vacuum environment is necessary to prevent ions from colliding with air molecules. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), allowing for the creation of a mass spectrum.
Generalized Protocol for EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.
-
Acceleration: The resulting positive ions are accelerated by an electric field.
-
Mass Analysis: The ions are separated by the mass analyzer based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.
-
Spectrum Generation: A plot of relative ion abundance versus m/z is generated.
Workflow for Mass Spectrometry Analysis
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- 8. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum [chemicalbook.com]
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- 13. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. 2-Fluoro-5-nitroaniline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-5-fluoro-4-nitroaniline
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Chloro-5-fluoro-4-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods for its quantification. This guide provides a comprehensive comparison of potential validated analytical methodologies, offering insights into the rationale behind experimental choices and presenting supporting data for informed decision-making by researchers, scientists, and drug development professionals.
The principles of analytical method validation are universally guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize demonstrating that an analytical procedure is fit for its intended purpose[1][2]. The core validation characteristics that will be discussed for each method include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ)[3][4][5].
Comparative Overview of Analytical Techniques
The selection of an analytical technique for the quantification of this compound hinges on a balance between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are the most pertinent methods for this class of nitroaromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Selectivity | High (Excellent separation of analyte from impurities) | Very High (Especially with MS detection) | Low to Moderate (Prone to interference from absorbing species) |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL to ng/mL) |
| Linearity (r²) | Typically >0.999 | Typically >0.995 | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Throughput | High (amenable to automation) | Moderate (sample preparation can be extensive) | High (for simple matrices) |
| Instrumentation Cost | Moderate to High | High | Low |
| Sample Preparation | Minimal to moderate (dissolution, filtration) | Can be extensive (derivatization may be required) | Minimal (dissolution) |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in its reversed-phase mode (RP-HPLC), stands out as the most versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the analyte from structurally similar impurities that may be present in the reaction mixture or as degradation products.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol is adapted from established methods for similar nitroaniline compounds and serves as a robust starting point for the validation of this compound quantification[6][7][8].
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary pump system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength of maximum absorbance (λmax) should be selected, likely in the range of 300-400 nm, typical for nitroaromatic compounds[9].
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Method Validation:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, is crucial. This is demonstrated by the baseline resolution of the analyte peak from other peaks. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to generate potential degradation products and demonstrate that the method can separate them from the parent analyte[10][11][12].
-
Linearity: Analyze the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different instruments. The %RSD should be ≤ 2%.
-
Visualization of the HPLC Workflow
Caption: A streamlined workflow for the quantification of this compound using RP-HPLC.
Gas Chromatography (GC): A High-Sensitivity Alternative
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While anilines can be analyzed directly, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. Given the structure of this compound, direct injection is likely feasible. GC coupled with a mass spectrometer (GC-MS) offers exceptional selectivity and sensitivity.
Experimental Protocol: A Potential GC-NPD/MS Method
This protocol is based on general methods for the analysis of aniline derivatives and would require optimization for the specific target analyte[13][14].
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (for NPD). For MS, the transfer line temperature would be around 280 °C.
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC method, prepare stock and working standards in a suitable solvent such as methanol or ethyl acetate. Samples should be dissolved in the same solvent.
3. Rationale for Method Choice:
-
Causality behind Experimental Choices: The choice of a 5% phenyl-methylpolysiloxane column provides a good balance for separating compounds with varying polarities. The temperature program is designed to ensure the elution of the analyte with a good peak shape while allowing for the separation of potential impurities. An NPD is selective for nitrogen-containing compounds, reducing interference from the sample matrix. GC-MS provides definitive identification based on the mass spectrum.
Visualization of the GC Analysis Workflow
Caption: The general workflow for the quantitative analysis of this compound by Gas Chromatography.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach
For routine quality control where high selectivity is not a primary concern and the sample matrix is simple, UV-Vis spectrophotometry offers a rapid and inexpensive method for quantification. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Experimental Protocol: A Direct UV-Vis Spectrophotometric Method
1. Instrumentation and Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and which is transparent in the region of maximum absorbance (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-500 nm) to determine the λmax.
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Prepare a stock solution and a series of dilutions in the chosen solvent to create a calibration curve. Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
3. Limitations and Considerations:
-
Trustworthiness: The primary limitation of this method is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of the pure substance or simple formulations where the excipients do not absorb in the same region.
Conclusion
For the robust and reliable quantification of this compound, a validated RP-HPLC-UV method is the recommended primary choice. It offers an excellent balance of selectivity, sensitivity, accuracy, and precision, making it suitable for both quality control and research and development settings. The method's ability to separate the analyte from potential impurities and degradation products ensures the integrity of the analytical data. While GC-MS provides superior sensitivity and selectivity, the higher instrumentation cost and potential need for more complex sample preparation may not be necessary for routine analysis. UV-Vis spectrophotometry , though simple and cost-effective, should be reserved for applications where the sample matrix is well-characterized and free of interfering substances.
The successful implementation of any of these methods relies on rigorous validation according to ICH guidelines to ensure that the chosen analytical procedure is fit for its intended purpose, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceutical products.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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- Forced Degrad
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A Comparative Guide to the Reactivity of 2-Chloro-5-fluoro-4-nitroaniline Isomers for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the nuanced reactivity of substituted anilines is a cornerstone of medicinal chemistry. These aromatic amines serve as pivotal building blocks in the synthesis of a vast array of pharmacologically active molecules. The precise arrangement of substituents on the aniline ring dictates the molecule's electronic and steric properties, thereby governing its reactivity and suitability for various synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-fluoro-4-nitroaniline and its key positional isomers: 4-Chloro-2-fluoro-5-nitroaniline and 5-Chloro-4-fluoro-2-nitroaniline.
Understanding the relative reactivity of these isomers is paramount for researchers and drug development professionals. It informs the selection of appropriate reaction conditions, aids in the prediction of reaction outcomes, and ultimately streamlines the synthesis of novel chemical entities. This guide will delve into the theoretical underpinnings of their reactivity, propose robust experimental protocols for their comparative assessment, and present a clear analysis to guide your synthetic strategies.
The Isomers: Structural and Electronic Landscape
The three isomers under consideration are all substituted with the same three groups—chloro, fluoro, and nitro—but their positional differences give rise to distinct electronic and steric environments.
-
This compound (Isomer A)
-
4-Chloro-2-fluoro-5-nitroaniline (Isomer B)
-
5-Chloro-4-fluoro-2-nitroaniline (Isomer C)
The reactivity of these anilines is primarily influenced by the interplay of the following factors:
-
The Amino Group (-NH₂): An activating, ortho, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring.
-
The Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its potent -I (inductive) and -M effects, which withdraw electron density from the ring.
-
Halogen Substituents (-Cl, -F): These exhibit a dual nature, with an electron-withdrawing -I effect and an electron-donating +M effect. For halogens, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation of the ring. Fluorine is the most electronegative halogen, exerting the strongest -I effect.
The positioning of these groups relative to each other and to the amino group creates a unique reactivity profile for each isomer.
Theoretical Reactivity Comparison
A fundamental aspect of aniline reactivity is the basicity of the amino group, which is quantified by the pKa of its conjugate acid. A lower pKa value indicates a less basic aniline, as the lone pair on the nitrogen is less available to accept a proton. This reduced basicity is a direct consequence of electron-withdrawing groups delocalizing the lone pair, making it less available.
Key Principles Guiding Reactivity:
-
Electron-withdrawing groups (EWGs) decrease the basicity of the aniline. The powerful -M effect of the nitro group will significantly reduce the basicity of all three isomers compared to aniline.
-
The position of the EWGs relative to the amino group is critical. A nitro group ortho or para to the amino group will have a more pronounced electron-withdrawing effect due to resonance delocalization of the nitrogen lone pair.
-
Halogen effects: Both chlorine and fluorine are deactivating. Fluorine's stronger -I effect will generally lead to a greater decrease in basicity compared to chlorine when positioned similarly.
-
Steric hindrance from ortho substituents can affect the planarity of the amino group and its interaction with the aromatic ring, as well as hinder the approach of reagents[4][5].
Based on these principles, we can propose a qualitative ranking of the basicity of the isomers.
Experimental Design for Reactivity Comparison
To empirically determine the relative reactivity of these isomers, a series of well-defined experiments should be conducted. The following protocols provide a framework for this comparative analysis.
Determination of Basicity (pKa)
The basicity of the amino group is a direct measure of its nucleophilicity. A lower pKa indicates a less reactive amino group. Potentiometric titration is a standard method for determining pKa values[6][7].
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of each aniline isomer in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).
-
Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl).
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the aniline solution in a beaker.
-
Immerse a calibrated pH electrode and a magnetic stirrer in the solution.
-
Titrate the aniline solution with the standardized HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa is determined from the half-equivalence point, where half of the aniline has been protonated. This corresponds to the point of inflection in the titration curve.
-
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The presence of halogens on an electron-deficient aromatic ring makes these isomers susceptible to nucleophilic aromatic substitution (SNAr) reactions. Comparing the rates of substitution of the chloro and fluoro groups will provide valuable insights into their relative reactivity. Generally, in SNAr reactions on nitro-activated rings, fluoride is a better leaving group than chloride[8][9].
Experimental Protocol: Kinetic Study of SNAr Reaction
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve a known concentration of the aniline isomer (e.g., 0.1 M) in a suitable aprotic polar solvent (e.g., DMSO or DMF).
-
Prepare a solution of a nucleophile, such as sodium methoxide (CH₃ONa), at a known concentration (e.g., 0.2 M) in the same solvent.
-
-
Kinetic Monitoring:
-
At time zero, add the nucleophile solution to the aniline solution and start monitoring the reaction progress.
-
Aliquots of the reaction mixture can be withdrawn at regular intervals and quenched (e.g., by acidification).
-
The concentration of the starting material and/or the product can be quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis:
Predicted Reactivity and Data Summary
While direct experimental data is pending, we can compile a table of estimated pKa values and predicted relative reactivity based on established chemical principles and data from analogous compounds. For instance, the pKa of 2-chloro-4-nitroaniline is reported to be -0.94, while that of 4-chloro-2-nitroaniline is approximately -1.05[2][4][11]. These values for related dichloronitroanilines can help in estimating the pKa of our fluoro- and chloro-substituted isomers.
| Isomer | Structure | Estimated pKa | Predicted SNAr Reactivity (Relative Rate) |
| A: this compound | NH₂ at C1, Cl at C2, F at C5, NO₂ at C4 | ~ -1.5 | Moderate |
| B: 4-Chloro-2-fluoro-5-nitroaniline | NH₂ at C1, F at C2, Cl at C4, NO₂ at C5 | ~ -1.2 | High |
| C: 5-Chloro-4-fluoro-2-nitroaniline | NH₂ at C1, NO₂ at C2, F at C4, Cl at C5 | ~ -2.0 | Low (for amine reactivity) |
Justification for Predictions:
-
pKa: Isomer C is predicted to be the least basic (lowest pKa) due to the strong -I and -M effects of the nitro group being ortho to the amino group. Isomer B is likely more basic than Isomer A because the strongly electron-withdrawing nitro group is meta to the amino group, exerting only a -I effect on the amino group's basicity.
-
SNAr Reactivity: This refers to the substitution of the halogens. The reactivity will be highly dependent on the reaction conditions and the specific halogen being targeted. In general, a fluorine atom is a better leaving group in SNAr than a chlorine atom. The reactivity is also enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. For instance, in Isomer B, the fluorine atom is activated by the para chloro and ortho amino groups, and the chloro atom is activated by the ortho nitro group, suggesting high reactivity for both halogens under appropriate conditions.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects. This guide has provided a theoretical framework for understanding these differences and has outlined experimental protocols to quantify them. While theoretical predictions offer valuable guidance, empirical data from the proposed experiments are essential for making informed decisions in a drug development pipeline.
By systematically evaluating the basicity of the amino group and the susceptibility of the halogen substituents to nucleophilic attack, researchers can select the most appropriate isomer and reaction conditions to achieve their synthetic goals efficiently and predictably. The insights gained from such a comparative study will undoubtedly accelerate the discovery and development of new therapeutic agents.
References
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- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
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- Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894378.
- Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919–6925.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Seybold, P. G., & Gwin, C. L. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
- Suwanprasop, S., et al. (2003). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1417-o1418.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
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- Royal Society of Chemistry. (n.d.). Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents.
- Yildiz, E., & Cinar, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
- ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF.
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- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development (Vol. 1, pp. 1-36). Humana Press.
- Chegg. (n.d.). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5....
- Scholaris. (n.d.). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN....
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A Comparative Guide to the Analysis of Genotoxic Impurities in 2-Chloro-5-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Genotoxic Impurity Analysis in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the control of impurities is a cornerstone of ensuring drug safety and efficacy. Among the various classes of impurities, genotoxic impurities (GTIs) represent a significant concern due to their potential to damage DNA, leading to mutations and potentially cancer. The intermediate, 2-Chloro-5-fluoro-4-nitroaniline, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring nitro and chloro-fluoro substituted aniline moieties, raises a flag for potential genotoxicity. Therefore, robust analytical strategies for the detection and quantification of potential GTIs at trace levels are not merely a regulatory expectation but a scientific necessity.
This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of potential genotoxic impurities in this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis supported by experimental insights for closely related compounds, providing a comprehensive framework for researchers in the field.
Understanding the Impurity Profile: A Synthesis-Based Approach
A likely synthetic route starts with the nitration of 4-chloro-2-fluoroaniline. This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, is prone to generating regioisomers.
Potential Genotoxic Impurities (GTIs) in this compound:
-
Isomeric Impurities:
-
2-Chloro-5-fluoro-6-nitroaniline
-
4-Chloro-5-fluoro-2-nitroaniline
-
-
Over-nitrated Impurities:
-
2-Chloro-5-fluoro-4,6-dinitroaniline
-
-
Starting Material Carryover:
-
4-Chloro-2-fluoroaniline
-
-
Byproducts from Reductive Processes (if applicable):
-
Diamino-chloro-fluorobenzene isomers
-
The primary analytical challenge lies in the separation and sensitive detection of these structurally similar isomers and other trace-level impurities from the bulk this compound matrix.
Methodology Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS is dictated by the physicochemical properties of the analytes, including their volatility, thermal stability, and polarity. Halogenated nitroanilines, such as our target compound and its potential impurities, possess a moderate degree of polarity and volatility, making them amenable to analysis by both techniques, albeit with distinct advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Workhorse
LC-MS/MS is often the primary choice for the analysis of moderately polar and non-volatile compounds.[1] Its key advantage lies in its ability to analyze a wide range of analytes without the need for derivatization, which can be a source of analytical variability.
-
Chromatography Mode: Reversed-phase liquid chromatography (RPLC) is the preferred mode for separating compounds of moderate polarity like halogenated nitroanilines. A C18 stationary phase provides excellent hydrophobic retention, while the use of a polar organic modifier (e.g., acetonitrile or methanol) in the mobile phase allows for the elution of the analytes.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules that can be readily ionized in solution. For aniline derivatives, positive ion mode ESI is typically more sensitive due to the basicity of the amino group, which can be easily protonated.
-
Detection Mode: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. By monitoring a specific precursor ion to product ion transition for each analyte, chemical noise is significantly reduced, enabling the detection of trace-level impurities even in the presence of a high concentration of the main component.
This protocol is a robust starting point for the analysis of genotoxic impurities in this compound, based on validated methods for similar halogenated anilines.[2][3]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), is recommended for optimal separation of isomers.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analytes in the ESI source, enhancing sensitivity.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is often chosen for its lower viscosity and good solvating power for the target analytes.
-
Gradient Elution: A gradient program is essential for resolving impurities with different polarities and for eluting the main component efficiently. A typical gradient might start at 10-20% B, ramp up to 90-95% B, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C to ensure reproducible retention times.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flow Rates: Optimize nebulizer and desolvation gas flows for maximal signal intensity.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions need to be determined for this compound and each potential impurity by infusing individual standards.
4. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[1] For halogenated nitroanilines, GC-MS can be a powerful alternative to LC-MS, particularly when high resolution separation of volatile isomers is required.
-
Injection Technique: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to ensure the transfer of the entire sample onto the column, thereby maximizing sensitivity.
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides good selectivity for a wide range of aromatic compounds, including halogenated nitroanilines.
-
Ionization Technique: Electron Ionization (EI) is the most common ionization technique in GC-MS. It is a hard ionization technique that produces a characteristic fragmentation pattern, which is highly reproducible and can be used for library matching and structural confirmation of unknown impurities.
-
Detection Mode: For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial. By monitoring only a few characteristic ions for each analyte, the signal-to-noise ratio is significantly improved compared to full scan mode.
This protocol is designed for the sensitive detection of volatile impurities in this compound, adapted from established methods for related compounds.[4][5]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp at 10-15 °C/min to 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Injection Mode: Splitless injection for 0.5 - 1.0 minute.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Detection Mode: Selected Ion Monitoring (SIM). Characteristic ions for each potential impurity must be determined from their respective mass spectra.
4. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve in a volatile organic solvent such as acetone or ethyl acetate to a final concentration of 1-2 mg/mL.
-
Ensure the solvent is of high purity to avoid interferences.
Comparative Performance Analysis
The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of genotoxic impurities in this compound, based on data from analogous compounds.[2][3][4][5][6]
| Feature | LC-MS/MS | GC-MS |
| Applicability | Excellent for moderately polar, thermally labile, and non-volatile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | May require derivatization for less volatile or polar impurities, though likely not necessary for the target analytes. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range (sub-ppm levels).[3][7] | Can achieve similar or even lower detection limits (sub-ppm) in SIM mode.[5][6] |
| Selectivity | Very high due to MRM transitions, minimizing matrix effects. | High in SIM mode, but can be more susceptible to co-eluting matrix components. |
| Confirmation of Identity | Based on retention time and specific MRM transition. | Based on retention time and characteristic EI fragmentation pattern (library searchable). |
| Throughput | Can be very high with modern UHPLC systems. | Generally comparable to LC-MS/MS. |
| Robustness | Can be affected by matrix effects (ion suppression/enhancement). | Less prone to ion suppression but can be affected by column bleed and injector contamination. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS analysis.
Caption: Workflow for LC-MS/MS analysis of genotoxic impurities.
Caption: Workflow for GC-MS analysis of genotoxic impurities.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are highly capable techniques for the trace-level analysis of potential genotoxic impurities in this compound.
-
LC-MS/MS is recommended as the primary technique due to its versatility, simpler sample preparation, and excellent selectivity in MRM mode, which is particularly advantageous when dealing with complex matrices.[2]
-
GC-MS serves as an excellent confirmatory technique. Its orthogonal separation mechanism and the availability of extensive EI spectral libraries for compound identification provide a high degree of confidence in the analytical results.[4]
The choice of the most suitable technique will ultimately depend on the specific impurity profile of the this compound sample, the available instrumentation, and the regulatory requirements. A comprehensive approach would involve the development and validation of an LC-MS/MS method for routine quality control, with a complementary GC-MS method for confirmatory analysis and the investigation of any unknown volatile impurities. This dual-pronged strategy ensures the highest level of confidence in the safety and quality of this critical pharmaceutical intermediate.
References
- Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. [Link]
- Guo, N., Wu, G., Xu, X., An, M., Wang, J., & Zhang, J. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6645. [Link]
- Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 125-141. [Link]
- Jadhav, S. B., Singh, D. K., & Shinde, D. B. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Chemistry, 5(1), 384-396. [Link]
- Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. [Link]
- Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]
- Al-Sabti, B., & Harbali, J. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS.
- Reddy, G. S., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Pharmaceutical and Biosciences Journal, 11(2), 1-10. [Link]
- Sravanthi, V., & Seshagiri, R. V. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research & Reviews: A Journal of Pharmaceutical Science, 10(2), 1-10. [Link]
- Venkatramani, C. J., Al-Sayah, M., & Wigman, L. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
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- 7. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-fluoro-4-nitroaniline
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-fluoro-4-nitroaniline (CAS No: 517920-71-7). As a halogenated nitroaromatic compound, this chemical requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and responsibility.
Disclaimer: This document offers guidance based on general principles for halogenated nitroaromatic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and adhere strictly to your institution's Environmental Health and Safety (EHS) department protocols.[1][2] Local, regional, and national regulations must always take precedence.
Core Principles: Hazard Assessment and Proactive Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. This compound belongs to a class of chemicals that are often toxic, environmentally hazardous, and require specific handling to prevent exposure and contamination.[1]
Hazard Profile
This compound is classified as a hazardous substance. The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, and it is recognized as being toxic to aquatic life with long-lasting effects.[3][4][5]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 / 3 / 4 | H300/H301/H302: Fatal/Toxic/Harmful if swallowed[4][6] |
| Acute Toxicity, Dermal | Category 1 / 3 | H310/H311: Fatal/Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal/Toxic if inhaled[6] |
| Aquatic Hazard, Long-Term | Category 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[4][6] |
Note: Hazard categories may vary slightly between suppliers. Always refer to the specific SDS for your material.
Mandatory Personal Protective Equipment (PPE)
Proactive exposure prevention is non-negotiable. All handling and disposal procedures must be performed while wearing the appropriate PPE.[1] The rationale is to create a barrier between the researcher and the chemical, mitigating the risk of accidental contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1] Given that some halogenated compounds can degrade nitrile gloves over time, consider double-gloving for extended procedures or large quantities.[7]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[1][8]
-
Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[1][8]
-
Respiratory Protection: All handling of this powdered solid should occur within a certified chemical fume hood to control airborne particles.[1][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[8][10]
The Critical Path: Waste Segregation
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions, create more hazardous materials, and significantly increase disposal costs.[11] this compound must be treated as Halogenated Organic Solid Waste .[12]
Segregation Logic
The following diagram outlines the decision-making process for correctly segregating this chemical waste. The goal is to ensure it is placed in a dedicated waste stream, preventing cross-contamination.
Caption: Waste segregation decision workflow.
Incompatible Materials
To prevent hazardous reactions, never mix this compound waste with the following:
Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Step 1: Container Preparation and Labeling
-
Select an Appropriate Container: Obtain a chemically compatible waste container, typically a polyethylene or other plastic container designated for halogenated waste, from your EHS department.[7] Ensure it has a secure, sealable lid.
-
Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, label the container.[11] The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").[11]
-
The accumulation start date.
-
Step 2: Waste Collection
-
Work in a Controlled Area: Perform all waste transfers inside a certified chemical fume hood to contain any dust.[9]
-
Minimize Dust Generation: Handle the solid material carefully. If transferring powder, use a spatula or scoop. Avoid pouring from a height. For cleaning residual powder from glassware, use a small amount of a compatible solvent (like acetone) to rinse the vessel and pour the rinsate into the designated halogenated waste container.
-
Seal the Container: Keep the waste container tightly closed at all times, except when adding waste.[6][7][11] This prevents the release of vapors and protects the contents from contamination.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated SAA within the laboratory.[11]
-
Segregation and Containment: The container must be stored separately from incompatible materials.[7] It is best practice to place the container in secondary containment, such as a plastic tub, to contain any potential leaks.[7]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, arrange for its disposal through your EHS department or a licensed hazardous waste disposal contractor.[2][8][15]
-
Disposal Method: Do not attempt to dispose of this chemical down the drain or in regular trash.[6][16] The standard and required method of disposal is through a licensed facility, which will typically use high-temperature incineration with afterburners and scrubbers to ensure complete destruction and neutralization of hazardous byproducts.[8]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action.
Spill Management
-
Evacuate and Secure: For a significant spill, evacuate the immediate area and alert colleagues. Restrict access to the area.
-
Report: Immediately report the spill to your laboratory supervisor and institutional EHS department.[2]
-
Cleanup (for minor spills only): If the spill is small and you are trained to handle it, proceed with caution.[2]
-
Don appropriate PPE (see section 1.2).
-
Gently moisten the spilled solid with a small amount of water to prevent dust from becoming airborne.[2]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2][6]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[2]
-
Collect all cleanup materials (gloves, wipes, etc.) in a sealed bag and dispose of them as hazardous waste.[17]
-
First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air immediately.[1][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][6] Seek immediate medical attention.[3][5][13]
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Navigating the Disposal of N-(2-Ethoxyethyl)
- 4-Nitroaniline - Safety D
- m-NITRO ANILINE CAS NO 99-09-2 MATERIAL SAFETY D
- 2-Chloro-4-nitroaniline Safety D
- 2-Chloro-5-nitroaniline Safety D
- 2-Chloro-4-fluoroaniline - Safety D
- 2-Chloro-5-fluoroaniline Safety D
- 2-Chloro-4-fluoro-6-nitroaniline Disposal Consider
- o-nitroaniline Safety D
- 2-Chloro-5-nitroaniline Safety D
- 2-Chloro-4-nitroaniline Safety d
- 5-Chloro-2-nitroaniline Safety D
- Halogenated Solvents Waste Management. Washington State University Environmental Health & Safety.
- 2-CHLORO-4-NITROANILINE Overview. CAMEO Chemicals - NOAA.
- Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Halogenated Solvents in Laboratories.
- Hazardous Waste Segreg
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Operational Guide: Personal Protective Equipment for Handling 2-Chloro-5-fluoro-4-nitroaniline
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Chloro-5-fluoro-4-nitroaniline. As a compound with a significant hazard profile, adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from authoritative safety data sheets for structurally related and similarly hazardous compounds, providing a robust framework for risk mitigation.
Hazard Profile Analysis: Understanding the Risk
This compound and its analogs are potent chemical agents. The necessity for stringent personal protective equipment (PPE) protocols is directly driven by their inherent toxicological properties. The primary routes of exposure—inhalation, dermal contact, and ingestion—can lead to severe or fatal outcomes.[1][2][3]
A comprehensive understanding of the hazards is the foundation of a sound safety plan. The risk profile, based on data for closely related nitroanilines, is summarized below.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2. Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] | Full barrier protection (gloves, lab coat, respirator) is mandatory to prevent any contact. |
| Skin Irritation | Category 2. Causes skin irritation.[2] | Chemically resistant gloves and protective clothing are required. |
| Eye Irritation | Category 2. Causes serious eye irritation.[2] | Chemical safety goggles and/or a face shield must be worn. |
| Specific Target Organ Toxicity | May cause damage to organs (e.g., blood, hematopoietic system) through prolonged or repeated exposure.[1][2][4] | Minimize exposure duration and quantity; always use engineering controls like fume hoods. |
| Physical Hazard | As a solid powder, it can form combustible dust concentrations in air.[1][3][5] | Avoid dust generation and accumulation; use non-sparking tools where necessary. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][2][3][5] | Prevent release into the environment; dispose of as hazardous waste. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable. The selection of each component is directly correlated with the specific hazards identified above. All PPE must be inspected for integrity before each use.[4][6][7]
Respiratory Protection
Why it's essential: The compound is a fine powder that can be easily aerosolized, and it is classified as potentially fatal if inhaled.[1][2][3]
-
Minimum Requirement: A NIOSH-approved N100 or P100 particulate respirator.
-
Recommended for Weighing/Transfer: A half-mask or full-face elastomeric respirator with P100 (particulate) cartridges.
-
Standard Compliance: All respiratory protection must be used in accordance with OSHA 29 CFR 1910.134 or European Standard EN 149.[1][8]
Eye and Face Protection
Why it's essential: Direct contact can cause serious eye irritation or damage.[2] Handling the powder also poses a risk of airborne particles entering the eyes.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.
-
Best Practice: Use of a full-face shield in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing.
-
Standard Compliance: Eyewear must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[1][5][8]
Hand Protection
Why it's essential: The compound is classified as potentially fatal upon skin contact.[1][2][3] The skin provides a direct route for systemic absorption.
-
Material: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's resistance data for chlorinated and nitrated aromatic compounds.
-
Technique: Double-gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[4][6][7]
Body Protection
Why it's essential: To prevent incidental skin contact from spills or airborne dust.[1][5][9]
-
Minimum Requirement: A buttoned or snapped lab coat.
-
Best Practice: A chemically resistant apron or a disposable Tyvek-style suit, particularly when handling quantities greater than a few grams.
-
Footwear: Closed-toe shoes are mandatory. Shoe covers should be used if there is a significant risk of floor contamination.
Procedural Workflows
Adherence to standardized procedures for donning, doffing, and selecting PPE is as crucial as the equipment itself.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.
Caption: PPE selection logic based on laboratory task.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat or chemical suit. Ensure it is fully fastened.
-
Respirator: Perform a seal check to ensure the respirator fits snugly against the face.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat/suit.
Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.
-
Body Protection: Unfasten and remove the lab coat or suit, rolling it away from your body to contain contaminants on the inside.
-
Hand Hygiene: With inner gloves still on, perform hand hygiene with an alcohol-based sanitizer.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Engineering Controls and Handling
-
Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Dust Mitigation: Use handling techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.[5][8]
-
Safe Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][2][6] The storage location should be locked and accessible only to authorized personnel.[1][2]
Disposal Plan
-
Waste Segregation: All contaminated materials, including used PPE, weighing papers, and disposable labware, must be treated as hazardous waste.
-
Containerization: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through an approved waste disposal company, following all local, state, and federal regulations.[1][2][5] Do not discharge into drains or the environment.[4][6][7]
Emergency Response Plan
Immediate and correct action is vital in the event of an exposure or spill.
Emergency Exposure Response
The following flowchart details the immediate steps to take following personal exposure.
Caption: Emergency first aid response to chemical exposure.
Small-Scale Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (fume hood is on).
-
Don PPE: Before cleaning, don the full PPE ensemble as described in Section 2, including a respirator.
-
Contain and Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[4][5]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult SDS for compatible materials), followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
This guide is intended to provide a comprehensive framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any work.
References
- 2 - SAFETY DATA SHEET. (n.d.).
- 2-Chloro-4-fluoroaniline - Safety Data Sheet. (2025). ChemicalBook.
- 4 - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-5-nitroaniline. (2025). TCI Chemicals.
- SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - p-Nitroaniline. (2015). Alpha Resources.
- NIOSH Recommendations for Chemical Protective Clothing. (n.d.). CDC Archive.
- Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. (n.d.). Cole-Parmer.
- 4-Nitroaniline - Safety Data Sheet. (2014).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
